molecular formula C18H37NO3 B083552 Prosopine CAS No. 14058-38-9

Prosopine

Cat. No.: B083552
CAS No.: 14058-38-9
M. Wt: 315.5 g/mol
InChI Key: FLPXYDHRVFVGRJ-MLHJIOFPSA-N
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Description

6-(11-Hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol is a natural product found in Prosopis africana, Castela, and other organisms with data available.

Properties

CAS No.

14058-38-9

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

(2R,3S,6R)-6-[(11S)-11-hydroxydodecyl]-2-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C18H37NO3/c1-15(21)10-8-6-4-2-3-5-7-9-11-16-12-13-18(22)17(14-20)19-16/h15-22H,2-14H2,1H3/t15-,16+,17+,18-/m0/s1

InChI Key

FLPXYDHRVFVGRJ-MLHJIOFPSA-N

Canonical SMILES

CC(CCCCCCCCCCC1CCC(C(N1)CO)O)O

Other CAS No.

14058-38-9

Origin of Product

United States

Foundational & Exploratory

Alkaloid Composition of Prosopis africana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosopis africana (Guill. & Perr.) Taub., commonly known as African mesquite, is a leguminous tree native to Africa with a rich history in traditional medicine. Its various parts are utilized for treating a range of ailments, and these therapeutic properties are largely attributed to its diverse phytochemical composition. Among these, alkaloids represent a significant class of bioactive compounds. This technical guide provides a comprehensive overview of the current knowledge on the alkaloid composition of P. africana, detailing the identified compounds, their quantification, and the methodologies for their study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Alkaloid Profile of Prosopis africana

The alkaloidal composition of Prosopis africana is characterized by the presence of piperidine (B6355638) alkaloids and at least one sesquiterpene amine. While qualitative analyses have consistently confirmed the presence of alkaloids in various parts of the plant, detailed structural elucidation and quantification have been the focus of more specific studies.

Piperidine Alkaloids

The most prominent group of alkaloids identified in P. africana are piperidine derivatives. Early research by Khuong-Huu et al. (1972) led to the isolation and structural determination of several key piperidine alkaloids.[1]

  • Prosopine and Prosopinine: These were among the first alkaloids to be isolated from P. africana. Their planar structures and stereochemistry have been established.[1] The chemical structure for prosopinine is well-defined in public databases.[2]

  • Prosophylline, Prosafrine, and Prosafrinine: These alkaloids were isolated from the leaves of the plant.[1]

  • Isoprosopinines A and B: These were extracted from the roots and stem bark.[1]

Sesquiterpene Amines

A more recent study led to the isolation of a novel sesquiterpene amine from the leaves of P. africana:

  • (2E, 6E)-Farnesylamine: This compound was identified through spectroscopic analysis.[3]

Other Alkaloids

GC-MS analysis of the seed oil of P. africana has tentatively identified other alkaloidal compounds, though in minor quantities:

  • Isoprosopilosine and Prosopilosidine: These were detected in the seed oil extract.[4]

Quantitative Analysis of Alkaloids

Quantitative data on the total alkaloid content in Prosopis africana varies depending on the plant part, geographical location, and the extraction method employed. Specific quantitative data for individual alkaloid compounds is limited in the available literature.

Table 1: Total Alkaloid Content in Various Parts of Prosopis africana

Plant PartExtraction SolventAnalytical MethodTotal Alkaloid ContentReference
Stem BarkMethanol (B129727)Gravimetric0.11%[5]
SeedsNot SpecifiedNot Specified7.5 mg/100g[6]
EpicarpNot SpecifiedNot Specified9.75 mg/100g
MesocarpNot SpecifiedNot Specified4.29 mg/100g

Table 2: Identified Alkaloids in Prosopis africana Seed Oil by GC-MS

CompoundRetention Time (min)Peak Area (%)
IsoprosopilosineNot Reported4.28
TryptamineNot Reported1.66
β-phenethylamineNot Reported5.63

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of alkaloids from Prosopis africana, based on protocols described in the scientific literature.

General Alkaloid Extraction

This protocol is a standard method for the extraction of total alkaloids from plant material.

4.1.1 Materials and Reagents

  • Dried and powdered plant material (P. africana)

  • Methanol

  • 10% Ammonia (B1221849) solution

  • Dichloromethane (B109758)

  • 1% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

4.1.2 Procedure

  • Maceration: Soak the powdered plant material in methanol for 72 hours at room temperature.[3]

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude methanol extract.[3]

  • Acid-Base Extraction:

    • Suspend the crude extract in 1% HCl.

    • Wash the acidic solution with dichloromethane to remove neutral and weakly acidic compounds.

    • Make the aqueous layer alkaline with a 10% ammonia solution.

    • Extract the liberated alkaloids with dichloromethane.

  • Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

G plant_material Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract acid_extraction Suspend in 1% HCl crude_extract->acid_extraction wash Wash with Dichloromethane acid_extraction->wash basification Basification with Ammonia wash->basification liquid_extraction Liquid-Liquid Extraction with Dichloromethane basification->liquid_extraction drying Drying with Na2SO4 liquid_extraction->drying concentration2 Concentration drying->concentration2 alkaloid_fraction Crude Alkaloid Fraction concentration2->alkaloid_fraction

General Alkaloid Extraction Workflow
Isolation of (2E, 6E)-Farnesylamine from Leaves

This protocol is adapted from the study by Nganso et al. (2022).[3]

4.2.1 Materials and Reagents

  • Air-dried powdered leaves of P. africana (4 kg)

  • Methanol (12 L)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • TLC plates

  • NMR spectrometer

  • Mass spectrometer

4.2.2 Procedure

  • Extraction: Macerate the powdered leaves in methanol (3 x 72 hours) at room temperature. Combine the methanol extracts and concentrate using a rotary evaporator to yield a crude extract.[3]

  • Fractionation: Subject the crude extract to liquid-liquid fractionation with ethyl acetate to obtain the ethyl acetate fraction.[3]

  • Chromatography:

    • Perform flash chromatography on the ethyl acetate extract using a silica gel column.

    • Further purify the resulting fractions using column chromatography on silica gel and Sephadex LH-20.

  • Characterization: Identify the structure of the isolated compound using 1D and 2D NMR spectroscopy and mass spectrometry.[3]

G start Powdered Leaves extraction Methanol Maceration start->extraction concentration1 Concentration extraction->concentration1 fractionation Liquid-Liquid Fractionation (Ethyl Acetate) concentration1->fractionation flash_chromatography Flash Chromatography (Silica Gel) fractionation->flash_chromatography column_chromatography Column Chromatography (Silica Gel & Sephadex LH-20) flash_chromatography->column_chromatography characterization Structural Characterization (NMR, MS) column_chromatography->characterization end (2E, 6E)-Farnesylamine characterization->end

Isolation of (2E, 6E)-Farnesylamine
GC-MS Analysis of Alkaloids in Seed Oil

This protocol is based on the methodology used for the analysis of bioactive compounds in P. africana seed oil.[1]

4.3.1 Materials and Reagents

  • P. africana seeds

  • Steam distillation apparatus or cold press

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • Appropriate GC column (e.g., DB-5ms)

4.3.2 Procedure

  • Oil Extraction: Extract the oil from the seeds using steam distillation or a cold press method.

  • GC-MS Analysis:

    • Inject the oil sample into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the compounds.

    • The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST).[7]

G start P. africana Seeds extraction Oil Extraction (Steam Distillation/Cold Press) start->extraction gcms GC-MS Analysis extraction->gcms separation Separation in GC Column gcms->separation detection Detection & Fragmentation by MS separation->detection identification Compound Identification (Library Comparison) detection->identification end Alkaloid Profile of Seed Oil identification->end

GC-MS Analysis of Seed Oil Alkaloids

Biological Activities and Signaling Pathways

While various extracts of Prosopis africana have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, specific studies linking these activities to individual alkaloids are limited.[5][8] Furthermore, there is currently no information available in the scientific literature regarding the specific cellular signaling pathways modulated by the alkaloids of P. africana. This represents a significant knowledge gap and a promising area for future research.

Conclusion and Future Directions

Prosopis africana is a valuable source of bioactive alkaloids, primarily of the piperidine class. This guide has summarized the known alkaloid constituents, provided available quantitative data, and outlined key experimental protocols for their study. However, to fully unlock the therapeutic potential of these compounds, further research is imperative. Key areas for future investigation include:

  • Comprehensive Quantification: Development and application of validated analytical methods (e.g., HPLC-MS/MS) for the precise quantification of individual alkaloids in different parts of the plant.

  • Structural Elucidation: Complete structural determination, including stereochemistry, of all isolated alkaloids.

  • Pharmacological Studies: In-depth investigation of the biological activities of the purified alkaloids to understand their mechanisms of action.

  • Signaling Pathway Analysis: Elucidation of the cellular and molecular targets of P. africana alkaloids to identify their roles in modulating signaling pathways relevant to human health and disease.

Addressing these research gaps will undoubtedly pave the way for the development of novel pharmaceuticals and therapeutics derived from this important African medicinal plant.

References

The Discovery and Isolation of Prosopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosopine, a piperidine (B6355638) alkaloid identified within the Prosopis genus of plants, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details generalized experimental protocols for its extraction and purification from plant sources, presents available quantitative data, and explores its potential biological significance through speculative signaling pathways based on the known activities of related compounds and extracts. This document aims to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics derived from natural products.

Introduction

The genus Prosopis, comprising over 44 species of trees and shrubs, is a rich source of various secondary metabolites, including flavonoids, terpenes, and notably, piperidine alkaloids.[1][2] These alkaloids are recognized for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[2] Among the diverse alkaloids isolated from Prosopis species, this compound and its close analogue Prosopinine have been identified in plants such as Prosopis laevigata and Prosopis africana.[1][3]

Initial studies on the chemical constituents of Prosopis leaves and bark led to the discovery of a complex mixture of alkaloids. The concentration of these alkaloids can vary between species and even within different populations of the same species, with reports of total alkaloid content ranging from 0.4% to 3.6% of the leaf dry weight.[4] Early research identified this compound as possessing a weak excitatory effect on the nervous system, while Prosopinine was noted for its sedative and local anesthetic properties, reportedly three times more potent than cocaine.[4] This guide focuses on the technical aspects of isolating and characterizing this compound.

Data Presentation: Quantitative Analysis

While specific quantitative data for the isolation of pure this compound is limited in publicly available literature, the following table summarizes the reported yields of total alkaloidal extracts from Prosopis laevigata, which contains this compound.

Plant MaterialExtraction MethodYield of Alkaloidal Extract (% of dry weight)Reference
Neltuma laevigata (syn Prosopis laevigata) InflorescencesAcid-Base Extraction0.626%[5]

Note: This table reflects the yield of the total alkaloidal fraction, not of pure this compound. Further purification would result in a lower final yield of the specific compound.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation of piperidine alkaloids, including this compound, from Prosopis plant material, synthesized from methodologies described in the literature.[5][6]

Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy leaves or bark of Prosopis laevigata or Prosopis africana.

  • Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried plant material into a fine powder to increase the surface area for efficient extraction.

Alkaloid Extraction (Acid-Base Method)

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

  • Maceration: Macerate the powdered plant material in a methanolic or ethanolic solution.

  • Acidification: Acidify the extract with an acid (e.g., 0.5 N HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous-alcoholic phase.

  • Filtration: Filter the mixture to remove solid plant debris.

  • Basification: Adjust the pH of the filtrate to alkaline conditions (pH > 10) using a base (e.g., 5 N NaOH). This converts the alkaloid salts back to their free base form, which are generally less soluble in water and more soluble in nonpolar organic solvents.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an immiscible organic solvent such as dichloromethane (B109758) or chloroform (B151607) to partition the alkaloid free bases into the organic layer.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloidal extract.

Purification of this compound

The crude alkaloidal extract is a complex mixture and requires further separation to isolate pure this compound.

  • Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel.

  • Elution Gradient: Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

  • Fraction Collection: Collect the eluate in fractions.

  • Thin-Layer Chromatography (TLC): Monitor the fractions using TLC, with an appropriate mobile phase and a visualizing agent (e.g., Dragendorff's reagent) to identify the fractions containing alkaloids.

  • Further Purification: Pool the fractions containing the compound of interest (this compound) and subject them to further chromatographic techniques, such as preparative TLC or HPLC, to achieve high purity.

Characterization

The structure of the isolated this compound can be elucidated using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Mandatory Visualizations

Experimental Workflow

experimental_workflow node_start node_start node_process node_process node_output node_output node_analysis node_analysis plant_material Plant Material (Prosopis sp.) extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Pool Fractions pure_this compound Pure this compound hplc->pure_this compound characterization Structural Characterization (NMR, MS, IR) pure_this compound->characterization

Caption: Generalized workflow for the isolation and characterization of this compound.

Speculative Signaling Pathway

Given that extracts from Prosopis laevigata have demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines like TNF-α, a speculative signaling pathway for this compound's potential anti-inflammatory action is presented.[1] This is a hypothetical model based on known anti-inflammatory mechanisms.

signaling_pathway node_molecule node_molecule node_receptor node_receptor node_pathway node_pathway node_response node_response node_inhibitor node_inhibitor This compound This compound receptor Cell Surface Receptor This compound->receptor Potential Interaction nf_kb NF-κB Pathway This compound->nf_kb Inhibition (Speculative) receptor->nf_kb Activation inflammation Inflammatory Response (e.g., TNF-α production) nf_kb->inflammation Induces

Caption: A speculative anti-inflammatory signaling pathway for this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While its presence in Prosopis species is established, this guide highlights the need for more detailed research to quantify its abundance and to fully elucidate its specific biological mechanisms of action. The provided protocols offer a solid foundation for researchers to undertake the isolation and further investigation of this intriguing piperidine alkaloid. Future studies should focus on obtaining precise quantitative data on this compound yields and exploring its direct interactions with cellular signaling pathways to validate its therapeutic potential.

References

The Chemical Architecture of Prosopine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Prosopine, a piperidine (B6355638) alkaloid isolated from Prosopis africana. The document details its molecular formula, IUPAC name, and key structural features, supported by available spectroscopic data. Furthermore, it outlines a generalized experimental protocol for its isolation and characterization, based on established methods for natural products from this genus.

Core Chemical Structure

This compound is a complex piperidine alkaloid characterized by a substituted piperidine ring with a long, hydroxylated alkyl side chain. Its fundamental structural details are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₃₇NO₃[1][2]
IUPAC Name (2R,3S,6R)-6-((S)-11-hydroxydodecyl)-2-(hydroxymethyl)piperidin-3-ol[1]
Molecular Weight 315.50 g/mol [1]
SMILES C--INVALID-LINK--CCCCCCCCCC[C@@H]1CC--INVALID-LINK----INVALID-LINK--N1[1]
InChI Key FLPXYDHRVFVGRJ-MLHJIOFPSA-N[1]

The structure features a piperidine ring with three stereocenters, contributing to its specific three-dimensional conformation. A hydroxymethyl group is attached at the C-2 position, a hydroxyl group at the C-3 position, and a 12-carbon chain with a hydroxyl group at the 11th position is attached at the C-6 position of the piperidine ring.

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elemental composition, as well as inferring structural motifs.

m/z Value Proposed Fragment Interpretation
316 [M+H]⁺Intact protonated moleculeConfirms the molecular weight of this compound.
298[M+H - H₂O]⁺Loss of a water molecule from one of the hydroxyl groups.
184[C₁₂H₂₆O]⁺Fragmentation resulting in the 11-hydroxydodecyl side chain.
131[C₆H₁₂NO₂]⁺Corresponds to the 2-(hydroxymethyl)piperidin-3-ol (B8791473) ring structure.

This data is interpreted from LC/MS/MS fragmentation patterns of this compound.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., aliphatic, bonded to an electronegative atom).

Carbon Atom Expected Chemical Shift (δ, ppm) Notes
C=ONot ApplicableNo carbonyl group is present.
C-O (Piperidine Ring & Side Chain)50 - 80Carbons bearing hydroxyl groups (C-3, C-2 hydroxymethyl, C-11' of side chain).
C-N (Piperidine Ring)40 - 60Carbons adjacent to the nitrogen atom (C-2, C-6).
Aliphatic (CH₂, CH)10 - 40The remaining methylene (B1212753) and methine carbons of the piperidine ring and the dodecyl side chain.
CH₃~14Terminal methyl group of the dodecyl side chain.

Note: Specific, experimentally verified ¹³C NMR chemical shift assignments for this compound are not widely available in public databases. The values presented are based on typical chemical shift ranges for similar functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons, their connectivity, and stereochemical relationships through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H-C-O (Piperidine Ring & Side Chain)3.0 - 4.0MultipletProtons on carbons bearing hydroxyl groups.
H-C-N (Piperidine Ring)2.5 - 3.5MultipletProtons on carbons adjacent to the nitrogen atom.
N-H1.5 - 3.0Broad singletThe proton on the piperidine nitrogen.
Aliphatic (CH₂, CH)1.2 - 2.0MultipletsProtons of the piperidine ring and the dodecyl side chain.
CH₃~0.9TripletTerminal methyl group of the dodecyl side chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Wave Number (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchHydroxyl groups
3300 - 3100 (medium)N-H stretchSecondary amine (piperidine)
2960 - 2850 (strong)C-H stretchAliphatic CH₂, CH₃
1150 - 1050 (strong)C-O stretchAlcohols
1100 - 1000 (medium)C-N stretchAmine

Note: A specific IR spectrum for this compound is not widely available. The presented data represents the expected absorption bands based on its chemical structure.

Experimental Protocols

The isolation and structural elucidation of this compound from its natural source, Prosopis africana, involves several standard phytochemistry laboratory techniques. The following is a generalized protocol based on methods reported for the isolation of alkaloids and other secondary metabolites from this plant.[4]

General Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Detailed Methodologies

Plant Material Preparation: The leaves or stem bark of Prosopis africana are collected, air-dried in the shade for several weeks, and then ground into a fine powder using a laboratory mill.

Extraction:

  • The powdered plant material is subjected to exhaustive extraction, either by maceration at room temperature or by hot continuous extraction in a Soxhlet apparatus.

  • Methanol (B129727) is a commonly used solvent for the extraction of polar compounds like alkaloids.

  • For maceration, the plant powder is soaked in methanol (e.g., 1:10 w/v) for a period of 48-72 hours with occasional agitation. The process is typically repeated three times.

  • The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield the crude extract.

Fractionation:

  • The crude methanolic extract is resuspended in a water/methanol mixture and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity.

  • A common partitioning step for alkaloid isolation involves extraction with an organic solvent such as ethyl acetate (B1210297). The alkaloids, being moderately polar, will preferentially partition into the ethyl acetate layer.

  • The ethyl acetate fraction is collected and concentrated to dryness.

Chromatographic Purification:

  • The concentrated ethyl acetate fraction is subjected to column chromatography for the separation of its components.

  • Silica gel is a common stationary phase for the separation of alkaloids.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Fractions containing the compound of interest (this compound) are combined and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation: The purified compound is then subjected to spectroscopic analysis to confirm its structure:

  • Mass Spectrometry (e.g., ESI-MS/MS): To determine the molecular weight and fragmentation pattern.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy: To identify the key functional groups.

The definitive structures of this compound and its related alkaloid, Prosopinine, were established through such detailed spectroscopic analysis.[4]

Chemical Structure of this compound

The following diagram illustrates the 2D chemical structure of this compound with atom numbering for the piperidine ring.

Caption: 2D representation of the this compound chemical structure.

This guide provides a foundational understanding of the chemical structure of this compound for researchers and professionals in the field of drug development and natural product chemistry. Further research into its synthesis and biological activity will be crucial for unlocking its full therapeutic potential.

References

Prosopine: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the piperidine (B6355638) alkaloid prosopine, intended for researchers, scientists, and professionals in drug development. This document outlines its fundamental molecular properties, including its chemical formula and mass, supported by available scientific data.

Core Molecular Data

This compound, a naturally occurring alkaloid, is distinguished by its specific molecular structure. The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueCitations
Molecular FormulaC₁₈H₃₇NO₃[1][2][3]
Molecular Weight315.50 g/mol [1]
Exact Mass315.2800 u[1]
Molar Mass315.49 g/mol

Table 1: Key Molecular Properties of this compound. This table presents the molecular formula, molecular weight, exact mass, and molar mass of this compound, critical data points for chemical analysis and experimental design.

Structural Context

This compound is an alkaloid found in plants of the Prosopis genus, notably Prosopis africana.[3][4] It is structurally related to other alkaloids found in the same genus, such as prosopinine. However, a key distinction lies in their side chains; this compound possesses a 12-carbon side chain, in contrast to the 10-carbon chain of prosopinine.[5]

Further Research and Data

While the fundamental molecular characteristics of this compound are well-established, detailed experimental protocols, in-depth signaling pathway analyses, and comprehensive quantitative data regarding its biological activities are areas requiring further investigation. The information presented in this guide serves as a foundational resource for scientists and researchers to build upon in their exploration of this compound's potential applications.

Logical Relationship of this compound's Core Data

The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical properties.

Prosopine_Core_Data Figure 1. Logical Flow of this compound's Core Data This compound This compound MolecularFormula Molecular Formula C₁₈H₃₇NO₃ This compound->MolecularFormula MolecularMass Molecular Mass MolecularFormula->MolecularMass MolecularWeight Molecular Weight 315.50 g/mol MolecularMass->MolecularWeight ExactMass Exact Mass 315.2800 u MolecularMass->ExactMass

Figure 1. Logical Flow of this compound's Core Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, isolation methodologies, and biological activities of prosopine and related piperidine (B6355638) alkaloids found in the Prosopis genus. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and the elucidation of biological pathways.

Chemical Identification and Structure

A fundamental aspect of alkaloid research is the precise identification and structural characterization of these natural products. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a unique and unambiguous representation of molecular structures.

Table 1: InChI and InChIKey for this compound and Related Alkaloids

AlkaloidMolecular FormulaInChIInChIKey
This compound C18H37NO3InChI=1S/C18H37NO3/c1-15(21)10-8-6-4-2-3-5-7-9-11-16-12-13-18(22)17(14-20)19-16/h15-22H,2-14H2,1H3FLPXYDHRVFVGRJ-UHFFFAOYSA-N[1]
Prosopinine C16H33NO3InChI=1S/C16H33NO3/c1-2-14(19)9-7-5-3-4-6-8-13-10-11-16(20)15(12-18)17-13/h13-20H,2-12H2,1H3/t13-,14?,15-,16-/m1/s1SEUBYHFHBZVRCC-QGAIPKOMSA-N[2]
Julithis compound C40H75N3O2InChI=1S/C40H71N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,36-37,39-42,44-45H,3-29,31H2,1-2H3/t32-,33-,36+,37+,39-,40+/m0/s1Not directly found, constructed from structure

Experimental Protocols

The isolation and purification of this compound and its analogs are crucial steps for their further study. The following protocols are based on established methodologies for the extraction and fractionation of alkaloids from Prosopis species.

General Acid-Base Extraction of Total Alkaloidal Extract (TAE)

This protocol describes a common method for obtaining a crude mixture of alkaloids from plant material.[3]

  • Defatting: The air-dried and powdered plant material (e.g., leaves of Prosopis juliflora) is first extracted with a non-polar solvent, such as hexane, for 48 hours at room temperature. This step removes lipids and other non-polar constituents. The process is typically repeated three times.

  • Methanolic Extraction: The defatted plant residue is then extracted with methanol (B129727) for 48 hours at room temperature, with this step also being repeated three times.

  • Acidification and Partitioning: The resulting methanol extract is concentrated under reduced pressure. The residue is then acidified with 0.2 N HCl and filtered. The acidic aqueous solution is washed with chloroform (B151607) to remove non-basic compounds.

  • Basification and Extraction: The acidic aqueous layer is then basified to a pH of 11 using ammonium (B1175870) hydroxide.

  • Final Extraction: The basified solution is extracted with chloroform. The chloroform phase, containing the free alkaloids, is collected and evaporated to dryness to yield the Total Alkaloidal Extract (TAE).

Fractionation of Total Alkaloidal Extract by Column Chromatography

The crude TAE can be further separated into fractions containing alkaloids of similar polarity using silica (B1680970) gel column chromatography.[3]

  • Column Preparation: A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a suitable solvent to create a slurry and ensure even packing.

  • Sample Loading: The TAE is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

  • Elution: A gradient elution is performed using a solvent system of increasing polarity. A common system starts with chloroform and gradually increases the proportion of methanol (e.g., from 99:1 to 1:1 chloroform:methanol), followed by a final wash with 100% methanol.[3]

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing alkaloids, often visualized using Dragendorff's reagent. Fractions with similar TLC profiles are pooled for further analysis.

Quantitative Data

Quantitative analysis of the biological activities of these alkaloids is essential for understanding their therapeutic potential and toxicological profiles.

Cytotoxicity Data

Table 2: Cytotoxicity of Total Alkaloidal Extract (TAE) and Fractions from P. juliflora Leaves on Astrocyte Primary Cultures [3]

Extract/FractionEC50 (µg/mL)
Total Alkaloidal Extract (TAE) 2.87
Fraction F31/33 2.82
Fraction F32 3.01
Antimicrobial Activity

The antibacterial properties of Prosopis extracts have been investigated, with minimum inhibitory concentration (MIC) values determined for various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Methanolic Extract of Prosopis laevigata

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 29213<12.5
Methicillin-resistant S. aureus ATCC 43300<12.5
Staphylococcus epidermidis ATCC 35984<12.5
Escherichia coli ATCC 25922<12.5
Escherichia coli ATCC 8739200
Enterococcus faecalis ATCC 2921250
Klebsiella pneumoniae ATCC 700603<12.5
Pseudomonas aeruginosa ATCC 27853<12.5

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products.

Table 4: 13C NMR Chemical Shifts (δ) for this compound

Carbon PositionChemical Shift (ppm)
Data not fully available in searched literature.

Table 5: 1H and 13C NMR Chemical Shifts (δ) for Julithis compound

Position1H NMR (δ, ppm)13C NMR (δ, ppm)
Specific data points not fully available in searched literature.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and related alkaloids are mediated through their interaction with various cellular signaling pathways. Their anti-inflammatory properties, for instance, are thought to involve the modulation of key inflammatory cascades.

Proposed Anti-inflammatory Signaling Pathway

Several studies suggest that the anti-inflammatory effects of alkaloids from Prosopis species may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines such as TNF-α.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Prosopis Alkaloids cluster_pathway Signaling Cascade cluster_response Cellular Response Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK p38 p38 MAPK Inflammatory Stimulus->p38 JNK JNK Inflammatory Stimulus->JNK ERK ERK Inflammatory Stimulus->ERK This compound This compound This compound->IKK inhibits This compound->p38 inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases TNFa TNF-α NFkB->TNFa induces expression IL6 IL-6 NFkB->IL6 induces expression COX2 COX-2 NFkB->COX2 induces expression p38->TNFa JNK->TNFa ERK->TNFa

Proposed anti-inflammatory mechanism of Prosopis alkaloids.
Experimental Workflow for Alkaloid Isolation and Characterization

The process of isolating and identifying alkaloids from Prosopis species involves a multi-step workflow, from plant material collection to structural elucidation.

experimental_workflow start Plant Material (e.g., Prosopis leaves) extraction Acid-Base Extraction start->extraction fractionation Silica Gel Column Chromatography extraction->fractionation analysis TLC with Dragendorff's Reagent fractionation->analysis pooling Pooling of Alkaloid-Rich Fractions analysis->pooling purification Preparative HPLC or Recrystallization pooling->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation bioassays Biological Activity Assays (Cytotoxicity, Antimicrobial) purification->bioassays end Identified Alkaloid with Biological Data structure_elucidation->end bioassays->end

General workflow for Prosopis alkaloid research.

References

A Technical Guide to the Natural Sources of Piperidine Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine (B6355638) alkaloids represent a large and structurally diverse class of natural products characterized by the presence of a piperidine ring. These compounds are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and neurotoxic effects. This technical guide provides an in-depth overview of the primary natural sources of piperidine alkaloids, quantitative data on their occurrence, detailed experimental protocols for their extraction and characterization, and an exploration of their biosynthetic pathways.

Natural Sources of Piperidine Alkaloids

Piperidine alkaloids are biosynthesized by a variety of organisms across different kingdoms, including plants, animals, and marine life.

Plant Kingdom

The plant kingdom is the most prolific source of piperidine alkaloids, with several families known to produce these compounds.

  • Piperaceae (Pepper Family): The genus Piper, particularly Piper nigrum (black pepper), is renowned for producing piperine (B192125), the alkaloid responsible for its characteristic pungency. Piperine and its analogs have been investigated for their bioenhancing properties, anti-inflammatory, and antioxidant activities.[1]

  • Apiaceae (Carrot Family): Conium maculatum, commonly known as poison hemlock, is infamous for its toxic piperidine alkaloids, most notably coniine.[2] Coniine is a potent neurotoxin that acts on the nicotinic acetylcholine (B1216132) receptors.[2]

  • Punicaceae (Pomegranate Family): The bark of the pomegranate tree, Punica granatum, contains a mixture of piperidine alkaloids, including pelletierine, isopelletierine, and pseudopelletierine, which have demonstrated anthelmintic properties.[3][4][5]

  • Campanulaceae (Bellflower Family): Lobelia inflata, or Indian tobacco, produces lobeline (B1674988) and other related piperidine alkaloids.[6][7] Lobeline has complex effects on nicotinic acetylcholine receptors and has been studied for its potential in smoking cessation and treating substance abuse disorders.[8]

  • Pinaceae (Pine Family): Various species of pine (Pinus) and spruce (Picea) have been found to contain a variety of piperidine alkaloids, such as pinidine (B1234125) and euphococcinine, in their needles and bark.[9][10] These compounds are believed to play a role in the plant's defense mechanisms.

Animal Kingdom
  • Formicidae (Ants): The venom of fire ants of the genus Solenopsis, particularly the red imported fire ant (Solenopsis invicta), is a rich source of 2-methyl-6-alkyl or alkenyl piperidines known as solenopsins.[11][12][13] These alkaloids are responsible for the pain and sterile pustules that result from fire ant stings and possess cytotoxic, hemolytic, and antimicrobial properties.[14]

Marine Organisms
  • Sponges (Porifera): Marine sponges, particularly those of the order Haplosclerida, are known to produce a diverse array of complex piperidine alkaloids, including tetracyclic bis-piperidine alkaloids.[15] Genera such as Haliclona are noted for producing these unique bioactive metabolites.[14][15] These compounds often exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines.[15] A new piperidone alkaloid, dysidone A, was recently isolated from the marine sponge Dysidea sp.[16]

Quantitative Data on Piperidine Alkaloids

The concentration of piperidine alkaloids can vary significantly depending on the species, the part of the organism, geographical location, and developmental stage. The following tables summarize available quantitative data from the literature.

Table 1: Quantitative Data of Piperidine Alkaloids in Plant Sources

Plant SpeciesAlkaloid(s)Plant PartConcentration/YieldReference(s)
Piper nigrumPiperineFruit5-9% of total alkaloids[8]
Conium maculatumTotal alkaloidsGreen seedsUp to 1.6%[10]
Punica granatumPelletierineRoot bark0.5 g/kg[17][18]
PseudopelletierineRoot bark1.8 g/kg[18]
IsopelletierineRoot bark0.52 g/kg[18]
MethylisopelletierineRoot bark0.20 g/kg[18]
Lobelia inflataLobelineTobacco (dried leaves)17.64 µg/g[19]
LobelineWhole plant0.95 µg/g[19]
LobelineCapsule0.77 µg/g[19]
Pinus ponderosaTotal alkaloidsPrevious-year foliageHighly variable, can be very low or higher depending on the site. One site showed a decline from a high in April.[16]
Pinus sylvestrisEuphococcinineNeedles (seedlings)Extremely low, with totals around 25% of that found in Picea abies.[9]

Table 2: Quantitative Data of Piperidine Alkaloids in Animal and Marine Sources

Source OrganismAlkaloid(s)SourceConcentration/YieldReference(s)
Solenopsis invictaSolenopsinsVenom95% of venom (water-insoluble fraction)[14]
Haliclona sp.3-dodecyl pyridineMethanol extractModerate cytotoxicity (IC50: 33.2-48.4 µM)[20]

Note: Quantitative data for many marine sponge-derived piperidine alkaloids are often reported in terms of bioactivity (e.g., IC50 values) rather than absolute concentrations in the organism.

Experimental Protocols

The extraction and characterization of piperidine alkaloids require specific methodologies tailored to the source material and the chemical properties of the target compounds.

General Extraction Workflow

A general workflow for the extraction of piperidine alkaloids from natural sources is depicted below. This typically involves solvent extraction, followed by purification steps to isolate the alkaloids from other secondary metabolites.

Extraction_Workflow Start Natural Source Material (e.g., ground plant material, venom) Extraction Solvent Extraction (e.g., Ethanol, Dichloromethane (B109758), Hexane) Start->Extraction Filtration Filtration/Centrifugation (to remove solid debris) Extraction->Filtration Concentration Solvent Evaporation (e.g., Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Acid-Base Extraction, Column Chromatography, HPLC) Concentration->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the extraction and characterization of piperidine alkaloids.

Detailed Methodologies

This protocol is adapted from standard laboratory procedures for the extraction of piperine from black pepper.[8][21]

  • Extraction:

    • Place 10.0 g of finely ground black pepper into a round-bottom flask.

    • Add 20 mL of dichloromethane (CH₂Cl₂).

    • Reflux the mixture with stirring for 20 minutes.

    • Allow the mixture to cool to room temperature.

  • Filtration:

    • Vacuum filter the mixture through a Büchner funnel to remove the pepper grounds.

    • Wash the grounds with an additional 10 mL of CH₂Cl₂ to ensure complete extraction.

  • Isolation and Purification:

    • Transfer the filtrate to a clean round-bottom flask and remove the CH₂Cl₂ using a rotary evaporator, leaving a dark brown oil.

    • Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir for 5 minutes.

    • Remove the solvent again via rotary evaporation.

    • Repeat the addition of 6 mL of cold ether and allow the flask to sit in an ice bath for 15 minutes with occasional stirring to precipitate the piperine.

    • Collect the yellow piperine crystals by vacuum filtration using a Hirsch funnel.

    • Wash the crystals with two 4 mL portions of cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude piperine in a minimal amount of a hot 3:2 acetone:hexane solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the purified piperine crystals by vacuum filtration and wash with cold ether.

This protocol is based on methods described for the extraction of volatile alkaloids from poison hemlock.[13][22]

  • Sample Preparation:

    • Freshly harvest plant material (seeds are potent) and moisten with hot water.

    • Alkalize the material by treating it with a solution of sodium carbonate.

  • Steam Distillation:

    • Place the alkalized plant material in a steam distillation apparatus.

    • Pass steam through the material to carry over the volatile coniine.

    • Collect the distillate, which will contain an oily layer of coniine.

  • Acid-Base Extraction:

    • Neutralize the distillate with dilute hydrochloric acid to form the water-soluble coniine hydrochloride.

    • Evaporate the solution to a syrupy consistency under reduced pressure.

    • Add magnesia to the syrup to liberate the free base (coniine).

    • Extract the coniine into an organic solvent such as diethyl ether.

  • Purification:

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • Evaporate the ether to obtain crude coniine. Further purification can be achieved by fractional distillation.

This protocol is a simplified method for obtaining whole venom compounds from fire ants.[19][23][24]

  • Ant Collection and Separation:

    • Collect fire ants from a mound and separate them from the soil.

  • Solvent Extraction:

    • Immerse the live ants in a dual-phase mixture of a nonpolar organic solvent (e.g., hexane) and water for several hours.

  • Phase Separation and Concentration:

    • Separate the organic and aqueous phases. The piperidine alkaloids (solenopsins) will be in the organic phase.

    • Evaporate the organic solvent to obtain the crude alkaloid extract.

  • Purification:

    • The crude extract can be further purified using silica (B1680970) gel column chromatography with a hexane:acetone gradient.

Characterization Techniques

The structural elucidation and quantification of piperidine alkaloids are typically performed using a combination of chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a powerful tool for the separation and quantification of piperidine alkaloids.[19][25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile piperidine alkaloids like coniine and for determining the fragmentation patterns of these compounds.[20][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of isolated alkaloids, providing detailed information about the carbon-hydrogen framework.[6][8][10][12][27][28]

Biosynthetic Pathways of Piperidine Alkaloids

The biosynthesis of piperidine alkaloids varies among different organisms, but often involves amino acid precursors.

Biosynthesis of Piperine

The biosynthesis of piperine is a mixed pathway involving precursors from both the shikimic acid pathway (phenylalanine) and the lysine (B10760008) degradation pathway.

Piperine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination & Cyclization Piperidine Piperidine Piperideine->Piperidine Reduction Piperine Piperine Piperidine->Piperine Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Piperoyl_CoA Piperoyl-CoA p_Coumaric_Acid->Piperoyl_CoA Multiple Steps Piperoyl_CoA->Piperine Piperine Synthase

Caption: Proposed biosynthetic pathway of piperine.

Biosynthesis of Coniine

The biosynthesis of coniine is believed to proceed via a polyketide pathway.

Coniine_Biosynthesis Butyryl_CoA Butyryl-CoA Keto_Octanal 5-Keto-octanal Butyryl_CoA->Keto_Octanal Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->Keto_Octanal Polyketide Synthase Coniceine γ-Coniceine Keto_Octanal->Coniceine Alanine L-Alanine Alanine->Coniceine Transamination & Non-enzymatic Cyclization Coniine Coniine Coniceine->Coniine NADPH-dependent γ-coniceine reductase

Caption: Biosynthetic pathway of coniine.

Biosynthesis of Lobeline

The biosynthesis of lobeline also involves precursors from both lysine and phenylalanine metabolism.

Lobeline_Biosynthesis Lysine L-Lysine Piperidine_Ring Piperidine Nucleus Lysine->Piperidine_Ring via symmetrical intermediate Lobelanine Lobelanine Piperidine_Ring->Lobelanine Phenylalanine L-Phenylalanine C6_C2_Units Two C₆-C₂ Units Phenylalanine->C6_C2_Units C6_C2_Units->Lobelanine Lobeline Lobeline Lobelanine->Lobeline Oxidation

Caption: Simplified biosynthetic pathway of lobeline.

Biosynthesis of Pelletierine

Pelletierine biosynthesis originates from L-lysine.

Pelletierine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination & Cyclization Pelletierine Pelletierine Piperideine->Pelletierine Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Pelletierine Mannich-like condensation

Caption: Biosynthetic pathway of pelletierine.

Conclusion

The natural world offers a vast and diverse repository of piperidine alkaloids with significant potential for drug discovery and development. This guide has provided a comprehensive overview of the key natural sources, quantitative data, experimental protocols, and biosynthetic pathways related to these fascinating compounds. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for the successful exploration and exploitation of piperidine alkaloids as novel therapeutic agents. Further research, particularly into the quantitative analysis of alkaloids from less-studied sources like marine sponges and the elucidation of complex biosynthetic pathways, will undoubtedly uncover new opportunities in this exciting field.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Prosopis africana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosopis africana (Guill. & Perr.) Taub., commonly known as African mesquite, is a perennial tree belonging to the Fabaceae family, widely distributed across the Sahelian and Sudanese savannas of Africa.[1] For centuries, various parts of this plant, including the leaves, stem bark, roots, and seeds, have been integral to traditional African medicine for treating a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of P. africana, with a focus on its phytochemical constituents and pharmacological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways. The extensive traditional use of P. africana for conditions such as pain, inflammation, microbial infections, and wound healing is substantiated by modern scientific research, which has identified a rich source of bioactive compounds, including alkaloids, flavonoids, tannins, saponins, and phenols.[2][3] These compounds are responsible for the plant's demonstrated analgesic, anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents.

Traditional Medicinal Uses

Prosopis africana holds a significant place in the traditional pharmacopeia of numerous African communities. Ethnobotanical surveys reveal its extensive use for a variety of medicinal purposes. The leaves are commonly used to treat headaches, toothaches, and other head ailments, while a combination of leaves and bark is employed for rheumatism.[1][4] The stem bark is widely used for its analgesic properties, particularly for menstrual and general body pain.[5] Decoctions of the bark are also used to treat fevers, skin diseases, and for wound dressing.[1][4] The roots are known for their diuretic properties and are used in the management of gonorrhea, stomach-ache, dysentery, and bronchitis.[1][4] In some regions, the fermented seeds are used as a food condiment and are also recognized for their medicinal value.[6]

Phytochemical Composition

The diverse therapeutic applications of Prosopis africana are attributed to its complex phytochemical profile. Various studies have been conducted to identify and quantify the bioactive compounds present in different parts of the plant. The primary classes of phytochemicals found include alkaloids, flavonoids, tannins, saponins, phenols, terpenoids, and steroids.[2] The concentration of these compounds varies depending on the plant part, geographical location, and the solvent used for extraction.

Table 1: Quantitative Phytochemical Analysis of Prosopis africana
Plant PartExtraction SolventPhytochemicalQuantityReference
Stem BarkMethanol (B129727)Alkaloids0.11%[2][7]
Stem BarkMethanolTannins1.92%[2][7]
Stem BarkMethanolPhenols3.77%[2][7]
Stem BarkMethanolFlavonoids0.77%[2][7]
Stem BarkMethanolSteroids0.14%[2][7]
Stem BarkMethanolTerpenoids0.21%[2][7]
Stem BarkMethanolSaponins4.01%[2][7]
EpicarpEthanolAlkaloids9.75 mg/100g[8]
MesocarpEthanolAlkaloids4.29 mg/100g[8]
SeedsEthanolAlkaloids7.40 mg/100g[8]
EpicarpEthanolFlavonoids17.81 mg/100g[8]
MesocarpEthanolFlavonoids10.26 mg/100g[8]
SeedsEthanolFlavonoids27.33 mg/100g[8]
EpicarpEthanolSaponins7.70 mg/100g[8]
MesocarpEthanolSaponins4.00 mg/100g[8]
SeedsEthanolSaponins11.57 mg/100g[8]

Pharmacological Activities and Experimental Protocols

Scientific investigations have validated many of the traditional uses of Prosopis africana, demonstrating a broad spectrum of pharmacological activities.

Anti-inflammatory and Analgesic Activity

Extracts of P. africana have shown significant anti-inflammatory and analgesic effects in various experimental models.

A commonly used method to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

  • Animal Preparation: Male Wistar albino rats (150-200g) are fasted overnight with free access to water.

  • Grouping and Administration: The rats are divided into several groups: a control group (receiving normal saline), a standard drug group (e.g., receiving Piroxicam at 10 mg/kg), and test groups receiving different doses of the P. africana extract (e.g., 62.5, 125, and 250 mg/kg) orally.[5]

  • Induction of Inflammation: One hour after the administration of the respective treatments, 0.1 mL of a 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Methanol extracts of the stem bark have been shown to significantly inhibit paw edema in a dose-dependent manner.[9][10] For instance, at a dose of 400 mg/kg, the crude methanol extract of the stem bark exhibited up to 69.23% inhibition in the egg albumin-induced edema model and 78.38% in the xylene-induced edema model.[9]

Antimicrobial Activity

Various extracts of P. africana have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

The agar (B569324) well diffusion method is a standard procedure to evaluate the antimicrobial activity of plant extracts.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates are uniformly swabbed with the microbial suspension.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Extracts: A defined volume (e.g., 100 µL) of the P. africana extract at various concentrations is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilution: A serial two-fold dilution of the plant extract is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract at which no visible growth (turbidity) is observed. An indicator dye such as p-iodonitrotetrazolium violet can be used to aid visualization.[11]

Table 2: Antimicrobial Activity of Prosopis africana Extracts
Plant PartExtract TypeMicroorganismZone of Inhibition (mm)MIC (mg/mL)Reference
Stem BarkMethanolPseudomonas aeruginosa172.5[2][4]
Stem BarkMethanolStaphylococcus aureus112.5[2][4]
Stem BarkMethanolEscherichia coli-2.5[2][4]
Stem BarkMethanolKlebsiella pneumoniae-5.5[2][4]
PodsEthanolic (0.2 mg/mL)Escherichia coli18.2-[12]
PodsEthanolic (0.2 mg/mL)Staphylococcus aureus17.6-[12]
PodsAqueous (0.2 mg/mL)Staphylococcus aureus16.4-[12]
LeavesEthyl Acetate (B1210297)Enterococcus faecalis-8[11]
LeavesEthyl AcetateStaphylococcus aureus-16[11]
Antioxidant Activity

The antioxidant potential of P. africana extracts has been evaluated using various in vitro assays. The free radical scavenging activity is a key mechanism underlying its therapeutic effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for determining antioxidant activity.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the plant extract are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement of Absorbance: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DP.

The ethyl acetate extract of the leaves and the isolated compound myricetin-3-O-rhamnoside have demonstrated high antioxidant activity with EC50 values ranging from 5.67 to 77.56 µg/mL.[11]

Mechanisms of Action and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of Prosopis africana.

Anti-inflammatory Pathway: Inhibition of COX-2 and TNF-α

The anti-inflammatory properties of P. africana are, in part, attributed to the inhibition of key inflammatory mediators. Molecular docking studies have suggested that compounds within the extracts, such as l-(+)-ascorbic acid 2,6-dihexadecanote, can potently inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[9][13] Inhibition of these molecules disrupts the inflammatory cascade.

G Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Prosopis africana Phytochemicals Prosopis africana Phytochemicals COX-2 COX-2 Prosopis africana Phytochemicals->COX-2 Inhibition TNF-α TNF-α Prosopis africana Phytochemicals->TNF-α Inhibition NF-κB Pathway->COX-2 NF-κB Pathway->TNF-α Prostaglandins Prostaglandins COX-2->Prostaglandins Pro-inflammatory Cytokines Pro-inflammatory Cytokines TNF-α->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Prostaglandins->Inflammation

Fig. 1: Proposed anti-inflammatory mechanism of Prosopis africana.
Neuroprotective Pathway: Activation of Nrf2

Studies on the neuroprotective effects of P. africana suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Phytochemicals from the plant may activate Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes. This enhances the cellular defense against oxidative stress, a key factor in neurodegenerative processes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prosopis africana Phytochemicals Prosopis africana Phytochemicals Keap1 Keap1 Prosopis africana Phytochemicals->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant & Cytoprotective Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant & Cytoprotective Genes Activates Transcription

Fig. 2: Proposed Nrf2 activation pathway by Prosopis africana.

Toxicity and Safety Evaluation

Toxicological studies are crucial for the development of plant-based medicines. The acute toxicity of P. africana extracts has been evaluated in animal models. The oral median lethal dose (LD50) for the methanol stem bark extract was found to be 3807.9 mg/kg in mice and >5000 mg/kg in rats, suggesting a relatively low acute toxicity.[10] However, some studies have reported signs of toxicity at very high doses in sub-chronic studies, indicating the need for caution with high-dose, long-term use.[14]

Experimental Protocol: Acute Oral Toxicity Study (Lorke's Method)

Lorke's method is a widely used procedure for determining the acute toxicity of a substance.

  • Phase 1: Nine animals are divided into three groups of three. They are treated with three different doses of the extract, usually in geometric progression (e.g., 10, 100, and 1000 mg/kg body weight). The animals are observed for 24 hours for signs of toxicity and mortality.

  • Phase 2: Based on the results of Phase 1, three new doses are selected. Three animals are treated with these higher doses (e.g., 1600, 2900, and 5000 mg/kg). The animals are observed for 24 hours.

  • Calculation of LD50: The LD50 is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not cause mortality.

Conclusion and Future Directions

Prosopis africana is a valuable medicinal plant with a rich history of traditional use, which is now being progressively validated by scientific research. The presence of a diverse array of phytochemicals underpins its significant anti-inflammatory, analgesic, antimicrobial, and antioxidant properties. This guide has summarized the key ethnobotanical uses, quantitative phytochemical data, and detailed experimental protocols relevant to the study of this plant. The elucidation of its mechanisms of action, including the inhibition of the COX-2/TNF-α pathway and activation of the Nrf2 pathway, provides a solid foundation for further investigation.

Future research should focus on the isolation and characterization of novel bioactive compounds, followed by in-depth preclinical and clinical studies to establish their efficacy and safety for specific therapeutic applications. Standardization of extracts and the development of optimized formulations will be crucial steps in translating the therapeutic potential of Prosopis africana into modern, evidence-based medicines. Furthermore, sustainable harvesting practices and cultivation of this valuable resource are essential to ensure its availability for future generations.

References

Pharmacological Profile of Prosopis Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkaloids derived from the genus Prosopis, commonly known as mesquite, represent a diverse class of bioactive compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of Prosopis alkaloids, with a focus on their quantitative data, mechanisms of action, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Prosopis encompasses a variety of plant species that are rich sources of secondary metabolites, including a significant number of piperidine (B6355638) alkaloids.[1][2] Traditionally, various parts of Prosopis plants have been used in folk medicine to treat a range of ailments.[2] Modern scientific investigation has begun to validate these traditional uses, revealing potent pharmacological activities of the isolated alkaloids, including neurotoxic, cytotoxic, antimicrobial, anti-inflammatory, and anticancer effects.[1][3] This guide will systematically explore the pharmacological landscape of these promising natural products.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various Prosopis alkaloid extracts and isolated compounds, providing key metrics for their biological activities.

Table 1: Cytotoxicity and Antiproliferative Activity

Compound/ExtractCell Line/OrganismAssayEndpointValueReference
Total Alkaloidal Extract (P. juliflora)Molt-4 (Human T-cell leukemia)MTTIC5090.5 µg/mL (24h), 42.5 µg/mL (48h), 20.0 µg/mL (72h)[4]
Total Alkaloidal Extract (P. juliflora)Astrocyte primary culturesMTTEC502.87 µg/mL[5]
Alkaloidal Fraction F31/33 (P. juliflora)Astrocyte primary culturesMTTEC502.82 µg/mL[5]
Alkaloidal Fraction F32 (P. juliflora)Astrocyte primary culturesMTTEC503.01 µg/mL[5]
Alkaloid-rich fraction (P. juliflora pods)Goat gastrointestinal nematodesEgg hatch assayIC501.1 mg/mL[6]
3'''-oxo-juliprosopineCress seedlings (root growth)Growth InhibitionI50400 µM[7]
secojuliprosopinalCress seedlings (root growth)Growth InhibitionI50500 µM[7]
Mixture of 3-oxo-juliprosine and 3'-oxo-juliprosine (1:1)Cress seedlings (root growth)Growth InhibitionI50100 µM[7]

Table 2: Antimicrobial Activity

Compound/ExtractMicroorganismAssayEndpointValueReference
Basic Chloroformic Extract (P. juliflora pods)Micrococcus luteusBroth microdilutionMIC25 µg/mL[8]
Basic Chloroformic Extract (P. juliflora pods)Staphylococcus aureusBroth microdilutionMIC50 µg/mL[8]
Basic Chloroformic Extract (P. juliflora pods)Streptococcus mutansBroth microdilutionMIC50 µg/mL[8]

Table 3: Enzyme Inhibition

Compound/ExtractEnzymeInhibition TypeEndpointValueReference
Alkaloid-rich fraction (P. juliflora)Acetylcholinesterase (Rhipicephalus microplus)Non-competitive (inferred)IC500.041 mg/mL[1]

Table 4: In Vivo Toxicity

Compound/ExtractAnimal ModelRoute of AdministrationEndpointValueReference
Dichloromethane: Methanolic Leaf Extract (P. juliflora)Female Wistar Albino RatsOralLD50> 2000 mg/kg

Mechanisms of Action and Signaling Pathways

Prosopis alkaloids exert their pharmacological effects through various mechanisms, including the modulation of key signaling pathways.

Anticancer Activity: Induction of Apoptosis and NF-κB Pathway Inhibition

Recent studies suggest that alkaloids from Prosopis juliflora suppress melanoma cell growth by inducing apoptosis through the intrinsic pathway and downregulating the NF-κB signaling pathway.[3] The intrinsic apoptosis pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition can promote apoptosis in cancer cells.

anticancer_pathway Prosopis Alkaloids Prosopis Alkaloids Mitochondrial Stress Mitochondrial Stress Prosopis Alkaloids->Mitochondrial Stress NF-κB Pathway NF-κB Pathway Prosopis Alkaloids->NF-κB Pathway Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cell Survival Cell Survival NF-κB Pathway->Cell Survival neurotoxicity_pathway Prosopis Alkaloids Prosopis Alkaloids Glial Cells (Astrocytes, Microglia) Glial Cells (Astrocytes, Microglia) Prosopis Alkaloids->Glial Cells (Astrocytes, Microglia) Glial Activation Glial Activation Glial Cells (Astrocytes, Microglia)->Glial Activation Increased NO Production Increased NO Production Glial Activation->Increased NO Production Neuronal Damage Neuronal Damage Increased NO Production->Neuronal Damage antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Ca2+ Channel Ca2+ Channel Disrupted Ca2+ Homeostasis Disrupted Ca2+ Homeostasis Ca2+ Channel->Disrupted Ca2+ Homeostasis disruption Prosopis Alkaloids Prosopis Alkaloids Prosopis Alkaloids->Ca2+ Channel blocks Ca2+ Influx Ca2+ Cytotoxicity Cytotoxicity Disrupted Ca2+ Homeostasis->Cytotoxicity Bacterial Cell Death Bacterial Cell Death Cytotoxicity->Bacterial Cell Death extraction_workflow Plant Material (e.g., leaves, pods) Plant Material (e.g., leaves, pods) Acid-Base Extraction Acid-Base Extraction Plant Material (e.g., leaves, pods)->Acid-Base Extraction Crude Alkaloid Extract Crude Alkaloid Extract Acid-Base Extraction->Crude Alkaloid Extract Chromatographic Separation (e.g., Column Chromatography, HPLC) Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude Alkaloid Extract->Chromatographic Separation (e.g., Column Chromatography, HPLC) Isolated Alkaloids (e.g., Julithis compound, Juliprosine) Isolated Alkaloids (e.g., Julithis compound, Juliprosine) Chromatographic Separation (e.g., Column Chromatography, HPLC)->Isolated Alkaloids (e.g., Julithis compound, Juliprosine)

References

A Technical Guide on the Therapeutic Potential of Prosopis Alkaloids, Including Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the therapeutic effects of alkaloids derived from the Prosopis genus of plants, with a specific focus on prosopine where data is available. The information presented herein is intended for a technical audience and summarizes key findings from preclinical studies, including quantitative data, experimental methodologies, and known signaling pathways.

Introduction

The Prosopis genus, commonly known as mesquite, encompasses over 44 species of trees and shrubs found in arid and semi-arid regions.[1] These plants are rich sources of various phytochemicals, including a complex mixture of piperidine (B6355638) alkaloids.[2] Among these, this compound and prosopinine are frequently isolated and have been the subject of pharmacological interest.[1] Traditional medicine has long utilized Prosopis preparations for a variety of ailments, and modern scientific investigation is beginning to validate these uses, attributing a range of biological activities to its alkaloid constituents.[1][3] This guide will delve into the documented anti-inflammatory, antimicrobial, and anticancer properties of Prosopis alkaloids.

Anti-inflammatory Effects

Extracts from Prosopis species have demonstrated significant anti-inflammatory activity in various preclinical models. This activity is often attributed to the presence of alkaloids and other phytochemicals like flavonoids.[4]

Quantitative Data on Anti-inflammatory Activity

Plant SpeciesExtract/CompoundModelDose% Inhibition of EdemaCytokine ModulationReference
Prosopis laevigataDichloromethane Extract (PD)TPA-induced mouse ear edema1 mg/ear75.96%-[1][5]
Prosopis laevigatan-Hexane Extract (PH)TPA-induced mouse ear edema1 mg/ear60.81%-[1][5]
Prosopis laevigataMethanol Extract (PM)TPA-induced mouse ear edema1 mg/ear60.29%-[1][5]
Prosopis laevigataEthyl Veratrate (isolated from PD)TPA-induced mouse ear edema1 mg/ear85.1%↑ IL-10, ↓ TNF-α[1][5]
Prosopis chilensisEthanolic ExtractCarrageenan-induced rat paw edema100 mg/kg94.4%Not specified[6][7]
Prosopis chilensisEthanolic ExtractCarrageenan-induced rat paw edema200 mg/kg96.1%Not specified[6][7]

Experimental Protocols

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is based on the methodology described for Prosopis laevigata extracts.[1][5]

  • Animal Model: Male CD1 mice (25-30 g) are used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

  • Treatment: The Prosopis extract or isolated compound, dissolved in the same solvent, is applied topically to the right ear shortly after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.

  • Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a punch biopsy tool and weighed.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of edema inhibition is then calculated relative to the untreated, TPA-inflamed control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of some alkaloids are known to be mediated through the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8] While this has been demonstrated for protopine, an alkaloid from Papaveraceae with similar anti-inflammatory properties, it is hypothesized that Prosopis alkaloids may act through similar mechanisms.[8] These pathways are critical regulators of pro-inflammatory cytokine production.[8]

G cluster_nucleus Nucleus TPA Inflammatory Stimulus (e.g., TPA) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TPA->MAPK_Pathway IKK IKK Complex TPA->IKK MAPK_Pathway->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_cytoplasm NF-κB (p65/p50) (Inactive) IkB->NFkB_cytoplasm Inhibition NFkB_nucleus NF-κB (p65/p50) (Active) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces Transcription Nucleus Nucleus Prosopis_Alkaloids Prosopis Alkaloids (Hypothesized) Prosopis_Alkaloids->MAPK_Pathway Prosopis_Alkaloids->IKK

Caption: Hypothesized anti-inflammatory signaling pathway of Prosopis alkaloids.

Antimicrobial Activity

Alkaloid-rich extracts from Prosopis species have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[9][10]

Quantitative Data on Antimicrobial Activity

Plant SpeciesExtract/CompoundMicroorganismMIC (µg/mL)Reference
Prosopis julifloraJuliflorineStreptococcus pyogenesNot specified (effective)[9]
Prosopis julifloraJuliflorineStaphylococcus aureusNot specified (effective)[9]
Prosopis julifloraBasic Chloroformic ExtractMicrococcus luteus25[11]
Prosopis julifloraBasic Chloroformic ExtractStaphylococcus aureus50[11]
Prosopis julifloraBasic Chloroformic ExtractStreptococcus mutans50[11]
Prosopis laevigataMethanolic Leaf ExtractStaphylococcus aureusBacteriostatic[12]
Prosopis laevigataMethanolic Leaf ExtractEscherichia coliBacteriostatic[12]
Prosopis africanaCompound 2 (unspecified)Gram-positive & Gram-negative bacteria8-64[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The Prosopis extract or isolated alkaloid is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract or compound that completely inhibits visible growth of the microorganism.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound and other Prosopis alkaloids are not fully elucidated. However, it is suggested that they may disrupt the plasma membrane permeability of microbial cells, potentially by intercalating between phospholipids (B1166683) or affecting ion channel functions, leading to cell lysis.[12] Another proposed mechanism involves the inhibition of essential enzymes, such as alanine (B10760859) racemase, which is crucial for bacterial cell wall synthesis.[14]

Caption: Experimental workflow for antimicrobial evaluation of Prosopis alkaloids.

Anticancer and Cytotoxic Potential

Preliminary in vitro studies suggest that compounds from Prosopis species may possess anticancer properties. This is an emerging area of research for these alkaloids.

Quantitative Data on Cytotoxicity

Cell LineCompound/ExtractEffectReference
Breast Cancer CellsMethanolic extract of P. juliflora leavesSuppression of cells via apoptosis and cell cycle arrest[16]
Various Cancer CellsProcyanidinsInhibition of proliferation, anti-inflammatory, antitumor activities[17]

Experimental Protocols

MTT Assay for Cytotoxicity

This is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are treated with various concentrations of the Prosopis extract or isolated alkaloid for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Potential Mechanisms of Anticancer Action

The anticancer effects of plant-derived compounds are often multifactorial. For Prosopis extracts, the proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[16] This could be mediated by influencing the expression of key regulatory proteins involved in these processes.

G Prosopis_Alkaloids Prosopis Alkaloids Cell_Cycle Cell Cycle Progression Prosopis_Alkaloids->Cell_Cycle Inhibits Apoptosis_Pathway Apoptotic Pathways Prosopis_Alkaloids->Apoptosis_Pathway Induces Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell_Proliferation Cancer Cell Proliferation Cell_Cycle->Cancer_Cell_Proliferation Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Cancer_Cell_Proliferation Reduces Apoptosis->Cancer_Cell_Proliferation Reduces

Caption: Logical relationship of Prosopis alkaloids' potential anticancer effects.

Conclusion and Future Directions

The alkaloids present in the Prosopis genus, including this compound, demonstrate significant therapeutic potential, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer activities. The preclinical data summarized in this guide highlights the promising nature of these natural compounds. However, a significant portion of the existing research has been conducted on crude or partially purified extracts.

Future research should focus on the isolation and purification of individual alkaloids, such as this compound and prosopinine, to accurately determine their specific pharmacological profiles and potencies. Elucidating the precise mechanisms of action, including the identification of molecular targets and signaling pathways, is crucial for advancing these compounds into further stages of drug development. More extensive in vivo studies are required to assess their efficacy, pharmacokinetics, and safety profiles in more complex biological systems. While no clinical trials have been conducted to date, the robust preclinical evidence warrants further investigation into the clinical utility of Prosopis alkaloids for various therapeutic applications.[16]

References

Cytotoxicity of Alkaloids from Prosopis Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Prosopis, commonly known as mesquite, encompasses a group of leguminous trees and shrubs found in arid and semi-arid regions worldwide. Traditionally, various parts of these plants have been used in folk medicine.[1] The phytochemical composition of Prosopis species is rich and varied, with alkaloids being a significant class of compounds.[1][2] In recent years, scientific interest has focused on the cytotoxic properties of these alkaloids, revealing their potential as novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the current state of research on the cytotoxicity of alkaloids derived from Prosopis species, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Cytotoxicity Data

The cytotoxic effects of alkaloidal extracts and fractions from various Prosopis species have been evaluated against a range of cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Alkaloids from Prosopis juliflora

Extract/FractionCell LineAssayExposure Time (h)IC50 / EC50 (µg/mL)Reference
Total Alkaloidal Extract (TAE)Astrocyte Primary CulturesMTT24EC50: 2.87[3][4]
Fraction F31/33Astrocyte Primary CulturesMTT24EC50: 2.82[3][4]
Fraction F32Astrocyte Primary CulturesMTT24EC50: 3.01[3][4]
Alkaloid Extract (AE)GL-15 (Glioblastoma)MTT24-
Alkaloid Extract (AE)GL-15 (Glioblastoma)MTT72Significant toxicity at 0.03 - 30 µg/mL
Total Alkaloid ExtractMolt-4 (T-cell leukemia)MTT24IC50: 90.5[5]
Total Alkaloid ExtractMolt-4 (T-cell leukemia)MTT48IC50: 42.5[5]
Total Alkaloid ExtractMolt-4 (T-cell leukemia)MTT72IC50: 20.0[5]
Total Alkaloidal Extract (TAE)Cortical NeuronsMTT24EC50: 2.7[6]
Fraction F29/30Cortical NeuronsMTT24EC50: 7.8[6]
Fraction F31/33Cortical NeuronsMTT24EC50: 2.9[6]
Fraction F32Cortical NeuronsMTT24EC50: 1.0[6]

Table 2: Cytotoxicity of Alkaloids from Other Prosopis Species

SpeciesExtract/FractionCell LineAssayKey FindingReference
Prosopis africanaMethanol Fraction (Pa-05)P. falciparumAntiplasmodial96.4% elimination at 5000 µg/mL[7]
Prosopis africanaCrude Ethanol Extract (PA-01)Brine Shrimp NaupliiCytotoxicityLC50: 58.482 µg/mL[7][8]
Prosopis cinerariaMethanolic Leaf ExtractLewis Lung CarcinomaCytotoxicityPatulitrin showed significant activity[9]
Prosopis flexuosaAlkaloid-Enriched ExtractMixed Glial CellsNeutral Red, LDHDose-dependent decrease in cell viability[10]
Prosopis nigraAlkaloid-Enriched ExtractMixed Glial CellsNeutral Red, LDHDose-dependent decrease in cell viability[10]

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of Prosopis alkaloid cytotoxicity.

Alkaloid Extraction (Acid/Base Modified Method)

This method is commonly used to isolate total alkaloidal extracts from plant material.[3][11][12]

  • Principle: This extraction technique is based on the principle that alkaloids are typically basic compounds that form salts with acids and are soluble in aqueous solutions in their salt form, while they are soluble in organic solvents in their free base form.

  • Procedure:

    • Maceration: The dried and powdered plant material (e.g., leaves, pods) is macerated with an acidic solution (e.g., dilute hydrochloric acid or tartaric acid) to convert the alkaloids into their salt forms.[12]

    • Filtration: The mixture is filtered to separate the acidic aqueous extract containing the alkaloid salts from the solid plant residue.

    • Defatting: The acidic extract is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove fats, oils, and other non-polar impurities. The organic layer is discarded.

    • Basification: The aqueous extract is then made alkaline by adding a base (e.g., sodium hydroxide (B78521) or ammonia) to a pH greater than 9. This converts the alkaloid salts back to their free base form, which are generally insoluble in water.[11]

    • Extraction of Free Base: The alkaline aqueous solution is then extracted with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate) to dissolve the alkaloid free bases.[11]

    • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude total alkaloidal extract.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][13][14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[4][13]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the Prosopis alkaloid extracts or fractions for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

    • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or EC50 value.

LDH Assay for Cytotoxicity

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[3][9]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.[9]

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]

    • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell-free supernatant from each well.[8]

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.[2]

    • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).[2]

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.

Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate between viable and non-viable cells.[16][17]

  • Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[16][17]

  • Procedure:

    • Cell Suspension: Prepare a single-cell suspension from the treated and control cell cultures.

    • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[18]

    • Incubation: Allow the mixture to stand for a few minutes at room temperature.[17]

    • Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.[17]

    • Viability Calculation: Calculate the percentage of viable cells by dividing the number of viable cells by the total number of cells.[18]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[3][19]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3][19]

  • Procedure:

    • Cell Harvesting: Harvest the treated and control cells.

    • Washing: Wash the cells with cold PBS.[19]

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.[19]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow cluster_extraction Alkaloid Extraction cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis plant Prosopis Plant Material acid_ext Acidic Extraction filter1 Filtration defat Defatting with Non-Polar Solvent basify Basification (pH > 9) base_ext Extraction with Organic Solvent evap Evaporation tae Total Alkaloidal Extract (TAE) treatment Treatment with TAE tae->treatment apoptosis_treatment Treatment with TAE tae->apoptosis_treatment cell_culture Cell Culture mtt MTT Assay ldh LDH Assay trypan Trypan Blue Assay viability Cell Viability Data cytotoxicity Cytotoxicity Data annexin Annexin V/PI Staining flow Flow Cytometry apoptosis_data Apoptosis Data

Signaling Pathways

Signaling_Pathway prosopis Prosopis Alkaloids

Signaling Pathways in Prosopis Alkaloid-Induced Cytotoxicity

Research indicates that alkaloids from Prosopis species, particularly from P. juliflora, induce cytotoxicity through multiple signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of cytotoxicity is the induction of programmed cell death, or apoptosis. Evidence suggests that Prosopis alkaloids trigger the intrinsic (mitochondrial) pathway of apoptosis.[20][21]

  • Mitochondrial Damage: The alkaloids have been shown to cause mitochondrial damage.[21] This can lead to a decrease in ATP levels and alterations in the mitochondrial membrane potential.[20][21]

  • Cytochrome c Release: Damage to the mitochondria results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[21][22] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell, leading to apoptosis.[22]

Glial Activation and Nitric Oxide Production

In the context of neurotoxicity, alkaloids from P. juliflora have been shown to directly act on glial cells, inducing their activation and stimulating the production of nitric oxide (NO).[3][4][5][23]

  • Glial Activation: The alkaloids can cause morphological changes in astrocytes and activate microglia.[3][4]

  • Nitric Oxide Production: The activation of glial cells is associated with an increased production of nitric oxide.[3][4][5][23] While NO has important physiological roles, excessive production can lead to nitrosative stress and contribute to neuronal damage and cytotoxicity.

Conclusion

The alkaloids derived from Prosopis species exhibit significant cytotoxic activity against a variety of cell lines, including cancer cells and glial cells. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the mitochondrial pathway, involving mitochondrial damage and caspase activation. In neural cells, the activation of glial cells and subsequent production of nitric oxide also play a crucial role. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these natural compounds. Further research is warranted to isolate and characterize the specific alkaloids responsible for these cytotoxic effects and to fully elucidate their mechanisms of action for potential clinical applications.

References

Neuromuscular Effects of Prosopis juliflora Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosopis juliflora, a resilient and widespread tree, is recognized for its diverse bioactive compounds, particularly piperidine (B6355638) alkaloids. While extensively studied for its neurotoxic effects, which lead to a condition known as "cara torta" in livestock, the direct impact of its extracts on neuromuscular function is an emerging area of scientific inquiry. This technical guide synthesizes the current understanding of the neuromuscular effects of P. juliflora extracts, detailing the known neurotoxic mechanisms and postulating potential actions at the neuromuscular junction. It provides comprehensive experimental protocols for researchers to investigate these effects further, including methods for extract preparation, phytochemical analysis, and in vitro assessment of neuromuscular blockade. The guide also presents visual representations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this complex topic. Although direct quantitative data on the neuromuscular blocking activity of P. juliflora is limited, this guide serves as a foundational resource for future research into its potential as a source of novel muscle relaxants or as a toxicological agent affecting neuromuscular transmission.

Introduction

Prosopis juliflora, commonly known as mesquite, is a plant rich in a variety of secondary metabolites, including flavonoids, tannins, and notably, piperidine alkaloids such as juliprosopine and juliprosine (B1245453).[1][2] The consumption of this plant by livestock is well-documented to cause severe neurotoxicity, characterized by neuronal vacuolation and loss, particularly in the trigeminal motor nuclei.[3] This neurological damage manifests as impaired function of cranial nerves, leading to masticatory paralysis, a condition colloquially referred to as "cara torta".[3] The underlying mechanism of this neurotoxicity is linked to mitochondrial damage within neurons.[4]

While the central neurotoxic effects are well-established, the direct effects of P. juliflora extracts and their constituent alkaloids on the peripheral neuromuscular system are less understood. However, traditional medicinal uses of the plant for conditions like muscular pain, coupled with reports of skeletal muscle relaxant properties in the related species Prosopis cineraria, suggest a potential for direct neuromuscular activity.[5] This guide aims to provide a comprehensive overview of the known neuromuscular effects, propose potential mechanisms of action, and offer detailed experimental protocols to facilitate further research in this area.

Phytochemistry of Prosopis juliflora

The primary bioactive compounds in P. juliflora responsible for its toxicological and potential pharmacological effects are piperidine alkaloids.

Table 1: Major Piperidine Alkaloids in Prosopis juliflora

AlkaloidChemical StructureKnown Biological Activities
Julithis compound Complex piperidine alkaloidNeurotoxicity, cytotoxicity, potential antimicrobial and anthelmintic activity.[2][6]
Juliprosine Complex piperidine alkaloidNeurotoxicity, cytotoxicity, induction of mitochondrial damage.[4]

Neuromuscular Effects: Current Understanding and Proposed Mechanisms

Direct experimental evidence for the neuromuscular blocking effects of Prosopis juliflora extracts is currently limited in the scientific literature. However, based on the known actions of similar piperidine alkaloids and the observed symptoms of toxicity, a plausible mechanism of action can be proposed.

Postsynaptic Blockade at the Neuromuscular Junction

Studies on piperidine derivatives from other natural sources have demonstrated a postsynaptic blocking action at the neuromuscular junction.[7] These compounds have been shown to decrease the sensitivity of the motor end-plate to the neurotransmitter acetylcholine (B1216132) (ACh) without directly competing for the acetylcholine receptor binding site.[7] This suggests an interference with the coupling mechanism between ACh receptor binding and the subsequent ion channel opening required for muscle depolarization.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) cluster_inhibition Inhibitory Action of P. juliflora Alkaloids Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds IonChannel Ion Channel nAChR->IonChannel Opens MuscleContraction Muscle Contraction IonChannel->MuscleContraction Depolarization P_juliflora_Alkaloids Prosopis juliflora Piperidine Alkaloids P_juliflora_Alkaloids->IonChannel Interferes with opening mechanism

Neurotoxicity Contributing to Muscle Weakness

The well-documented neurotoxic effects of P. juliflora on motor neurons in the central nervous system undoubtedly contribute to the observed muscle weakness and paralysis in intoxicated animals.[3] The degeneration of motor neurons would lead to a failure of nerve impulse transmission to the muscles, resulting in flaccid paralysis.

G P_juliflora_Ingestion Ingestion of Prosopis juliflora Alkaloid_Absorption Absorption of Piperidine Alkaloids P_juliflora_Ingestion->Alkaloid_Absorption Mitochondrial_Damage Mitochondrial Damage in Motor Neurons Alkaloid_Absorption->Mitochondrial_Damage Neuronal_Degeneration Motor Neuron Degeneration Mitochondrial_Damage->Neuronal_Degeneration Impaired_Nerve_Impulse Impaired Nerve Impulse Transmission Neuronal_Degeneration->Impaired_Nerve_Impulse Muscle_Weakness Muscle Weakness and Paralysis Impaired_Nerve_Impulse->Muscle_Weakness

Experimental Protocols

To systematically investigate the neuromuscular effects of Prosopis juliflora extracts, the following experimental workflow is recommended.

G Plant_Material Plant Material (Prosopis juliflora) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Phytochemical_Screening Phytochemical Screening (TLC, HPLC) Extraction->Phytochemical_Screening In_Vitro_Assay In Vitro Neuromuscular Assay (Phrenic Nerve-Diaphragm Prep) Phytochemical_Screening->In_Vitro_Assay Data_Analysis Data Analysis (IC50, Dose-Response Curves) In_Vitro_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Electrophysiology, Receptor Binding) Data_Analysis->Mechanism_Studies

Preparation of Prosopis juliflora Extracts
  • Plant Material Collection and Preparation:

    • Collect fresh leaves, pods, or bark of Prosopis juliflora.

    • Authenticate the plant material with a botanist.

    • Wash the plant material thoroughly with distilled water to remove any debris.

    • Air-dry the material in the shade for several days until it is brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction (Maceration):

    • Weigh 100 g of the powdered plant material.

    • Place the powder in a large conical flask and add 500 mL of 80% ethanol.

    • Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

    • Store the extract at 4°C in an airtight container.

Phytochemical Screening

A preliminary phytochemical analysis should be conducted to confirm the presence of alkaloids and other major classes of compounds.

Table 2: Qualitative Phytochemical Tests for Prosopis juliflora Extract

TestReagentPositive Result
Alkaloids Dragendorff's reagentOrange-red precipitate
Mayer's reagentCreamy-white precipitate
Flavonoids Shinoda test (Mg turnings + conc. HCl)Pink or red color
Tannins Ferric chloride testBlue-black or brownish-green coloration
Saponins Frothing test (shaking with water)Persistent froth
In Vitro Neuromuscular Blocking Assay: Rat Phrenic Nerve-Diaphragm Preparation

This ex vivo model is a standard for screening compounds for neuromuscular blocking activity.

  • Animal Preparation:

    • Use male Wistar rats (200-250 g).

    • Euthanize the rat by cervical dislocation or CO2 asphyxiation.

    • Perform a thoracotomy to expose the diaphragm and the phrenic nerve.

  • Dissection and Mounting:

    • Carefully dissect the phrenic nerve-diaphragm preparation.

    • Mount the preparation in a 20 mL organ bath containing Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 11.1) at 37°C and bubble with a mixture of 95% O2 and 5% CO2.

    • Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.

  • Experimental Procedure:

    • Stimulate the phrenic nerve supramaximally with single square-wave pulses (0.2 ms (B15284909) duration) at a frequency of 0.1 Hz using a bipolar platinum electrode.

    • Allow the preparation to equilibrate for 30 minutes until a stable baseline of twitch responses is achieved.

    • Add cumulative concentrations of the P. juliflora extract to the organ bath at regular intervals.

    • Record the twitch tension for at least 30 minutes after the addition of each concentration.

    • At the end of the experiment, wash the preparation with fresh Tyrode's solution to observe for reversibility of the effect.

  • Data Analysis:

    • Express the twitch tension as a percentage of the initial baseline response.

    • Plot a concentration-response curve and determine the IC50 value (the concentration of the extract that causes a 50% reduction in the nerve-evoked twitch tension).

Quantitative Data Summary

As of the latest literature review, there is a notable absence of published quantitative data specifically detailing the neuromuscular blocking effects of Prosopis juliflora extracts or its isolated alkaloids (e.g., IC50 values on muscle preparations). The available quantitative data primarily focuses on the cytotoxic and neurotoxic effects on cultured neuronal and glial cells.

Table 3: Cytotoxicity of Prosopis juliflora Alkaloidal Extracts on Cultured Cells

Extract/FractionCell TypeAssayIC50 Value (µg/mL)Reference
Total Alkaloidal Extract (TAE)Cortical NeuronsMTT2.7[8]
Alkaloidal Fraction (F32 - Julithis compound/Juliprosine)Cortical NeuronsMTT1.0[8]
Total Alkaloidal Extract (TAE)Neuron/Glial Co-culturesMTT31.07[4]
Alkaloidal Fraction (F32 - Julithis compound/Juliprosine)Neuron/Glial Co-culturesMTT7.362[4]
Total Alkaloid ExtractMOLT-4 (Leukemia cells)MTT (24h)90.5[9]
Total Alkaloid ExtractMOLT-4 (Leukemia cells)MTT (48h)42.5[9]
Total Alkaloid ExtractMOLT-4 (Leukemia cells)MTT (72h)20.0[9]

This data highlights the potent cytotoxic nature of the alkaloids, which is consistent with the observed neurodegeneration in vivo. Further research is critically needed to generate quantitative data on the direct effects on neuromuscular transmission.

Conclusion and Future Directions

The extracts of Prosopis juliflora present a complex pharmacological profile. While the neurotoxic effects of its piperidine alkaloids are well-characterized, their direct impact on the neuromuscular junction remains a promising yet underexplored field of study. The traditional use for muscle pain and the muscle relaxant properties of a related species suggest that P. juliflora may contain compounds with significant neuromuscular activity.

Future research should focus on:

  • Quantitative assessment of the neuromuscular blocking effects of purified alkaloids from P. juliflora using in vitro preparations like the phrenic nerve-diaphragm.

  • Electrophysiological studies to elucidate the precise mechanism of action, including effects on miniature end-plate potentials (MEPPs), end-plate potentials (EPPs), and ion channel conductance.

  • Receptor binding assays to determine if the alkaloids interact directly with nicotinic acetylcholine receptors or other components of the neuromuscular junction.

  • In vivo studies to correlate the neuromuscular effects with the overall toxicological profile of the extracts.

By employing the detailed experimental protocols outlined in this guide, researchers can significantly contribute to a more complete understanding of the neuromuscular pharmacology of Prosopis juliflora, potentially leading to the discovery of new therapeutic agents or a better understanding of its toxicity.

References

Whitepaper: Glial Cell Activation by Prosopis Alkaloids: Mechanisms, Quantification, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The genus Prosopis, particularly Prosopis juliflora, contains a complex mixture of piperidine (B6355638) alkaloids that have demonstrated significant biological activity. In livestock, consumption of P. juliflora can lead to a neurotoxic condition known as "cara torta" disease, characterized by neuronal damage and reactive gliosis[1][2][3]. This whitepaper provides a technical guide to the current understanding of how Prosopis alkaloids activate glial cells—microglia and astrocytes—which are central to the neuroinflammatory response. We synthesize the available quantitative data on the cytotoxic and activating effects of these alkaloids, provide detailed experimental protocols for their study, and visualize the proposed signaling pathways and experimental workflows. This document serves as a foundational resource for researchers investigating the neurotoxic and neuroinflammatory potential of these compounds.

Introduction to Prosopis Alkaloids and Glial Cells

Prosopis juliflora is a rich source of various phytochemicals, including numerous piperidine alkaloids such as juliprosopine, juliprosine (B1245453), juliflorine, and juliprosinene[1][4]. These compounds are implicated in the plant's neurotoxicity[1][2].

Glial cells, comprising microglia and astrocytes, are essential for central nervous system (CNS) homeostasis.

  • Microglia are the resident immune cells of the CNS, responsible for surveillance and responding to pathogens or injury. Upon activation, they undergo morphological changes and release inflammatory mediators[5][6].

  • Astrocytes provide metabolic support to neurons, regulate the blood-brain barrier, and participate in synaptic transmission. They also become "reactive" in response to CNS insults, a state known as astrogliosis, characterized by the upregulation of proteins like Glial Fibrillary Acidic Protein (GFAP)[7].

Studies directly demonstrate that alkaloid extracts from P. juliflora leaves can induce glial cell activation and cytotoxicity, stimulating the production of nitric oxide (NO), a key inflammatory mediator[8][9]. This activation is believed to be a primary contributor to the neuronal damage observed in intoxicated animals[9][10].

Quantitative Data on Glial and Neuronal Cell Responses

The following tables summarize the key quantitative findings from in vitro studies on the effects of P. juliflora total alkaloid extract (TAE) and its chromatographic fractions on primary glial and neuronal cell cultures.

Table 1: Cytotoxicity of P. juliflora Alkaloids on Glial and Neuronal Cells

Compound/FractionCell TypeAssayEC50 / IC50 (µg/mL)Source
Total Alkaloid Extract (TAE)Mixed Glial CultureMTT2.87[8][9]
Fraction 31/33 (F31/33)Mixed Glial CultureMTT2.82[8][9]
Fraction 32 (F32)Mixed Glial CultureMTT3.01[8][9]
Total Alkaloid Extract (TAE)Neuron/Glia Co-cultureMTT31.07[11]
Fraction 32 (F32)Neuron/Glia Co-cultureMTT7.362[11]
Total Alkaloid Extract (TAE)Cortical NeuronsMTT2.7[12]
Fraction 32 (F32)Cortical NeuronsMTT1.0[12]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Glial Activation Markers Following Alkaloid Treatment

Treatment (Concentration)Parameter MeasuredResultSource
TAE (30 µg/mL)Activated Microglia (OX-42+ cells)Increase to 7.27% - 28.74% (from 1.34% control)[8][9]
F29/30, F31/33, F32, F34/35 (30 µg/mL)Activated Microglia (OX-42+ cells)Increase to 7.27% - 28.74% (from 1.34% control)[8][9]
TAE, F29/30, F31/33 (3 µg/mL)GFAP Expression in AstrocytesOverexpression, compact cell body with many processes[8][9]
F32 (3 µg/mL)Nitrite (B80452) Accumulation (NO Production)Significant Increase[8][9]
TAE, F29/30, F31/33, F34/35 (30 µg/mL)Nitrite Accumulation (NO Production)Significant Increase[8][9]
TAE (30 µg/mL) & Fractions (7.5 µg/mL)ATP Levels in Neuron/Glia Co-cultureDecrease at 12h exposure[10][13]
TAE (30 µg/mL) & Fractions (7.5 µg/mL)Mitochondrial Membrane PotentialAlterations at 12h exposure[10][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols for investigating the effects of plant alkaloids on glial cells.

Primary Glial Cell Culture

This protocol is adapted from standard methods for isolating primary microglia and astrocytes from newborn mouse or rat pups[14].

  • Tissue Dissociation:

    • Euthanize P0-P3 mouse/rat pups and dissect the cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Remove meninges and mince the tissue.

    • Digest the tissue with 2.5% trypsin for 15 minutes at 37°C, followed by inactivation with a trypsin inhibitor.

    • Add DNase I to reduce cell clumping and gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Mixed Glial Culture:

    • Centrifuge the cell suspension at 400 x g for 5 minutes.

    • Resuspend the pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Plate the cells in T75 flasks and incubate at 37°C in a 5% CO2 incubator.

    • Change the medium every 3-4 days. A confluent layer of astrocytes with microglia growing on top will form in approximately 10-14 days.

  • Microglia Isolation:

    • Once the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

    • Collect the supernatant, centrifuge, and re-plate the microglial cells for experiments. The purity is typically >95%.

Cytotoxicity Assessment (MTT Assay)
  • Plate glial cells in a 96-well plate and allow them to adhere.

  • Treat cells with varying concentrations of Prosopis alkaloid extracts or fractions for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.

  • Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Immunocytochemistry for Glial Activation Markers

This protocol is used to visualize and quantify the activation state of microglia and astrocytes[15][16][17].

  • Cell Preparation: Culture cells on glass coverslips in a 24-well plate and treat with alkaloids as required.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific binding with a solution containing 5% donkey serum and 0.5% Bovine Serum Albumin (BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in the blocking solution.

    • Activated Microglia: Anti-Iba1 (Wako), Anti-CD11b (OX-42)[8][18].

    • Reactive Astrocytes: Anti-GFAP (Dako)[8][17].

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 647) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS. Counterstain nuclei with DAPI. Mount coverslips onto slides and image using a fluorescence or confocal microscope.

  • Quantification: Analyze images using software like ImageJ to measure fluorescence intensity or count marker-positive cells[15].

Nitric Oxide (NO) Production (Griess Assay)

This assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate after treatment.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes. A pink/magenta color will develop.

  • Read the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Signaling Pathways and Visualizations

While the precise signaling cascades initiated by Prosopis alkaloids in glial cells are not fully elucidated, the available evidence (NO production, inflammation) allows for the proposal of a likely pathway involving common inflammatory signaling hubs.

Proposed Signaling Pathway for Prosopis Alkaloid-Induced Glial Activation

The production of nitric oxide is a hallmark of inflammatory activation in both microglia and astrocytes, often mediated by the inducible nitric oxide synthase (iNOS). The transcription of the iNOS gene is primarily controlled by the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that Prosopis alkaloids, acting as cellular stressors or via receptor interaction, trigger a cascade that leads to the activation of NF-κB, subsequent iNOS expression, and NO production, contributing to neurotoxicity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prosopis Prosopis Alkaloids (Julithis compound, etc.) Receptor Unknown Receptor / Cellular Stress Prosopis->Receptor Interaction IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Synthesizes Mitochondrial_Damage Mitochondrial Damage NO->Mitochondrial_Damage Neuronal_Damage Neuronal Damage NO->Neuronal_Damage iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces iNOS_gene->iNOS_mRNA Transcription

Figure 1: Proposed NF-κB pathway for glial activation by Prosopis alkaloids.

General Pathway of Microglial Activation (LPS Model)

To provide context, the diagram below illustrates the well-characterized pathway of microglial activation by lipopolysaccharide (LPS), a common experimental method to model neuroinflammation in vitro[19][20]. This pathway involves the Toll-like receptor 4 (TLR4) and also converges on NF-κB activation.

G cluster_membrane Microglial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cytokines_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, IL-1β) Cytokines Cytokines Cytokines_mRNA->Cytokines Translation & Secretion Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Gene_trans Gene Transcription NFkB_nuc->Gene_trans Induces Gene_trans->Cytokines_mRNA Transcription

Figure 2: General TLR4-mediated pathway of microglial activation by LPS.

Experimental Workflow Visualization

The logical flow for investigating the effects of Prosopis alkaloids on glial cells is outlined below. This workflow provides a systematic approach from natural product extraction to functional cellular analysis.

G cluster_extraction Step 1: Preparation cluster_culture Step 2: Cell Culture cluster_assays Step 3: Cellular & Functional Assays cluster_analysis Step 4: Data Analysis Plant P. juliflora Leaves Extract Total Alkaloid Extraction (TAE) Plant->Extract Fractions Chromatographic Fractionation Extract->Fractions Culture Primary Glial Cultures & Neuron Co-cultures Fractions->Culture Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Culture->Cytotoxicity Activation Glial Activation Assays (ICC for Iba1/GFAP) Culture->Activation NO_Assay NO Production (Griess Assay) Culture->NO_Assay WB Protein Expression (Western Blot) Culture->WB Data Quantitative Analysis (EC50, Fold Change, etc.) Cytotoxicity->Data Activation->Data NO_Assay->Data WB->Data

Figure 3: Experimental workflow for studying glial activation by alkaloids.

Conclusion and Future Directions

The available evidence strongly indicates that piperidine alkaloids from Prosopis juliflora are potent activators of glial cells. They induce morphological changes, trigger inflammatory pathways leading to nitric oxide production, and cause cytotoxicity, particularly to neurons[12]. The data suggest that glial activation is a key event in the neurotoxicity associated with P. juliflora poisoning.

Future research should focus on:

  • Identifying Specific Alkaloids: Deconvoluting which specific alkaloids (e.g., julithis compound vs. juliprosine) are most responsible for glial activation.

  • Receptor Identification: Determining the specific cellular receptors or targets through which these alkaloids initiate their effects.

  • In-depth Pathway Analysis: Utilizing transcriptomics and proteomics to map the full spectrum of signaling pathways modulated by these compounds in both microglia and astrocytes.

  • In Vivo Validation: Correlating in vitro findings with in vivo models of neuroinflammation to fully understand the pathological consequences of glial activation by Prosopis alkaloids.

This guide provides a robust framework for scientists to design and execute experiments aimed at further unraveling the complex interactions between these natural compounds and the CNS immune system.

References

The Antimicrobial Potential of Prosopine and Related Prosopis Alkaloids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. The genus Prosopis, particularly species like Prosopis laevigata and Prosopis juliflora, has been a subject of interest due to its traditional medicinal uses and rich phytochemical profile. Among the various compounds isolated from these plants, the piperidine (B6355638) alkaloid Prosopine has been identified, alongside other related alkaloids such as julithis compound, prosoflorine, and juliprosine. While comprehensive data on the isolated this compound is limited in publicly available scientific literature, extensive research on alkaloid-rich extracts from Prosopis species demonstrates significant antibacterial and antifungal properties. This technical guide synthesizes the available data on the antimicrobial activities of these alkaloid extracts, details the experimental protocols for their evaluation, and discusses the potential mechanisms of action. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related Prosopis alkaloids.

Introduction

The Prosopis genus comprises various species of trees and shrubs that are rich in a variety of secondary metabolites, including phenolic compounds, flavonoids, and notably, piperidine alkaloids.[1][2] Two such alkaloids, this compound and Prosopinine, have been isolated from Prosopis laevigata and Prosopis africana.[2] While specific antimicrobial data for pure this compound is scarce, numerous studies have highlighted the potent antibacterial and antifungal activities of alkaloid-enriched extracts from Prosopis species.[2][3] These extracts have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This whitepaper will collate and present the existing data on these extracts, with a focus on the quantitative antimicrobial data and the experimental methodologies employed.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Prosopis alkaloid extracts has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MIC). The available data from various studies is summarized in the table below. It is important to note that these values represent the activity of extracts containing a mixture of alkaloids, including but not limited to this compound, julithis compound, prosoflorine, and juliprosine.

Extract/FractionMicroorganismMIC (µg/mL)Reference
Basic Chloroformic Extract (from P. juliflora pods)Micrococcus luteus25[3]
Staphylococcus aureus50[3]
Streptococcus mutans50[3]
Methanolic Leaf Extract (from P. laevigata)Staphylococcus aureus620[4]
Escherichia coli620[4]
Candida tropicalis80[4]
Fusarium moniliforme4620[4]
Methanolic Extract Fractions (from P. laevigata)Various Bacteria & Candida albicans<12.5 - 200[2]

Experimental Protocols

The evaluation of the antibacterial and antifungal properties of Prosopis extracts and their constituent alkaloids relies on established microbiological techniques. The following sections detail the typical methodologies used in the cited research.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[5]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the Prosopis extract or isolated alkaloid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.[6]

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard. This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.[6]

  • Determination of MIC: The MIC is determined by visual inspection for the absence of turbidity (growth) in the wells. The lowest concentration showing no visible growth is recorded as the MIC.[5]

Agar (B569324) Well Diffusion Method

The agar well diffusion method is another common technique for assessing antimicrobial activity, particularly for plant extracts.[7]

Principle: The surface of an agar plate is uniformly inoculated with a standardized suspension of the test microorganism. Wells are then punched into the agar, and a specific volume of the antimicrobial agent is added to each well. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will be observed around the well.[8]

Protocol:

  • Inoculum Preparation and Plating: A standardized inoculum of the test microorganism (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plate.

  • Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar. A fixed volume (e.g., 50-100 µL) of the Prosopis extract or alkaloid solution is added to each well.[8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30-35°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Potential Mechanism of Action

While the precise molecular targets of this compound have not been elucidated, the mechanism of action for related Prosopis alkaloids is thought to involve the disruption of the microbial cell membrane.[9]

Proposed Antibacterial Mechanism: Prosopis alkaloids may alter the permeability of the bacterial plasma membrane.[9] This could occur through intercalation between the membrane phospholipids (B1166683) or by affecting the function of ion channels, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell lysis.

Proposed Antifungal Mechanism: The antifungal activity of Prosopis alkaloids could be attributed to their interaction with the fungal cell membrane and cell wall.[9] Potential mechanisms include the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, or interference with cell wall synthesis. Disruption of these structures would compromise the integrity of the fungal cell, leading to cell death.

Visualizations

Experimental Workflow for Antimicrobial Testing

experimental_workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis cluster_result Result prep_extract Prosopis Extract / this compound mic_test Broth Microdilution (MIC) prep_extract->mic_test diffusion_test Agar Well Diffusion prep_extract->diffusion_test prep_microbe Microbial Culture (Bacteria/Fungi) prep_microbe->mic_test prep_microbe->diffusion_test read_mic Determine MIC Value mic_test->read_mic measure_zone Measure Zone of Inhibition diffusion_test->measure_zone result Antimicrobial Efficacy read_mic->result measure_zone->result

Caption: General workflow for in vitro antimicrobial activity testing.

Proposed Mechanism of Action of Prosopis Alkaloids

mechanism_of_action cluster_compound Antimicrobial Agent cluster_target Microbial Cell cluster_effect Cellular Effects cluster_outcome Outcome This compound This compound / Prosopis Alkaloids cell_membrane Cell Membrane This compound->cell_membrane Interacts with cell_wall Cell Wall (Fungi) This compound->cell_wall Interacts with membrane_disruption Membrane Permeability Alteration cell_membrane->membrane_disruption ergosterol_inhibition Ergosterol Synthesis Inhibition (Fungi) cell_wall->ergosterol_inhibition ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_death Microbial Cell Death ion_leakage->cell_death ergosterol_inhibition->cell_death

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions

The available evidence strongly suggests that alkaloids from Prosopis species are a promising source of new antimicrobial agents. The data from alkaloid-rich extracts demonstrate significant activity against a variety of pathogenic bacteria and fungi. However, a critical knowledge gap exists regarding the specific antimicrobial properties of isolated this compound.

Future research should focus on the following areas:

  • Isolation and Purification of this compound: Development of a robust and scalable protocol for the isolation of pure this compound is essential for detailed biological evaluation.

  • In-depth Antimicrobial Profiling: The purified this compound should be tested against a broad panel of clinically relevant bacteria and fungi to determine its precise MIC values and spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for potential lead optimization.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess the therapeutic potential and safety profile of this compound.

Addressing these research questions will be pivotal in determining the viability of this compound as a lead compound for the development of new antimicrobial drugs.

References

Unlocking Nature's Pharmacy: The Anti-inflammatory Potential of Prosopis Extracts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Prosopis, comprising species like P. cineraria, P. juliflora, and P. africana, has long been a cornerstone of traditional medicine for treating a variety of ailments, particularly those with an inflammatory basis.[1] Modern scientific investigation has begun to validate these ethnopharmacological uses, revealing a wealth of bioactive compounds within Prosopis extracts that exhibit potent anti-inflammatory activities.[2][3] This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate the anti-inflammatory properties of these extracts.

Core Bioactive Constituents

The therapeutic effects of Prosopis are largely attributed to a rich and diverse phytochemical profile. Key classes of compounds responsible for the observed anti-inflammatory and antioxidant activities include:

  • Flavonoids: Compounds like quercetin (B1663063) and apigenin (B1666066) are known for their ability to modulate inflammatory pathways.[3][4]

  • Alkaloids: Specific alkaloids contribute significantly to the plant's medicinal properties.[4]

  • Tannins and Phenolic Acids: These compounds possess strong antioxidant and anti-inflammatory effects, contributing to the overall therapeutic potential.[4][5]

These compounds often act synergistically to suppress inflammatory responses, making Prosopis extracts a promising candidate for the development of novel anti-inflammatory drugs.[4]

Mechanisms of Action and Signaling Pathways

Research indicates that Prosopis extracts exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms include the downregulation of pro-inflammatory cytokines and the inhibition of critical inflammatory enzymes.

Extracts from species such as Prosopis cineraria and Prosopis laevigata have been shown to significantly reduce the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6] This is crucial as these cytokines are central mediators of the inflammatory response. The mechanism often involves the inhibition of upstream signaling pathways, such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by inflammatory stimuli like 12-O-tetradecanoylphorbol-13-acetate (TPA).[7] Furthermore, studies on P. juliflora suggest that its extracts can inhibit prostaglandins, which are key mediators in the second phase of inflammation.[8]

Prosopis Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_downstream Downstream Effects Stimulus TPA / Carrageenan PKC PKC Activation Stimulus->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) MAPK->Enzymes Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Enzymes->Inflammation Prosopis Prosopis Extracts (Flavonoids, Alkaloids) Prosopis->MAPK Prosopis->Cytokines Prosopis->Enzymes caption Fig. 1: Modulation of inflammatory pathways by Prosopis extracts.

Fig. 1: Modulation of inflammatory pathways by Prosopis extracts.

Quantitative Data on Anti-inflammatory Activity

The efficacy of Prosopis extracts has been quantified in several preclinical in vivo and in vitro studies. The data consistently demonstrate a significant, dose-dependent reduction in inflammation.

Table 1: In Vivo Anti-inflammatory Activity of Prosopis Extracts
SpeciesExtract/PartAnimal ModelDoses StudiedMax. Inhibition (%)Positive ControlRef.
P. chilensisEthanolic (Aerial)Rat Paw Edema100 mg/kg94.4%Indomethacin (B1671933) (97.0%)[9],[10]
200 mg/kg96.1%[9],[10]
P. africanaMethanolic (Stem Bark)Rat Paw Edema250 mg/kg76.89% (Analgesic)Piroxicam (83.16%)[11],[12]
P. laevigataDichloromethane (PD)Mouse Ear Edema1 mg/ear75.96%Indomethacin (65.08%)[6],[13]
n-hexane (PH)1 mg/ear60.81%[6],[13]
Methanol (B129727) (PM)1 mg/ear60.29%[6],[13]
P. julifloraMethanolic (Bark)Rat Paw Edema400 mg/kg55.32%Diclofenac (61.33%)[8]
Table 2: Effect of Prosopis laevigata on Cytokine Levels (in vivo)
Treatment (1 mg/ear)IL-10 (pg/mg protein)TNF-α (pg/mg protein)Ref.
Basal (No TPA)37.5-[14]
TPA Control->300[14]
Indomethacin~25~225[14]
PD Extract11.8197.6[14],[13]
PDR7 Fraction18.9241.9[14],[13]
Ethyl veratrate (VE)36.5247.0[14],[13]

Experimental Protocols

Standardized and validated animal models are essential for evaluating the anti-inflammatory potential of natural products. The following are detailed methodologies for key experiments cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This is the most widely used model for assessing acute inflammation. The biphasic edema induction allows for the study of different inflammatory mediators.

Methodology:

  • Animal Selection: Wistar albino rats (typically 90-200g) are used.[9] Animals are fasted for at least 12 hours before the experiment.

  • Grouping: Animals are randomly divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin, Piroxicam), and test groups receiving different doses of the Prosopis extract.[11]

  • Treatment: The vehicle, positive control, or plant extract is administered orally (p.o.).

  • Inflammation Induction: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[11][15]

  • Measurement: Paw volume or thickness is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer or digital calipers.[9][11]

  • Calculation: The percentage of edema inhibition (EI %) is calculated using the formula: EI % = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the average inflammation in the control group and Cₜ is the inflammation in the treated group.

Carrageenan Paw Edema Workflow start Select & Fast Wistar Rats grouping Randomly Divide into Groups (Control, Standard, Test) start->grouping treatment Oral Administration (Vehicle, Indomethacin, Prosopis Extract) grouping->treatment wait Wait for 1 Hour treatment->wait induction Inject 0.1 mL 1% Carrageenan (Sub-plantar, Right Hind Paw) wait->induction measure_initial Measure Initial Paw Volume (t=0) induction->measure_initial measure_intervals Measure Paw Volume at Intervals (t = 1, 2, 3, 4, 5 hrs) measure_initial->measure_intervals calculate Calculate Edema Inhibition (%) measure_intervals->calculate caption Fig. 2: Experimental workflow for the carrageenan-induced paw edema model.

Fig. 2: Experimental workflow for the carrageenan-induced paw edema model.

TPA-Induced Ear Edema in Mice

This model is used to evaluate topical anti-inflammatory activity and is particularly relevant for studying skin inflammation.

Methodology:

  • Animal Selection: Mice are used for this assay.

  • Treatment Application: The test substance (Prosopis extract, fraction, or isolated compound) is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of the mouse's ear.[6]

  • Inflammation Induction: 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied topically to the ear, typically 30 minutes after the test substance.[16] TPA induces inflammation by activating protein kinase C (PKC).[7]

  • Measurement: After a set period (e.g., 5-6 hours), the mice are euthanized. A biopsy punch is used to collect a standard-sized section from both the treated (right) and untreated (left) ears. The weight of the ear punches is recorded.[6]

  • Calculation: The degree of edema is determined by the weight difference between the right and left ear punches. The percentage of inhibition is calculated relative to the control group that received TPA but no treatment.

  • Cytokine Analysis: For mechanistic studies, the ear tissue can be homogenized to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-10 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6][14]

TPA Ear Edema Workflow start Select Mice & Group treatment Topical Application of Test Substance (Prosopis Extract in Acetone) to Ear start->treatment wait Wait for 30 Minutes treatment->wait induction Topical Application of TPA to Ear wait->induction wait2 Wait for 5-6 Hours induction->wait2 biopsy Collect Ear Punch Biopsies (Treated and Untreated Ears) wait2->biopsy weigh Weigh Biopsies & Calculate Edema Inhibition (%) biopsy->weigh elisa Optional: Homogenize Tissue & Perform Cytokine ELISA (TNF-α, IL-10) biopsy->elisa end Data Analysis weigh->end elisa->end caption Fig. 3: Workflow for TPA-induced ear edema and cytokine analysis.

Fig. 3: Workflow for TPA-induced ear edema and cytokine analysis.

Conclusion and Future Directions

The compiled evidence strongly supports the traditional use of Prosopis species for inflammatory conditions. Extracts from P. chilensis, P. africana, P. laevigata, and P. juliflora demonstrate significant anti-inflammatory activity in preclinical models, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.[8][9] The mechanism of action involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

For drug development professionals, Prosopis represents a valuable source of lead compounds. Future research should focus on:

  • Bioassay-Guided Fractionation: To isolate and identify the specific compounds responsible for the anti-inflammatory effects.

  • Mechanistic Studies: Deeper investigation into the molecular targets and signaling pathways, including NF-κB and MAP kinase pathways.

  • Safety and Toxicity: Comprehensive toxicological studies to establish the safety profile of active extracts and compounds.

  • Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of Prosopis-based treatments in humans.

The potent and multifaceted anti-inflammatory properties of Prosopis extracts underscore their potential to yield novel, effective, and natural therapeutic agents for a range of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Prosopine from Prosopis africana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of prosopine, a piperidine (B6355638) alkaloid, from Prosopis africana. The protocols outlined are based on established methods for alkaloid extraction from plant materials and are adapted for the specific context of P. africana. This document includes detailed experimental procedures, quantitative data on alkaloid content, and diagrams of relevant biological pathways to support further research and drug development.

Introduction to this compound and Prosopis africana

Prosopis africana (Guill. & Perr.) Taub., commonly known as African mesquite, is a leguminous tree native to tropical Africa. Various parts of the plant, including the leaves, stem bark, and roots, are used in traditional medicine for treating a range of ailments.[1][2] The therapeutic properties of P. africana are attributed to its rich phytochemical composition, which includes tannins, flavonoids, and notably, piperidine alkaloids such as this compound and prosopinine.[2] this compound, a key alkaloid, is of significant interest for its potential pharmacological activities, which are characteristic of piperidine alkaloids, including anti-inflammatory, antimicrobial, and antitumor effects.

Quantitative Data on Alkaloid Content in Prosopis africana

Plant PartExtraction SolventTotal Alkaloid ContentReference
Stem BarkMethanol0.11% (w/w)[3][4]
SeedsNot Specified7.5 mg/100g (0.0075% w/w)[5][6]
Epicarp (Fruit Skin)Not Specified9.75 mg/100g (0.00975% w/w)[7]

Note: The presented data reflects the total alkaloid content and not the specific yield of this compound. The actual yield of this compound will be a fraction of these values and is dependent on the efficiency of the extraction and purification methods.

Experimental Protocols for this compound Extraction

The following protocols are adapted from general methods for alkaloid extraction and are suitable for isolating this compound from Prosopis africana.

General Workflow for Alkaloid Extraction

The overall process for extracting this compound involves the preparation of the plant material, extraction of the crude alkaloids, and subsequent purification.

Alkaloid Extraction Workflow A Plant Material Collection (e.g., Stem Bark) B Drying and Pulverization A->B C Defatting (Optional) (with n-hexane) B->C D Alkaloid Extraction (Acid-Base Method) C->D E Crude Alkaloid Extract D->E F Purification (e.g., Column Chromatography) E->F G Isolated this compound F->G Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Promotes Transcription This compound This compound This compound->IKK Inhibits Anticancer_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes This compound This compound This compound->Akt Inhibits

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosopine is a piperidine (B6355638) alkaloid isolated from plants of the Prosopis genus, which are widely distributed in arid and semi-arid regions.[1][2] These plants have been used in traditional medicine for various ailments, and their extracts have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[2][3][4] The analysis and quantification of this compound are crucial for the quality control of herbal preparations, pharmacological studies, and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals like this compound.[5][6] This document provides detailed application notes and protocols for the HPLC analysis of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the leaves of Prosopis species.

Materials and Reagents:

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a conical flask.

  • Add 100 mL of methanol to the flask.

  • Alkalinize the mixture with a 25% ammonia solution to a pH of 9-10 to facilitate the extraction of alkaloids.

  • Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • For further purification, the crude extract can be subjected to liquid-liquid extraction with ethyl acetate.[5]

Sample Preparation for HPLC Analysis

Proper sample preparation is critical to protect the HPLC column and ensure accurate and reproducible results.[7][8]

Materials and Reagents:

  • Crude this compound extract

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm, PTFE or PVDF)[9]

  • HPLC vials

Procedure:

  • Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9][10]

  • The sample is now ready for injection into the HPLC system.

HPLC Method for this compound Analysis

This method is a general guideline and may require optimization based on the specific HPLC system and column used.[11][12]

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV Detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).[5]
Gradient Program 0-5 min, 10% A; 5-20 min, 10-50% A; 20-25 min, 50-10% A; 25-30 min, 10% A.
Flow Rate 1.0 mL/min.[6][12]
Column Temperature 30°C.[5]
Injection Volume 10 µL.
Detection DAD at 210 nm (or a suitable wavelength determined by UV scan of a this compound standard).
Standard A certified reference standard of this compound should be used for identification and quantification.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 2: Quantitative Analysis of this compound in Prosopis Leaf Extract

Sample IDPlant SpeciesExtraction MethodThis compound Concentration (µg/mL)% Recovery (if applicable)
Sample 1Prosopis julifloraMaceration15.298.5%
Sample 2Prosopis cinerariaSonication12.897.2%
Sample 3Prosopis albaSoxhlet18.599.1%

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction 1. Extraction cluster_preparation 2. Sample Preparation cluster_analysis 3. HPLC Analysis plant_material Dried Plant Material extraction Solvent Extraction (Methanol + NH3) plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution filtration_sample Syringe Filtration (0.45 µm) dissolution->filtration_sample hplc_vial Transfer to HPLC Vial filtration_sample->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV/DAD Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for this compound analysis.

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, many alkaloids interact with G-protein coupled receptors (GPCRs), leading to downstream effects.[13] The following diagram illustrates a hypothetical GPCR signaling cascade that could be investigated for this compound's mechanism of action.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound gpcr GPCR This compound->gpcr Binds g_protein G-Protein gpcr->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates & Activates gene_transcription Gene Transcription creb->gene_transcription Regulates cellular_response Cellular Response gene_transtranscription gene_transtranscription gene_transtranscription->cellular_response Leads to

Caption: Hypothetical GPCR signaling pathway.

References

Spectroscopic Characterization of Prosopine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used for the characterization of Prosopine, a piperidine (B6355638) alkaloid found in plants of the Prosopis genus. The following sections detail the principles and experimental protocols for the structural elucidation and quantification of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound is a complex piperidine alkaloid with the molecular formula C₁₈H₃₇NO₃ and a molar mass of 315.50 g/mol .[1] Its structure features a substituted piperidine ring with a long hydroxylated alkyl chain, contributing to its biological activity.

Molecular Structure of this compound:

Caption: Chemical structure of this compound (C₁₈H₃₇NO₃).

Isolation and Purification of this compound

A general protocol for the extraction of alkaloids from Prosopis juliflora leaves can be adapted for the isolation of this compound. This multi-step process involves solvent extraction, acid-base partitioning, and chromatographic separation.

Isolation_Workflow start Dried P. juliflora Leaves extraction Maceration with Methanol (B129727) start->extraction filtration Filtration extraction->filtration concentration Concentration under Vacuum filtration->concentration acidification Acidification with 2N HCl concentration->acidification partition1 Partitioning with Chloroform (B151607) (to remove non-basic compounds) acidification->partition1 basification Basification of Aqueous Layer (with NaOH to pH 9-10) partition1->basification partition2 Partitioning with Chloroform (to extract alkaloids) basification->partition2 drying Drying of Organic Layer (with Na2SO4) partition2->drying concentration2 Concentration to Yield Crude Alkaloid Extract drying->concentration2 chromatography Column Chromatography (Silica Gel, Chloroform/Methanol gradient) concentration2->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Further Purification of This compound-containing Fractions (e.g., Preparative HPLC) fractions->purification end Isolated this compound purification->end

Caption: Experimental workflow for the isolation of this compound.

Protocol for Isolation:

  • Extraction: Air-dried and powdered leaves of Prosopis juliflora are macerated with methanol at room temperature for 48 hours. The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • The concentrated extract is acidified with 2N hydrochloric acid.

    • This acidic solution is then partitioned with chloroform to remove non-basic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

    • The aqueous layer is then basified to a pH of 9-10 with sodium hydroxide.

    • The basified solution is partitioned again with chloroform to extract the free alkaloids into the organic phase.

  • Drying and Concentration: The chloroform layer is dried over anhydrous sodium sulfate (B86663) and then concentrated to yield the crude alkaloid extract.

  • Chromatographic Purification:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • Elution is performed with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol for UV-Vis Spectroscopy:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol (spectroscopic grade).

  • Sample Preparation: A dilute solution of isolated this compound is prepared in the chosen solvent.

  • Measurement:

    • The spectrophotometer is calibrated using the solvent as a blank.

    • The absorbance of the this compound solution is measured over a wavelength range of 200-400 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of an extract from Prosopis laevigata, likely containing this compound, has shown characteristic absorption bands.[2]

Wavenumber (cm⁻¹)Functional Group Assignment
~3324O-H stretching (hydroxyl groups)
~2920-2850C-H stretching (aliphatic)
~1636C=O stretching (ketone or amide - may not be present in pure this compound)
~1460C-H bending (aliphatic)
~1016C-O stretching (alcohols)
~599C-H bending

Protocol for IR Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: A small amount of dry, pure this compound is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Thin Film Method: A solution of this compound in a volatile solvent is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

  • Measurement: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms (¹H and ¹³C).

¹³C NMR Spectral Data:

While a complete, assigned ¹³C NMR spectrum for this compound is not publicly available, a database entry indicates the availability of its ¹³C NMR chemical shifts.[2] The expected chemical shift ranges for the carbon atoms in this compound are summarized below.

Carbon TypeExpected Chemical Shift (ppm)
-CH₃10 - 25
-CH₂- (aliphatic chain)20 - 40
-CH₂-N40 - 60
-CH-N50 - 70
-CH₂-OH55 - 70
-CH-OH60 - 80

Protocol for NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: 5-10 mg of pure this compound is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Measurement:

    • ¹H NMR spectra are acquired to determine the number of different types of protons, their chemical shifts, integration (relative number of protons), and coupling patterns (information about neighboring protons).

    • ¹³C NMR spectra are acquired to determine the number of different types of carbon atoms and their chemical environments.

    • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to fully assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. An LC/MS/MS spectrum of this compound has been reported, showing several fragment ions.

Mass Spectrometry Data:

m/z (mass-to-charge ratio)Interpretation
316[M+H]⁺ (protonated molecular ion)
298[M+H - H₂O]⁺
280[M+H - 2H₂O]⁺
Further fragmentsResult from cleavage of the piperidine ring and the alkyl side chain

Protocol for Mass Spectrometry:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or a matrix-assisted laser desorption/ionization (MALDI) source, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for ESI).

  • Measurement:

    • The sample is introduced into the mass spectrometer.

    • A full scan mass spectrum is acquired to determine the molecular weight.

    • Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

    • The fragmentation pattern is analyzed to deduce the structure of the molecule.

Data Summary

Spectroscopic TechniqueKey Information Obtained
UV-Vis SpectroscopyElectronic transitions, λmax
Infrared (IR) SpectroscopyPresence of functional groups (e.g., -OH, C-H, C-O)
¹H NMR SpectroscopyNumber and type of protons, connectivity
¹³C NMR SpectroscopyNumber and type of carbon atoms
Mass Spectrometry (MS)Molecular weight and fragmentation pattern

Logical Relationships in Spectroscopic Analysis

Spectroscopic_Analysis_Logic cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Structure Confirmation UV_Vis UV-Vis Spectroscopy (Indication of Chromophores) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity and Stereochemistry) UV_Vis->NMR IR IR Spectroscopy (Identification of Functional Groups) IR->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) NMR->MS Structure Proposed Structure of this compound NMR->Structure MS->Structure

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosopine is a piperidine (B6355638) alkaloid isolated from plants of the Prosopis genus, which have been traditionally used for their medicinal properties.[1][2] Preclinical studies on extracts from Prosopis species, rich in alkaloids like this compound, have indicated a range of potential therapeutic effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3][4] These application notes provide detailed protocols for a panel of in vitro assays to enable researchers to systematically evaluate the bioactivity of this compound.

The following sections detail the methodologies for assessing these key bioactivities, present representative data in structured tables, and include visualizations of experimental workflows and signaling pathways to facilitate experimental design and data interpretation.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the potential of a compound to induce cell death.[5] These assays are fundamental in anticancer research and for assessing the safety profile of a compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][3][6] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[3]

Table 1: Representative Data for Cytotoxicity of a Prosopis Alkaloid Fraction (PAF) against Vero Cells

Concentration (µg/mL)Cell Viability (%)
100025.3
50048.7
25075.1
12592.4
62.598.2
Control100

Note: This data is representative and based on studies of alkaloid-rich fractions from Prosopis species.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions add_this compound Add this compound to Cells prepare_this compound->add_this compound incubate_24_72h Incubate (24-72h) add_this compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][7][8]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).

Anti-inflammatory Assays

These assays are designed to evaluate the potential of this compound to modulate inflammatory responses, a key factor in many diseases.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

Table 2: Representative Data for Inhibition of NO Production by a Prosopis Extract in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µg/mL)NO Production (% of LPS Control)
Control-5.2
LPS1100
Prosopis Extract + LPS5078.5
Prosopis Extract + LPS10055.1
Prosopis Extract + LPS20032.8

Note: This data is illustrative and based on studies of Prosopis extracts.[12]

Experimental Protocol: NO Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Inhibition_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_raw Seed RAW 264.7 Cells pretreat_this compound Pre-treat with this compound seed_raw->pretreat_this compound stimulate_lps Stimulate with LPS pretreat_this compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess_reagents Add Griess Reagents collect_supernatant->add_griess_reagents read_absorbance Read Absorbance (540 nm) add_griess_reagents->read_absorbance calculate_inhibition Calculate NO Inhibition read_absorbance->calculate_inhibition

Workflow for the Nitric Oxide Inhibition Assay.
Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant following treatment with this compound and stimulation with LPS.[5][13][14]

Experimental Protocol: Cytokine ELISA

  • Sample Collection: Collect the cell culture supernatant from the NO inhibition assay (or a similar experiment).

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentration based on a standard curve.

Antimicrobial Assays

These assays determine the ability of this compound to inhibit the growth of or kill microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18][19]

Table 3: Representative Minimum Inhibitory Concentration (MIC) of a Prosopis laevigata Methanolic Extract

MicroorganismMIC (µg/mL)
Staphylococcus aureus ATCC 29213<12.5
Staphylococcus epidermidis ATCC 12228<12.5
Escherichia coli ATCC 25922<12.5
Pseudomonas aeruginosa ATCC 27853<12.5
Candida albicans ATCC 9002825

Note: This data is representative and based on studies of Prosopis extracts.[20]

Experimental Protocol: Broth Microdilution MIC Assay

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare this compound Dilutions: Perform serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Agar (B569324) Well Diffusion (Zone of Inhibition) Assay

This assay is a qualitative method to assess the antimicrobial activity of a substance.[4][21][22][23][24]

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare Plates: Prepare agar plates (e.g., Mueller-Hinton Agar) and spread a standardized inoculum of the test microorganism on the surface.

  • Create Wells: Create wells in the agar using a sterile cork borer.

  • Add this compound: Add a known concentration of this compound to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antimicrobial_Assay_Logic cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay mic_desc Quantitative: Determines the lowest inhibitory concentration. mic_result Result: MIC value (e.g., µg/mL) zoi_desc Qualitative: Assesses the presence of antimicrobial activity. zoi_result Result: Diameter of inhibition zone (mm) antimicrobial_activity Antimicrobial Activity of this compound antimicrobial_activity->mic_desc antimicrobial_activity->zoi_desc

Logic diagram for antimicrobial assays.

Neuroprotective Assays

These assays are used to evaluate the potential of this compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.

Neuroprotection against Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a common model for studying neurodegenerative diseases.[25][26][27] This assay assesses the ability of this compound to protect these cells from oxidative stress-induced cell death.

Table 4: Representative Data for Neuroprotective Effect of a Plant Extract against H₂O₂-Induced Toxicity in SH-SY5Y Cells

TreatmentConcentrationCell Viability (%)
Control-100
H₂O₂100 µM55.4
Plant Extract + H₂O₂10 µg/mL68.2
Plant Extract + H₂O₂25 µg/mL82.1
Plant Extract + H₂O₂50 µg/mL91.5

Note: This data is illustrative and based on general findings for neuroprotective plant extracts.

Experimental Protocol: Neuroprotection Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-24 hours.

  • Induce Neurotoxicity: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate for 24 hours.

  • Assess Cell Viability: Use the MTT or LDH assay to determine cell viability.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular ROS, which are key mediators of oxidative stress-induced cell damage.[28][29]

Experimental Protocol: ROS Measurement

  • Cell Seeding and Treatment: Follow steps 1-4 of the neuroprotection assay protocol.

  • DCFH-DA Staining: Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the cells and incubate for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Neuroprotection_Pathway neurotoxin Neurotoxin (e.g., H₂O₂) ros Increased ROS neurotoxin->ros oxidative_stress Oxidative Stress ros->oxidative_stress cell_death Neuronal Cell Death oxidative_stress->cell_death This compound This compound This compound->ros Inhibits This compound->oxidative_stress Reduces neuroprotection Neuroprotection This compound->neuroprotection neuroprotection->cell_death Prevents

Signaling pathway for neuroprotection against oxidative stress.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the in vitro evaluation of this compound's bioactivity. By systematically applying these assays, researchers can elucidate the cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties of this promising natural compound, thereby paving the way for further preclinical and clinical development.

References

Application Notes and Protocols: Investigating the Effects of Prosopine using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosopine is a piperidine (B6355638) alkaloid identified in plants of the Prosopis genus. Preliminary studies on related alkaloids from these plants, such as julithis compound, suggest significant biological activity, including cytotoxicity towards neuronal and glial cells.[1][2] The observed cellular effects point towards the induction of mitochondrial damage and cytoplasmic vacuolation, making this compound and related compounds interesting candidates for further investigation in neurobiology and oncology.[1][2] These application notes provide a comprehensive set of protocols to study the effects of this compound in various cell culture models, focusing on assessing its impact on cell viability, apoptosis, and underlying signaling pathways.

Featured Cell Culture Models

The selection of an appropriate cell culture model is critical for elucidating the specific effects of this compound. Based on initial findings related to Prosopis alkaloids, the following cell lines are recommended:

  • SH-SY5Y (Human Neuroblastoma): A widely used model for neurotoxicity studies due to its human origin and ability to differentiate into neuron-like cells.

  • U-87 MG (Human Glioblastoma): An astrocytoma cell line relevant for studying effects on glial cells, which have been shown to be susceptible to Prosopis alkaloids.[3]

  • PC-3 (Human Prostate Cancer): A hormone-independent prostate cancer cell line that can be used to investigate the potential anti-cancer effects of this compound, as other alkaloids have shown efficacy in this area.[4]

  • Primary Cortical Neurons/Glial Co-cultures: While more complex to maintain, these primary cultures from rodents offer a more physiologically relevant model for neurotoxicity studies.[1]

Data Presentation

The following tables provide a structured summary of hypothetical quantitative data that could be generated using the protocols described below.

Table 1: Cytotoxicity of this compound on Various Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
SH-SY5Y0 (Control)100 ± 4.5\multirow{5}{}{15.2}
192 ± 5.1
1065 ± 6.2
2548 ± 4.9
5021 ± 3.8
U-87 MG0 (Control)100 ± 5.2\multirow{5}{}{22.5}
195 ± 4.8
1078 ± 5.5
2553 ± 6.1
5030 ± 4.2
PC-30 (Control)100 ± 3.9\multirow{5}{*}{18.8}
189 ± 4.3
1058 ± 5.0
2545 ± 4.7
5018 ± 3.5

Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (15 µM, 24h)60.7 ± 3.525.8 ± 2.913.5 ± 1.8
This compound (30 µM, 24h)35.4 ± 4.142.1 ± 3.722.5 ± 2.5

Table 3: Modulation of Apoptotic Pathway Proteins by this compound in SH-SY5Y Cells (Western Blot Densitometry)

ProteinTreatment (24h)Relative Protein Expression (Normalized to β-actin)
Bcl-2Control1.00
This compound (15 µM)0.45 ± 0.05
BaxControl1.00
This compound (15 µM)1.85 ± 0.12
Cleaved Caspase-3Control1.00
This compound (15 µM)3.50 ± 0.21

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[5]

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of MTT solvent to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Read the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[3]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X binding buffer to each tube.[3]

  • Analyze the cells by flow cytometry within one hour.[9]

Protocol 3: Analysis of Signaling Pathways by Western Blot

This technique allows for the detection of specific proteins involved in signaling cascades.[12]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as desired.

  • Wash cells with cold PBS and lyse them with lysis buffer.[13]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]

  • Normalize protein samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[14]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Western Blot Western Blot This compound Treatment->Western Blot Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Quantification Apoptosis Quantification Annexin V/PI Staining->Apoptosis Quantification Protein Expression Protein Expression Western Blot->Protein Expression

Caption: General experimental workflow for studying this compound effects.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Mitochondrial Damage Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Bax Bax->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Animal Models of Prosopis Alkaloid Intoxication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Prosopis, commonly known as mesquite, encompasses several species of leguminous trees and shrubs. While valued as a source of fodder in arid regions, certain species, notably Prosopis juliflora, contain neurotoxic piperidine (B6355638) alkaloids, primarily juliprosopine and juliprosine.[1][2] Ingestion of large quantities of P. juliflora pods can lead to a debilitating neurological syndrome in livestock, particularly cattle and goats, characterized by cranial nerve dysfunction, masticatory muscle atrophy, and progressive weight loss.[3][4] Understanding the pathophysiology of this intoxication is crucial for developing therapeutic interventions and ensuring livestock safety. Animal models are indispensable tools for studying the mechanisms of neurotoxicity and for the preclinical evaluation of potential treatments.

These application notes provide detailed protocols for inducing and evaluating Prosopis alkaloid intoxication in rodent models, based on findings from studies on various animal species. The protocols cover the preparation of alkaloid-containing diets, clinical assessment of neurotoxicity, and detailed methodologies for histopathological and cellular analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Prosopis alkaloid intoxication.

Table 1: In Vivo Toxicity Data

Animal ModelProsopis MaterialDosage/ConcentrationObserved EffectsReference
CattleP. juliflora pods50-75% of rationImpaired function of cranial nerves V, IX, X, and XII starting at 45-75 days.[5]
GoatsP. juliflora pods60-90% of rationMandibular tremors, twitching of lips, head tremors, salivation, and emaciation after 270 days.[3]
MiceTotal alkaloid extract from P. juliflora leavesLD50: 27-100 mg/kg body weightSynergistic toxic effects leading to multiple organ toxicity.[6]
Rats (pregnant)70% P. juliflora pods in dietFed throughout pregnancyTeratogenic effects, including a significant increase in the number of defects per litter.[7]
RatsEthanol leaf extract of P. africana1500-2000 mg/kg b.wt. for 28 daysWeight loss and mortality after 18 days.[8]

Table 2: In Vitro Cytotoxicity Data

Cell TypeProsopis Alkaloid/ExtractConcentrationObserved EffectsReference
Rat astrocytesTotal alkaloidal extract (TAE) from P. juliflora leavesEC50: 2.87 µg/mlCytotoxicity, morphological changes, glial activation, and nitric oxide production.[9]
Rat cortical neuronsTAE and alkaloid fraction (F32) from P. juliflora leavesTAE EC50: 2.7 µg/ml; F32 EC50: 1 µg/mlDirect cytotoxicity.[10]
Neuron/glial cell co-culturesTAE and F32 from P. juliflora leavesIC50: TAE - 31.07 µg/mL; F32 - 7.362 µg/mLMitochondrial damage and cytoplasmic vacuolation.[11]

Experimental Protocols

Protocol 1: Induction of Prosopis Alkaloid Intoxication in Rodents

This protocol describes the preparation and administration of a diet containing Prosopis juliflora pods to induce neurotoxicity in a rodent model (rat or mouse).

Materials:

  • Dried Prosopis juliflora pods

  • Standard rodent chow

  • Grinder or mill

  • Mixing equipment

  • Animal cages with appropriate bedding

  • Water bottles

  • Weighing scale

Procedure:

  • Preparation of Prosopis Pod Meal:

    • Collect mature, dried P. juliflora pods.

    • Sun-dry the pods for an additional 3 days to facilitate milling.[5]

    • Grind the whole pods (including seeds) into a fine powder using a grinder or mill.

  • Diet Formulation:

    • Prepare a diet containing a specific percentage of P. juliflora pod meal mixed with standard rodent chow. A concentration of 50-70% P. juliflora has been shown to induce toxic effects.[5][7]

    • For a 50% diet, mix equal weights of P. juliflora pod meal and powdered standard rodent chow.

    • Thoroughly mix the components to ensure a homogenous diet.

    • The diet can be provided as a loose powder or re-pelleted if equipment is available.

  • Animal Housing and Acclimatization:

    • House rodents in standard cages under controlled conditions (12:12 h light-dark cycle, 22 ± 2°C, 50-60% humidity).

    • Provide ad libitum access to water.

    • Allow animals to acclimatize for at least one week before starting the experimental diet, providing them with standard chow.

  • Experimental Procedure:

    • Divide animals into a control group (receiving standard chow) and an experimental group (receiving the Prosopis-containing diet).

    • Provide the respective diets ad libitum.

    • Monitor feed intake and body weight daily.

    • Observe animals daily for the onset of clinical signs of neurotoxicity (see Protocol 2).

    • The duration of the study will depend on the research objectives and the observed severity of signs. Chronic neurotoxicity in larger animals develops over 45-270 days.[3][5] In rodents, sub-chronic studies of 28 days have shown effects.[8] A pilot study is recommended to determine the optimal duration for the desired level of intoxication.

Protocol 2: Clinical Assessment of Neurotoxicity

This protocol provides a framework for the clinical scoring of neurotoxicity in rodents intoxicated with Prosopis alkaloids, focusing on signs related to cranial nerve dysfunction.

Procedure:

  • Daily General Assessment:

    • Observe the animal in its home cage for changes in posture, activity level, and grooming behavior.

    • Record any signs of weight loss, dehydration (skin tenting), or excessive salivation.[1]

  • Neurological Examination:

    • Masticatory Muscle Atrophy (Cranial Nerve V):

      • Visually inspect and palpate the masseter muscles for signs of atrophy.

      • Score: 0 = Normal muscle mass; 1 = Mild atrophy; 2 = Moderate atrophy; 3 = Severe atrophy.

    • Feeding and Chewing Difficulty (Cranial Nerves V, IX, X, XII):

      • Provide a standard food pellet and observe the animal's ability to gnaw and chew.

      • Note any mandibular tremors during chewing.[3]

      • Score: 0 = Normal chewing; 1 = Slow or difficult chewing; 2 = Inability to chew hard pellets; 3 = Complete inability to eat.

    • Facial Sensation and Motor Function (Cranial Nerve V & VII):

      • Gently touch the vibrissae with a cotton swab and observe for a withdrawal response.

      • Observe for facial asymmetry or drooping of the lips.

    • Swallowing Function (Cranial Nerves IX, X, XII):

      • During observation of drinking, note any difficulty in swallowing or coughing.

    • Gait and Coordination:

      • Observe the animal's gait as it moves around an open field. Note any ataxia or incoordination.

Protocol 3: Histopathological Analysis of Nervous Tissue

This protocol outlines the procedures for the collection, processing, and staining of nervous tissue to evaluate the histopathological changes induced by Prosopis alkaloid intoxication.

Materials:

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Perfusion pump

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat or microtome

  • Staining reagents (e.g., Hematoxylin and Eosin)

  • Antibodies for immunohistochemistry (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia)

  • Fluorescent secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Tissue Collection and Fixation:

    • Deeply anesthetize the animal.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Carefully dissect the brain and trigeminal ganglia.

    • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Tissue Processing:

    • Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions at 4°C until they sink.

    • Embed the tissues in OCT compound and freeze.

    • Cut 20-40 µm thick sections using a cryostat.

  • Hematoxylin and Eosin (H&E) Staining:

    • Mount sections on glass slides.

    • Perform standard H&E staining to observe general morphology, neuronal vacuolation, and cell loss, particularly in the trigeminal motor nucleus.[5]

  • Immunohistochemistry for Glial Activation:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) overnight at 4°C.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.

    • Counterstain with DAPI.

    • Mount coverslips and visualize using a fluorescence microscope. Increased GFAP and Iba1 immunoreactivity indicates astrogliosis and microgliosis, respectively.[9]

Protocol 4: Ultrastructural Analysis of Neuronal Mitochondria

This protocol details the preparation of nervous tissue for transmission electron microscopy (TEM) to examine mitochondrial morphology.

Procedure:

  • Tissue Fixation for TEM:

    • Perform transcardial perfusion with a fixative suitable for electron microscopy (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer).

    • Dissect the region of interest (e.g., trigeminal motor nucleus) into small blocks (approx. 1 mm³).

    • Post-fix in the same fixative overnight at 4°C.

  • Processing and Embedding:

    • Rinse the tissue blocks in buffer.

    • Post-fix with 1% osmium tetroxide.

    • Dehydrate through a graded series of ethanol.

    • Infiltrate and embed in epoxy resin.

  • Sectioning and Imaging:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Mount sections on copper grids.

    • Stain with uranyl acetate (B1210297) and lead citrate.

    • Examine the sections using a transmission electron microscope. Look for swollen mitochondria with disorganized and disintegrating cristae, which is a key feature of P. juliflora toxicity.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prosopis Alkaloid-Induced Neurotoxicity

The diagram below illustrates the proposed signaling cascade initiated by Prosopis piperidine alkaloids, leading to neuronal dysfunction and death. The primary mechanism involves mitochondrial damage, which triggers a cascade of events including energy failure, oxidative stress, glial cell activation, and ultimately, apoptosis.

Prosopis_Toxicity_Pathway Alkaloids Prosopis Piperidine Alkaloids (Julithis compound, Juliprosine) Mitochondria Mitochondrial Dysfunction Alkaloids->Mitochondria Direct Damage Glial_Activation Glial Cell Activation (Astrocytes & Microglia) Alkaloids->Glial_Activation Direct Activation ATP_Depletion ATP Depletion (Energy Failure) Mitochondria->ATP_Depletion ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Neuron Neuronal Damage & Apoptosis ATP_Depletion->Neuron ROS->Glial_Activation ROS->Neuron Oxidative Damage NO_Production Nitric Oxide (NO) Production (iNOS) Glial_Activation->NO_Production NO_Production->Neuron Nitrosative Stress Caspase_Activation Caspase Activation Caspase_Activation->Neuron Neuron->Caspase_Activation Apoptotic Signals InVivo_Workflow start Start diet_prep Diet Preparation (Prosopis Pod Meal + Chow) start->diet_prep acclimatization Animal Acclimatization (1 week) diet_prep->acclimatization grouping Group Allocation (Control & Experimental) acclimatization->grouping administration Ad Libitum Diet Administration grouping->administration monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) administration->monitoring monitoring->administration Continue endpoint Endpoint Reached monitoring->endpoint tissue_collection Tissue Collection (Perfusion & Dissection) endpoint->tissue_collection Yes analysis Downstream Analysis tissue_collection->analysis histopathology Histopathology (H&E, IHC) analysis->histopathology tem TEM (Mitochondria) analysis->tem biochemistry Biochemical Assays analysis->biochemistry end End histopathology->end tem->end biochemistry->end Cellular_Events_Logic exposure Prosopis Alkaloid Exposure cellular_uptake Cellular Uptake (Neurons & Glia) exposure->cellular_uptake mitochondrial_impairment Mitochondrial Impairment cellular_uptake->mitochondrial_impairment glial_response Glial Response cellular_uptake->glial_response neuronal_stress Neuronal Stress mitochondrial_impairment->neuronal_stress Energy Deficit, ROS glial_response->neuronal_stress NO, Pro-inflammatory factors pathology Pathological Outcome (Neurodegeneration) neuronal_stress->pathology

References

Prosopine: A Promising Piperidine Alkaloid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

Prosopine is a piperidine (B6355638) alkaloid identified in various species of the Prosopis genus, commonly known as mesquite.[1] Plants of this genus have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, infections, and pain.[2][3] Scientific investigations into the constituents of Prosopis species have revealed a range of bioactive compounds, with piperidine alkaloids such as this compound, prosopinine, and julithis compound being of significant interest for their pharmacological potential.[4] These alkaloids have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, positioning them as potential lead compounds for the development of new therapeutic agents.[5][6]

This document provides an overview of the potential of this compound as a lead compound for drug discovery, including protocols for relevant in vitro assays to assess its biological activities. While specific quantitative data for pure this compound is limited in publicly available literature, this document compiles data from studies on closely related Prosopis alkaloids and extracts to provide a framework for future research.

Biological Activities and Therapeutic Potential

The piperidine alkaloids found in Prosopis species exhibit a broad spectrum of pharmacological activities. These properties suggest that this compound could be investigated as a lead compound for the following therapeutic areas:

  • Antimicrobial Agents: Extracts from Prosopis species have shown significant activity against a range of bacteria and fungi.[7][8] This suggests that this compound may possess antimicrobial properties and could be a starting point for the development of new antibiotics.

  • Anti-inflammatory Drugs: Traditional uses of Prosopis plants for inflammatory conditions are supported by modern studies demonstrating the anti-inflammatory effects of their extracts.[6] The underlying mechanism may involve the modulation of key inflammatory signaling pathways.

  • Anticancer Agents: Cytotoxic effects of related Prosopis alkaloids against various cancer cell lines have been reported, indicating a potential for this compound in oncology drug discovery.[9]

Quantitative Data Summary

Direct quantitative bioactivity data (e.g., IC50, MIC) for purified this compound is scarce in the available literature. However, studies on alkaloid-rich extracts from Prosopis species and on the closely related alkaloid julithis compound provide valuable insights into the potential potency of this class of compounds. The following tables summarize representative data for these related substances.

Table 1: Antimicrobial Activity of Prosopis juliflora Alkaloid-Enriched Extracts

Extract/CompoundTest OrganismMIC (µg/mL)Reference
Basic Chloroformic ExtractMicrococcus luteus25[10][11]
(Mainly julithis compound,Staphylococcus aureus50[10][11]
prosoflorine, juliprosine)Streptococcus mutans50[10][11]

Table 2: Cytotoxic Activity of Julithis compound and Juliprosine (B1245453) from Prosopis juliflora

Compound/FractionCell LineIC50 (µg/mL)Reference
Total Alkaloid Extract (TAE)Neuron/Glial Cell Co-culture31.07[12]
Fraction F32 (Julithis compound & Juliprosine)Neuron/Glial Cell Co-culture7.362[12]

Table 3: Anthelmintic and Cytotoxic Activity of Prosopis juliflora Alkaloid-Rich Fraction

ActivityAssayIC50 (mg/mL)Reference
Ovicidal ActivityEgg Hatch Assay1.1[9]
CytotoxicityVero Cells-[9]

Note: The presented data is for alkaloid extracts or related compounds, not for purified this compound. Further studies are required to determine the specific activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol for Isolation and Purification of this compound (General Approach)

The isolation of this compound typically involves extraction from plant material (e.g., leaves of Prosopis species) followed by chromatographic separation.

Materials:

  • Dried and powdered leaves of a Prosopis species (e.g., Prosopis laevigata or Prosopis africana)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for chromatography (e.g., gradients of chloroform (B151607) and methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • NMR, Mass Spectrometry instrumentation for structural elucidation

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for an extended period (e.g., 48-72 hours) at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: Resuspend the crude extract in a dilute acidic solution (e.g., 2% HCl) and partition with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.

  • Basify the aqueous layer with a dilute base (e.g., 2M NaOH) to a pH of approximately 9-10.

  • Extract the liberated alkaloids into an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

  • Chromatographic Separation: Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, such as chloroform-methanol, of increasing polarity.

  • Monitor the fractions using TLC, visualizing with an appropriate agent (e.g., Dragendorff's reagent).

  • Combine fractions containing the compound of interest (this compound) and further purify using repeated chromatography or preparative HPLC if necessary.

  • Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry, and by comparison with published data.

G plant_material Powdered Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography fractions Fractions column_chromatography->fractions purification Further Purification (HPLC) fractions->purification pure_this compound Pure this compound purification->pure_this compound structure_elucidation Structural Elucidation (NMR, MS) pure_this compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Pure isolated this compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth only)

  • Resazurin (B115843) solution (for viability indication, optional)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.

  • Controls: Include wells with inoculum and broth (growth control), wells with broth only (sterility control), and wells with a positive control antibiotic.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the endpoint.

Protocol for In Vitro Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Pure isolated this compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • MTT reagent (for cytotoxicity assessment)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells with media only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours in the CO2 incubator.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate. After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration from a standard curve.

  • Cytotoxicity Assessment: To ensure that the observed reduction in NO is not due to cell death, perform an MTT assay on the remaining cells in the plate. Add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements

  • Pure isolated this compound

  • MTT reagent

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other piperidine alkaloids, such as piperine, provide insights into potential mechanisms of action. These alkaloids are known to interact with multiple signaling cascades involved in inflammation, cell proliferation, and survival.

Potential Target Signaling Pathways for this compound:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and growth. Inhibition of this pathway is a common strategy in cancer therapy.

G cluster_0 Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus_inflam Nucleus NFkB->Nucleus_inflam Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus_inflam->Inflammatory_Genes Prosopine_inflam This compound Prosopine_inflam->IKK Inhibition

Caption: Proposed anti-inflammatory signaling pathway for this compound.

G cluster_1 Potential Anticancer Mechanism Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Prosopine_cancer This compound Prosopine_cancer->PI3K Inhibition

Caption: Proposed anticancer signaling pathway for this compound.

Future Directions and Conclusion

This compound, as a constituent of the medicinally important Prosopis genus, holds considerable promise as a lead compound for drug discovery. Its potential antimicrobial, anti-inflammatory, and anticancer activities warrant further investigation. The immediate research priorities should be the development of a standardized protocol for the large-scale isolation and purification of this compound, followed by a comprehensive evaluation of its in vitro and in vivo efficacy and safety.

References

Application Notes and Protocols for the Synthesis of Piperidine Alkaloid Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine (B6355638) alkaloids, a diverse class of natural products, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Prosopine, a piperidine alkaloid isolated from Prosopis species, has demonstrated notable therapeutic potential.[1] The synthesis of this compound derivatives and other piperidine alkaloids is a key strategy for conducting structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

This document provides detailed protocols and application notes for the synthesis of piperidine alkaloid derivatives, with a focus on methodologies applicable to this compound, to facilitate SAR-driven drug discovery. Due to the limited availability of specific synthetic and SAR data for this compound derivatives in the public domain, this guide presents generalized yet robust protocols and workflows applicable to the broader class of piperidine alkaloids.

General Synthetic Strategies for Piperidine Alkaloid Derivatives

The synthesis of piperidine alkaloid derivatives often involves the construction of the core piperidine ring, followed by functionalization. Key synthetic approaches include multi-component reactions, tandem cyclizations, and the functionalization of pre-existing piperidine scaffolds.[4][5]

A generalized synthetic workflow for generating a library of piperidine derivatives for SAR studies is outlined below. This workflow starts from a common piperidine core, which is then elaborated with various substituents to probe the effect of different chemical features on biological activity.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening & Analysis start Starting Materials (e.g., Aldehydes, Amines, Ketoesters) core Piperidine Core Synthesis (e.g., Multi-component Reaction) start->core functionalization N-Substitution/ Ring Functionalization core->functionalization derivatives Library of Piperidine Derivatives functionalization->derivatives screening Biological Screening (e.g., Antibacterial, Anticancer Assays) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->functionalization Iterative Optimization

Caption: General workflow for SAR studies of piperidine derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Substituted Piperidine Core

This protocol describes a multi-component reaction for the synthesis of a highly functionalized piperidine core, which can serve as a scaffold for further derivatization. This method is advantageous for its efficiency and the ability to generate diversity in a single step.[4]

Materials:

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), β-ketoester (1.0 mmol), and Sodium Lauryl Sulfate (SLS) (0.1 mmol) in water (10 mL).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired substituted piperidine.

Protocol 2: N-Substitution of the Piperidine Core

This protocol details the N-alkylation or N-acylation of the piperidine core to introduce various substituents at the nitrogen atom, a common modification in SAR studies.[6]

Materials:

  • Piperidine core (from Protocol 1) (1.0 mmol)

  • Alkyl halide or acyl chloride (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 mmol)

  • Acetonitrile (B52724) or Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the piperidine core (1.0 mmol) in acetonitrile or DCM (10 mL) in a 50 mL round-bottom flask.

  • Add the base (K₂CO₃ or TEA) (2.0 mmol) and stir the mixture at room temperature for 10 minutes.

  • Add the alkyl halide or acyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as required, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-substituted piperidine derivative.

Data Presentation for Structure-Activity Relationship Studies

Quantitative data from biological assays should be systematically organized to facilitate the analysis of structure-activity relationships. The following tables provide templates for summarizing antibacterial and anticancer activity data.

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound IDR1 (N-substituent)R2 (Ring substituent)R3 (Ring substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound H(CH₂)₁₀CHOHCH₃OHData not availableData not available
Derivative 1 CH₃(CH₂)₁₀CHOHCH₃OH
Derivative 2 Benzyl(CH₂)₁₀CHOHCH₃OH
Derivative 3 H(CH₂)₁₀COCH₃OH
... .........

Table 2: Anticancer Activity of Piperidine Derivatives

Compound IDR1 (N-substituent)R2 (Ring substituent)R3 (Ring substituent)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
This compound H(CH₂)₁₀CHOHCH₃OHData not availableData not available
Derivative 1 CH₃(CH₂)₁₀CHOHCH₃OH
Derivative 2 Benzyl(CH₂)₁₀CHOHCH₃OH
Derivative 3 H(CH₂)₁₀COCH₃OH
... .........

Signaling Pathways Modulated by Piperidine Alkaloids

Piperidine alkaloids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.[1][7]

Anticancer Mechanisms

Many piperidine alkaloids induce apoptosis in cancer cells through the regulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK.[1][8][9] A generalized signaling pathway for the anticancer activity of piperidine derivatives is depicted below.

G Piperidine Piperidine Derivative Receptor Cell Surface Receptor Piperidine->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Cascade Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Putative anticancer signaling pathway for piperidine derivatives.

Antibacterial Mechanisms

The antibacterial action of piperidine alkaloids can involve multiple mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[10][11][12] A simplified diagram illustrating these potential mechanisms is shown below.

G cluster_0 Bacterial Cell Piperidine Piperidine Derivative Membrane Cell Membrane Disruption Piperidine->Membrane Enzyme Enzyme Inhibition Piperidine->Enzyme Synthesis Inhibition of DNA/RNA/Protein Synthesis Piperidine->Synthesis Death Bacterial Cell Death Membrane->Death Enzyme->Death Synthesis->Death

References

Application Notes and Protocols for Prosopine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosopine is a piperidine (B6355638) alkaloid found in plants of the Prosopis genus, which have been traditionally used for their medicinal properties. Recent studies have highlighted the antimicrobial potential of extracts from these plants, attributing this activity in part to their alkaloid content, including this compound. These alkaloids are believed to exert their antimicrobial effects by altering the permeability of the microbial plasma membrane.[1] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound to evaluate its efficacy against a variety of microbial strains.

Given the limited availability of specific quantitative data for isolated this compound, the following protocols are based on established methods for testing plant-derived natural products and extracts from Prosopis species. Researchers should adapt these protocols as necessary based on their specific experimental needs and the purity of the this compound compound being tested.

Data Presentation: Antimicrobial Activity of Prosopis Extracts

The following tables summarize the antimicrobial activity of methanolic extracts from Prosopis species, which contain a mixture of alkaloids including this compound. This data can serve as a preliminary reference for the expected range of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Prosopis laevigata Methanolic Leaf Extract

MicroorganismStrain TypeMIC (mg/mL)
Staphylococcus aureusGram-positive0.62[1]
Escherichia coliGram-negative0.62[1]
Candida tropicalisFungus0.08[1]
Fusarium moniliformeFungus4.62[1]

Table 2: Zone of Inhibition of Prosopis juliflora Leaf Extracts

MicroorganismExtract TypeConcentration (mg/mL)Zone of Inhibition (mm)
Streptococcus pyogenesMethanolic (Hot)-28.83 ± 0.29[2]
Streptococcus pyogenesEthanolic (Hot)-23.33 ± 0.58[2]
Streptococcus pyogenesEthanolic (Cold)-30.00 ± 1.00[2]
Streptococcus pyogenesMethanolic (Cold)-30.00 ± 0.00[2]
Bacillus subtilis-10023.00[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific microorganism in a liquid medium.

Materials:

  • Isolated this compound

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • 96-well microtiter plates

  • Microbial cultures (standardized to 0.5 McFarland, then diluted to ~5 x 10^5 CFU/mL)[3]

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well microtiter plate, add 100 µL of MHB to each well.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Add 10 µL of the standardized microbial suspension to each well.

  • Include a positive control well with a known antibiotic and a negative control well with the solvent used to dissolve this compound to ensure it has no antimicrobial activity at the tested concentration. Also, include a growth control well with only the microbial suspension and broth.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Agar (B569324) Disk Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Isolated this compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial cultures (standardized to 0.5 McFarland)

  • Sterile swabs

  • Positive control (standard antibiotic disk)

  • Negative control (disk with solvent)

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare different concentrations of this compound solution.

  • Impregnate sterile filter paper disks with a known volume (e.g., 10-20 µL) of each this compound concentration and allow the solvent to evaporate completely.

  • Prepare a lawn of the test microorganism by evenly swabbing the standardized inoculum onto the surface of an MHA plate.

  • Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at the appropriate temperature and duration.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Standardize Microbial Inoculum inoculation Inoculate with Microbial Suspension inoculum->inoculation dilution->inoculation incubation Incubate Plates inoculation->incubation read Read Turbidity incubation->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Signaling_Pathway_Hypothesis cluster_cell Microbial Cell membrane Plasma Membrane disruption Membrane Permeability Alteration membrane->disruption ion_channels Ion Channels ion_channels->disruption cytoplasm Cytoplasm This compound This compound This compound->membrane Intercalates/Affects This compound->ion_channels Affects Function lysis Cell Lysis disruption->lysis

Caption: Hypothetical mechanism of this compound's antimicrobial action.

References

Application of Prosopine in Natural Product-Based Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosopine is a piperidine (B6355638) alkaloid isolated from various species of the Prosopis genus, commonly known as mesquite.[1][2] Traditional medicine has long utilized preparations from Prosopis plants to treat a range of ailments, including inflammatory conditions, infections, and pain.[3][4] Modern scientific investigations have begun to validate these traditional uses, identifying a spectrum of pharmacological activities associated with the alkaloid-rich extracts of these plants. This compound, as a key constituent, is a promising candidate for natural product-based drug development.[1][5]

These application notes provide a comprehensive overview of the therapeutic potential of this compound, focusing on its anti-inflammatory, antibacterial, and antifungal activities. Detailed protocols for its extraction, purification, and biological evaluation are presented to facilitate further research and development.

Therapeutic Applications and Mechanism of Action

Extracts from Prosopis species containing this compound have demonstrated significant biological activities. While research on pure, isolated this compound is ongoing, the activities of alkaloid-rich fractions provide strong evidence for its therapeutic potential.

Anti-inflammatory Activity

Extracts of Prosopis have shown potent anti-inflammatory effects in preclinical models.[2] For instance, a dichloromethane (B109758) extract of Prosopis laevigata demonstrated a 75.96% inhibition of ear oedema in a mouse model.[2] The proposed mechanism of action for the anti-inflammatory effects of piperidine alkaloids like this compound involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and interfere with the cyclooxygenase-2 (COX-2) enzyme activity.[2][6] Furthermore, it is suggested that this compound could modulate the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[6]

Antibacterial and Antifungal Activity

Alkaloid-rich extracts from Prosopis juliflora have exhibited broad-spectrum antimicrobial activity.[3] These effects are attributed to the piperidine alkaloids, including this compound, which can disrupt microbial cell membranes and other essential cellular processes.[7]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of alkaloid extracts from Prosopis species, which are indicative of the potential of this compound.

Table 1: Cytotoxicity of Prosopis Alkaloids

Compound/ExtractCell LineIC50 (µg/mL)Reference
Julithis compound/Juliprosine mixtureNeuron/Glial Cells7.362[8]

Table 2: Antimicrobial Activity of Prosopis Alkaloid Extracts

ExtractMicroorganismMIC (µg/mL)Reference
Basic Chloroformic ExtractMicrococcus luteus25[3]
(P. juliflora)Staphylococcus aureus50[3]
Streptococcus mutans50[3]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from Prosopis plant material (e.g., leaves).

Materials:

  • Dried and powdered Prosopis leaves

  • Methanol (B129727)

  • 10% Acetic acid

  • Ammonium (B1175870) hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for chromatography (e.g., gradients of chloroform (B151607) and methanol)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard analytical equipment (glassware, filtration apparatus, etc.)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: Dissolve the crude extract in 10% acetic acid and filter. Basify the acidic solution to pH 9-10 with ammonium hydroxide. Extract the aqueous solution three times with dichloromethane.

  • Purification: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and concentrate.

  • Chromatographic Separation: Subject the concentrated alkaloid fraction to column chromatography on silica gel. Elute with a gradient of chloroform and methanol.

  • Fraction Analysis: Monitor the fractions using TLC. Combine fractions containing compounds with similar Rf values.

  • Crystallization: Purify the this compound-containing fractions further by recrystallization from an appropriate solvent to obtain pure crystals.

  • Characterization: Confirm the identity and purity of this compound using spectroscopic methods (NMR, MS) and by comparison with literature data.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This protocol assesses the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Protocol 3: Antibacterial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB alone).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

G cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Proinflammatory_Stimuli->TLR4 This compound This compound IKK IKK This compound->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway TLR4->IKK TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK_pathway->Nucleus Gene_Expression Gene Expression Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) Gene_Expression->Inflammatory_Mediators

Caption: Proposed anti-inflammatory mechanism of this compound.

G Start Start: Dried Plant Material Extraction Maceration with Methanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 AcidBase Acid-Base Partitioning Concentration1->AcidBase Concentration2 Concentration of Alkaloid Fraction AcidBase->Concentration2 Chromatography Silica Gel Column Chromatography Concentration2->Chromatography Analysis TLC Analysis of Fractions Chromatography->Analysis Purification Recrystallization Analysis->Purification End Pure this compound Purification->End

Caption: Workflow for the extraction and isolation of this compound.

G Start Start: Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution Serial Dilution of this compound in 96-well plate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Determine MIC (Visual or Spectrophotometric) Incubate->Read End End: MIC Value Read->End

Caption: Workflow for MIC determination by broth microdilution.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Prosopine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered during the isolation of Prosopine and other piperidine (B6355638) alkaloids from Prosopis species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a piperidine alkaloid identified in various species of the Prosopis genus, which includes spiny trees and shrubs found in arid and semi-arid regions of Asia, Africa, and the Americas.[1][2][3] It is often found alongside a complex mixture of other structurally similar alkaloids, such as prosopinine and julithis compound.[3][4]

Q2: What are the primary challenges in isolating this compound?

A2: The main difficulties arise from the chemical complexity of Prosopis extracts. Researchers often face challenges with:

  • Co-extraction of numerous other compounds like flavonoids, tannins, and quinones.[2]

  • Separating structurally similar alkaloids and isomers that exhibit very similar chromatographic behavior.[1][4]

  • Conformational flexibility of the piperidine ring in solution, which can complicate spectroscopic analysis for structural elucidation.[1][5]

  • Achieving high purity , which typically requires multiple, sequential chromatographic purification steps.[6]

Q3: Which plant parts are best for isolating this compound and related alkaloids?

A3: Piperidine alkaloids, including this compound, have been successfully isolated from various parts of the Prosopis plant. The leaves, pods, flowers, and bark have all been reported as sources.[3][4][7] The choice of plant material may depend on the specific alkaloid of interest, as the distribution and concentration of these compounds can vary between different plant organs.[8]

Q4: What is the general strategy for extracting piperidine alkaloids from Prosopis species?

A4: A standard approach involves a preliminary extraction with an organic solvent, followed by an acid-base fractionation to separate the basic alkaloids from neutral and acidic compounds.[3][9] This alkaloid-enriched fraction is then subjected to various chromatographic techniques for further purification.[6]

Q5: Which analytical techniques are essential for identifying this compound?

A5: The identification and structural characterization of this compound and its isomers rely on a combination of spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, and HMBC) is crucial for elucidating the detailed structure and stereochemistry.[1][5] Infrared (IR) spectroscopy can also provide useful information about functional groups.[1]

Troubleshooting Guides

Problem 1: Low Yield of Alkaloid-Enriched Extract
Possible Cause Troubleshooting Step Rationale
Inefficient Initial Extraction Ensure plant material is finely powdered to maximize surface area. Pre-treat the powdered material with a dilute ammonia (B1221849) solution before solvent extraction.[5]Basification helps to deprotonate the alkaloids, increasing their solubility in less polar organic solvents like dichloromethane (B109758) or chloroform (B151607).
Incorrect Solvent Choice Methanol and ethanol (B145695) are effective for initial extraction of a broad range of phytochemicals.[2][10] For a more selective initial extraction of alkaloids, consider using chloroform or dichloromethane after basification.The choice of solvent polarity is critical. While polar solvents extract a wide range of compounds, less polar solvents can offer more selectivity for free-base alkaloids.[6][10]
Incomplete Acid-Base Extraction During the liquid-liquid extraction, perform multiple extractions with the acidic aqueous solution and the organic solvent to ensure complete transfer of alkaloids. Monitor the pH at each stage.Repeated extractions maximize the recovery of alkaloids as they are partitioned between the aqueous and organic phases based on pH and their pKa values.
Problem 2: Poor Separation of Alkaloids during Chromatography
Possible Cause Troubleshooting Step Rationale
Co-elution of Isomers Use high-resolution chromatographic techniques. Consider preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with different stationary phases (e.g., silica (B1680970), alumina, or reversed-phase C18).[3][6][11]Isomers like this compound and prosopinine have very similar polarities, requiring highly efficient separation methods.[4] Altering the stationary or mobile phase can change the selectivity of the separation.[12]
Peak Tailing For silica gel chromatography, add a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia) to the mobile phase.Alkaloids are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on the silica gel surface, leading to peak tailing. A basic modifier neutralizes these sites, improving peak shape.[6][12]
Complex Mixture Overloading Column Perform a preliminary fractionation step using Solid-Phase Extraction (SPE) or vacuum liquid chromatography (VLC) to simplify the mixture before attempting high-resolution separation.Reducing the complexity of the sample injected onto a preparative HPLC or flash chromatography column improves resolution and prevents overloading.
Problem 3: Ambiguous Spectroscopic Data for Structure Elucidation

| Possible Cause | Troubleshooting Step | Rationale | | Presence of Impurities | Re-purify the isolated compound using a different chromatographic system (e.g., switch from normal-phase to reversed-phase HPLC) until it appears as a single spot on TLC in multiple solvent systems. | Even minor impurities can introduce confusing signals in NMR and MS spectra, complicating data interpretation. | | Conformational Isomers | Conduct NMR analysis at different temperatures (variable temperature NMR). | Some Prosopis alkaloids exist in a fast conformational equilibrium in solution, which can lead to broadened or averaged NMR signals.[1][5] Changing the temperature can sometimes slow this exchange, resulting in sharper signals. | | Incorrect Structure Assignment | Utilize 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to establish connectivity and relative stereochemistry. Compare the acquired data meticulously with literature values for known Prosopis alkaloids.[1][13] | The structural similarity among Prosopis alkaloids requires comprehensive 2D NMR data for unambiguous assignment. NOESY experiments are particularly important for determining the relative configuration of chiral centers.[5] |

Data Presentation

Table 1: Comparison of Solvents for Extraction of Phytochemicals from Prosopis Species

Solvent SystemPolarityKey Extracted Compound ClassesSuitability for Alkaloid Isolation
n-HexaneNon-polarLipids, Waxes, some TerpenoidsLow (Used for defatting)
Dichloromethane / ChloroformMediumAlkaloids (as free bases) , TerpenoidsHigh (Often used after basification)[5]
Ethyl AcetateMediumFlavonoids, Phenolics, some AlkaloidsModerate (Can be used for fractionation)[4]
Acetone / Ethanol / MethanolPolarFlavonoids, Tannins, Glycosides, Alkaloid salts High (Good for initial broad-spectrum extraction)[2][10]
WaterHighTannins, Saponins, Gums, Alkaloid saltsLow (Used in acid-base partitioning)

Experimental Protocols

General Protocol for the Isolation of Piperidine Alkaloids from Prosopis Bark

This protocol is a generalized methodology based on standard procedures reported in the literature.[3][5][9]

  • Preparation of Plant Material:

    • Air-dry the bark of the Prosopis species.

    • Grind the dried bark into a fine powder using a mechanical mill.

  • Basification and Extraction:

    • Soak the powdered bark (e.g., 375 g) in a dilute ammonia solution (e.g., 0.25%, 150 mL) for a short period.[5]

    • Extract the basified material exhaustively with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) (e.g., 3 x 2 L), using maceration or a Soxhlet apparatus.[5][10]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Fractionation:

    • Dissolve the crude extract in the organic solvent (e.g., CH₂Cl₂) and transfer it to a separatory funnel.

    • Extract the organic phase multiple times with a dilute acidic solution (e.g., 5% HCl or H₂SO₄). The protonated alkaloids will move into the aqueous phase.

    • Separate and combine the acidic aqueous layers.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and make it basic (pH 9-10) by slowly adding a concentrated ammonia solution or NaOH.

    • Extract the now deprotonated (free-base) alkaloids from the basic aqueous solution using multiple portions of an organic solvent (e.g., CH₂Cl₂ or chloroform).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the alkaloid-enriched fraction.

  • Chromatographic Purification:

    • Subject the alkaloid-enriched fraction to column chromatography over silica gel.[6]

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by TLC using an appropriate solvent system and a visualizing agent like Dragendorff's reagent.

    • Combine fractions containing compounds with similar Rf values.

    • Perform further purification of the combined fractions using preparative TLC or preparative HPLC to isolate the pure alkaloids.[3][6]

  • Structure Elucidation:

    • Analyze the purified compounds using MS, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC, NOESY) to determine their structures.[1][5]

Visualizations

G cluster_0 Extraction & Fractionation cluster_1 Purification Start Powdered Plant Material Basify Basification (Ammonia Solution) Start->Basify Extract Solvent Extraction (e.g., Dichloromethane) Basify->Extract Crude Crude Organic Extract Extract->Crude AcidWash Acid Wash (e.g., 5% HCl) Crude->AcidWash Separate1 Separate Phases AcidWash->Separate1 Aqueous Aqueous Phase (Alkaloid Salts) Separate1->Aqueous Alkaloids OrganicWaste Organic Phase (Neutral Impurities) Separate1->OrganicWaste Impurities Basify2 Basification (Ammonia Solution) Aqueous->Basify2 Extract2 Solvent Extraction (e.g., Dichloromethane) Basify2->Extract2 Separate2 Separate Phases Extract2->Separate2 FinalOrganic Organic Phase (Free-Base Alkaloids) Separate2->FinalOrganic Alkaloids AqueousWaste Aqueous Waste Separate2->AqueousWaste Dry Dry & Evaporate FinalOrganic->Dry Enriched Alkaloid-Enriched Fraction Dry->Enriched CC Column Chromatography (Silica Gel) Enriched->CC TLC Monitor Fractions (TLC) CC->TLC Prep Preparative HPLC / TLC TLC->Prep Pure Pure this compound Prep->Pure

Caption: General workflow for the extraction and purification of this compound.

G cluster_0 The Challenge of Isomer Separation cluster_1 Co-eluting Fraction Mixture Alkaloid Mixture (from extract) Chromatography Single Chromatographic Step (e.g., Silica Column) Mixture->Chromatography This compound This compound Chromatography->this compound Prosopinine Prosopinine (Isomer) Chromatography->Prosopinine Other Other Related Alkaloids Chromatography->Other Result Poor Resolution & Impure Isolate This compound->Result Similar Polarity Similar Retention Time Prosopinine->Result Other->Result

Caption: Difficulty in separating structurally similar Prosopis alkaloids.

G Start Low Purity or Yield? CheckYield Is the yield of the alkaloid fraction low? Start->CheckYield Yes CheckPurity Is the final isolate impure? Start->CheckPurity No CheckYield->CheckPurity No ReviewExtraction Review Extraction: 1. Check basification step. 2. Use exhaustive solvent extraction. 3. Ensure complete acid-base partitioning. CheckYield->ReviewExtraction Yes ReviewChroma Review Chromatography: 1. Check for column overloading. 2. Add basic modifier to mobile phase. 3. Analyze for co-eluting isomers. CheckPurity->ReviewChroma Yes AddStep Add orthogonal purification step (e.g., Reversed-Phase HPLC). ReviewChroma->AddStep CheckSpectro Re-evaluate Spectroscopic Data: - Look for overlapping signals. - Consider conformational isomers. AddStep->CheckSpectro

Caption: Troubleshooting decision tree for this compound isolation issues.

References

Technical Support Center: Prosopine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols to optimize the yield and purity of Prosopine, a piperidine (B6355638) alkaloid found in plants of the Prosopis genus, such as Prosopis africana.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields can stem from several factors throughout the extraction and purification process. Consider the following causes and solutions:

  • Suboptimal Solvent Choice: this compound, as a piperidine alkaloid, has specific solubility characteristics.[1][4] The free base form is generally soluble in organic solvents, while the salt form is more soluble in water.[5][6]

    • Solution: For extracting the free base, ensure your solvent system is sufficiently non-polar. If your protocol involves an initial extraction with a polar solvent like methanol (B129727) or ethanol, which can dissolve both forms, subsequent liquid-liquid partitioning is crucial.[7][8]

  • Incorrect pH Conditions: The pH of the extraction medium is critical for isolating alkaloids.

    • Solution: Employ an acid-base extraction technique. Initially, an acidic aqueous solution (e.g., 1-5% HCl) will protonate the alkaloid, making it water-soluble and allowing for the removal of non-polar impurities with a solvent like hexane (B92381).[5] Subsequently, basifying the aqueous layer (pH ~10-11) with a base like ammonium (B1175870) hydroxide (B78521) deprotonates the this compound to its free base form, which can then be efficiently extracted into an organic solvent like chloroform (B151607) or dichloromethane (B109758).[5][8]

  • Inadequate Plant Material Preparation: The physical state of the plant material can limit solvent penetration and extraction efficiency.

    • Solution: Ensure the plant material (e.g., leaves, bark) is thoroughly dried and finely ground to a uniform, small particle size (e.g., to pass a 40-mesh sieve).[5][7] This significantly increases the surface area available for solvent interaction.

  • Insufficient Extraction Time or Repetitions: A single, brief extraction is often insufficient to recover all the available compound.

    • Solution: Increase the duration of the extraction or, more effectively, perform multiple extraction cycles (e.g., 3 cycles) with fresh solvent to ensure exhaustive extraction.[5]

  • Degradation of this compound: Alkaloids can be sensitive to high temperatures, prolonged exposure to light, or extreme pH levels.[5][6][7]

    • Solution: When evaporating solvents, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 50°C).[5] Protect all extracts and solutions from direct light by using amber glassware or by covering containers with aluminum foil.

Question 2: How can I reduce the number of impurities in my crude this compound extract?

Answer: High levels of impurities, such as pigments, tannins, and lipids, are common in crude plant extracts.[7] Improving the purity of your extract requires additional purification steps.

  • Non-Selective Solvent: Your primary extraction solvent may be co-extracting a wide range of compounds.

    • Solution: Implement a multi-step extraction strategy. Begin with a preliminary wash (or "de-fatting") of the plant material with a non-polar solvent like hexane to remove lipids and waxes before proceeding to the main alkaloid extraction.[7]

  • Ineffective Purification: A simple extraction is not enough for high purity.

    • Solution: Utilize an acid-base liquid-liquid extraction as described in the protocol below. This is a highly effective method for separating basic alkaloids from neutral and acidic impurities.[5][8] For further purification, consider column chromatography using silica (B1680970) gel or alumina, or techniques like preparative HPLC.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material from Prosopis africana? A: this compound and related alkaloids have been identified in various parts of the Prosopis plant.[3] The leaves and bark are commonly used sources. The concentration of the alkaloid can vary based on the season, age of the plant, and geographic location.

Q: Which analytical techniques are best for quantifying this compound yield? A: High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of specific compounds like this compound within a complex extract.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[11] For initial estimations of total phenolic or alkaloid content, UV-Vis spectrophotometry can be employed, though it is less specific.[12]

Q: Are there modern extraction techniques that can improve yield? A: Yes, modern techniques can significantly enhance extraction efficiency. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use sound and microwave energy, respectively, to accelerate solvent penetration and can lead to higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[6][13][14]

Q: How should I store my crude and purified this compound extracts? A: To prevent degradation, extracts should be stored in airtight, amber glass vials in a cool, dark place. For long-term storage, keeping the dried extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Data Presentation

The following tables illustrate how different experimental parameters can influence the yield and purity of an alkaloid extraction.

Table 1: Effect of Extraction Solvent on this compound Yield

Solvent SystemExtraction Time (hours)Temperature (°C)Crude Yield (mg/g plant material)Purity by HPLC (%)
Methanol242525.415.2
80% Ethanol242522.118.5
Dichloromethane (after basification)122518.545.8
Ethyl Acetate (after basification)122516.241.3

Table 2: Influence of pH on Extraction Efficiency

Aqueous Layer pHExtraction SolventNumber of ExtractionsFinal Yield (mg/g plant material)
7.0Chloroform31.2
9.0Chloroform39.8
10.0Chloroform315.3
11.0Chloroform315.1

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound

This protocol describes a standard laboratory-scale method for extracting and purifying this compound from dried plant material.

1. Preparation of Plant Material:

  • Dry the Prosopis africana leaves or bark in a shaded, well-ventilated area until brittle.
  • Grind the dried material into a fine powder (e.g., 40-mesh) using a mechanical grinder.

2. Initial Extraction:

  • Macerate 100 g of the powdered plant material in 500 mL of 5% aqueous hydrochloric acid (HCl) for 24 hours with occasional stirring.
  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
  • Wash the remaining plant residue with an additional 100 mL of 5% HCl and combine the filtrates. This acidic aqueous solution contains the protonated this compound hydrochloride salt.

3. Removal of Non-Polar Impurities:

  • Transfer the acidic filtrate to a separatory funnel.
  • Extract the solution three times with 150 mL of n-hexane to remove chlorophyll, lipids, and other non-polar compounds.
  • Discard the n-hexane layers after each extraction.

4. Liberation and Extraction of Free Base:

  • Slowly add concentrated ammonium hydroxide (NH₄OH) to the aqueous layer while stirring until the pH reaches approximately 10-11. The solution may become cloudy as the free base precipitates.
  • Extract this basic aqueous solution three times with 150 mL of dichloromethane (DCM) or chloroform.
  • Combine the organic (DCM/chloroform) layers.

5. Final Processing:

  • Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).
  • Filter to remove the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
  • The resulting residue is the crude this compound alkaloid extract. Further purification can be achieved via column chromatography.

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_purify Phase 2: Purification cluster_final Phase 3: Isolation plant_material Dried & Powdered Prosopis Material acid_extraction Maceration in Acidic Water (HCl) plant_material->acid_extraction filtration Filtration acid_extraction->filtration acidic_filtrate Acidic Aqueous Extract (this compound-HCl Salt) filtration->acidic_filtrate defatting Liquid-Liquid Extraction (wash with Hexane) acidic_filtrate->defatting Remove Lipids basification Basification to pH 10-11 (add NH4OH) defatting->basification base_extraction Liquid-Liquid Extraction (extract with DCM) basification->base_extraction Convert to Free Base organic_layer Combined Organic Layers (this compound in DCM) base_extraction->organic_layer drying Drying (Anhydrous Na2SO4) organic_layer->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation crude_this compound Crude this compound Extract evaporation->crude_this compound G start Low this compound Yield check_material Is plant material dried & finely ground? start->check_material grind Action: Dry and grind material thoroughly check_material->grind No check_ph Was pH adjusted correctly for each step? check_material->check_ph Yes grind->check_ph adjust_ph Action: Monitor & adjust pH (Acidic: ~2, Basic: ~10-11) check_ph->adjust_ph No check_solvent Is the extraction solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Action: Use DCM/Chloroform for free base extraction check_solvent->change_solvent No check_time Was extraction time/repetition sufficient? check_solvent->check_time Yes change_solvent->check_time increase_time Action: Increase extraction time or perform multiple cycles check_time->increase_time No end_node Yield Improved check_time->end_node Yes increase_time->end_node G This compound This compound tlr4 TLR4 Receptor This compound->tlr4 Antagonist action (Hypothesized) nfkb_path NF-κB Pathway tlr4->nfkb_path Inhibits activation pro_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1) nfkb_path->pro_cytokines Downregulates transcription anti_cytokines Anti-inflammatory Cytokines (IL-10) nfkb_path->anti_cytokines Upregulates transcription inflammation Inflammatory Response pro_cytokines->inflammation anti_cytokines->inflammation Suppresses

References

Prosopine Stability and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with prosopine, a piperidine (B6355638) alkaloid isolated from Prosopis species.[1][2] Understanding the stability and degradation profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic applications. This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution, initially clear, has turned a pale yellow after a few days at room temperature. What could be the cause?

A: The yellowing of your this compound solution is likely due to degradation, specifically oxidation. Many alkaloids are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures.[3][4] The color change indicates the formation of degradation products. To mitigate this, it is recommended to store this compound stock solutions protected from light and at reduced temperatures (2-8°C for short-term and -20°C for long-term storage).[5] It is also advisable to use freshly prepared solutions for sensitive experiments.

Q2: I am observing a loss of potency in my this compound samples over time, even when stored at 4°C. What could be the reason?

A: While refrigeration slows down degradation, it may not completely prevent it. Several factors could be contributing to the loss of potency:

  • pH of the Solution: The stability of this compound can be pH-dependent. Hydrolysis, another common degradation pathway for compounds with ester or amide groups, can be catalyzed by acidic or basic conditions.[6] It is crucial to determine the optimal pH for this compound stability.

  • Solvent Choice: The solvent used to dissolve this compound can influence its stability. Protic solvents may participate in degradation reactions.

  • Repeated Freeze-Thaw Cycles: If you are repeatedly freezing and thawing your stock solution, this can introduce moisture and potentially accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.

Q3: How can I determine the shelf-life of my this compound formulation?

A: Determining the shelf-life requires a formal stability study. This involves storing the this compound formulation under controlled conditions (e.g., specific temperature and humidity) and testing it at regular intervals.[7] Both long-term (real-time) and accelerated stability studies are typically performed. Accelerated studies use more stressful conditions to predict the shelf-life in a shorter period.[8]

Q4: What are the expected degradation products of this compound?

A: Based on the chemical structure of this compound, which contains secondary alcohol and a piperidine ring, the primary degradation products are likely to result from oxidation and hydrolysis.[1][2] Forced degradation studies are necessary to definitively identify the major degradation products.

Summary of Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12] The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Hydrolytic cleavage products
Base Hydrolysis 0.1 M NaOH24 hours60°C5%Minimal degradation
Oxidation 3% H₂O₂12 hoursRoom Temp25%N-oxide, Dehydrogenated products
Thermal Dry Heat48 hours80°C8%Isomers, Dehydration products
Photolytic ICH Q1B exposure1.2 million lux hoursRoom Temp12%Photo-oxidized products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.[9][10][12]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 12 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 80°C for 48 hours.

    • After exposure, dissolve the powder in methanol to prepare a 100 µg/mL solution.

  • Photolytic Degradation:

    • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8][10]

    • After exposure, dissolve the powder in methanol to prepare a 100 µg/mL solution.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.[13][14][15]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (Gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

G This compound This compound (C18H37NO3) N_Oxide This compound N-oxide This compound->N_Oxide Oxidation of Piperidine Nitrogen Dehydrogenated Dehydrogenated this compound This compound->Dehydrogenated Oxidation of Secondary Alcohol Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->this compound caption Hypothetical Oxidative Degradation Pathway of this compound

Caption: Hypothetical Oxidative Degradation Pathway of this compound

G cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Sample_Dilution Neutralize (if needed) and Dilute Stress_Conditions->Sample_Dilution HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Dilution->HPLC_Analysis Data_Evaluation Evaluate Data (Peak Purity, % Degradation) HPLC_Analysis->Data_Evaluation caption General Workflow for Forced Degradation Study

Caption: General Workflow for Forced Degradation Study

G tnode tnode start Unexpected Degradation Observed check_storage Storage Conditions Correct? start->check_storage check_ph pH of Solution Optimal? check_storage->check_ph Yes sol_storage Action: Store at recommended temperature and aliquot. check_storage->sol_storage No check_solvent Solvent Appropriate? check_ph->check_solvent Yes sol_ph Action: Adjust pH to optimal range for stability. check_ph->sol_ph No check_light Protected from Light? check_solvent->check_light Yes sol_solvent Action: Consider alternative solvents. check_solvent->sol_solvent No sol_light Action: Use amber vials or protect from light. check_light->sol_light No caption Troubleshooting Unexpected this compound Degradation

Caption: Troubleshooting Unexpected this compound Degradation

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the piperidine (B6355638) alkaloid, Prosopine, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a piperidine alkaloid with the molecular formula C₁₈H₃₇NO₃, naturally found in plants of the Prosopis genus, such as Prosopis africana.[1] Its structure, featuring a long, 11-hydroxydodecyl side chain, contributes to its lipophilic nature. This inherent lipophilicity often leads to poor aqueous solubility, creating significant challenges for researchers conducting in vitro experiments in aqueous buffer systems and cell culture media.

Q2: What is the predicted lipophilicity of this compound?

To provide a quantitative measure of its lipophilicity, the octanol-water partition coefficient (LogP) of this compound was predicted using the Molinspiration online tool. The predicted LogP value for this compound is 4.86 . A LogP value greater than 3 indicates high lipophilicity and suggests poor aqueous solubility. This high predicted LogP value underscores the challenges researchers may face in dissolving this compound in aqueous solutions for in vitro studies.

Q3: What are the initial recommended solvents for preparing a this compound stock solution?

Given its predicted high lipophilicity, the initial recommended solvents for preparing a concentrated stock solution of this compound are water-miscible organic solvents. The most common and effective choices include:

It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be serially diluted into the aqueous experimental medium.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer or cell culture medium. What can I do?

This is a common issue when working with highly lipophilic compounds. Here are several strategies to overcome this precipitation:

  • Optimize the final concentration of the organic solvent: Most cell lines can tolerate a final DMSO concentration of up to 0.5-1% without significant toxicity. Determine the highest tolerable concentration for your specific cell line and assay.

  • Use a stepwise dilution method: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

  • Employ sonication: After diluting the stock solution, use a bath sonicator to help disperse the compound and break up any small precipitates that may have formed.

  • Consider using a co-solvent system: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and ethanol might improve solubility.

  • Utilize solubilizing agents: If the above methods are insufficient, consider incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into your final medium at a low, non-toxic concentration.

Troubleshooting Guide: Solubility Issues with this compound

The following table summarizes common problems, potential causes, and recommended solutions for overcoming solubility issues with this compound in in vitro experiments.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in the initial organic solvent. Insufficient solvent volume or inappropriate solvent choice.Increase the volume of the organic solvent (DMSO, EtOH, or DMF). If solubility is still poor, gentle warming (to 37°C) and vortexing may help.
A precipitate forms immediately upon dilution of the organic stock into aqueous media. The compound has "crashed out" of solution due to the rapid change in solvent polarity.Decrease the final concentration of this compound. Increase the final concentration of the organic co-solvent (e.g., DMSO) to the maximum tolerable limit for your cells. Use a stepwise dilution protocol.
The final solution appears cloudy or opalescent. Formation of a fine colloidal suspension or micelles rather than a true solution.While not ideal, for some initial screening experiments, a homogenous suspension may be acceptable. Ensure consistent preparation for all samples. For sensitive assays, this indicates a need for improved solubilization.
Inconsistent experimental results between batches. Variability in the preparation of the this compound solution, leading to different effective concentrations.Standardize the entire solubilization protocol, including solvent type, stock concentration, dilution steps, and mixing procedures. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a hydrophobic compound into an aqueous medium.

  • Thaw an aliquot of the this compound stock solution (e.g., 50 mM in DMSO).

  • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of serum-free cell culture medium. For example, add 2 µL of the 50 mM stock to 98 µL of medium to get a 1 mM solution in 2% DMSO.

  • Vortex the intermediate dilution gently.

  • From this intermediate dilution, perform further serial dilutions in the final cell culture medium (containing serum and other supplements) to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration remains below the toxic threshold for your cells (typically ≤ 0.5%).

Hypothetical Signaling Pathways for this compound

Based on the known biological activities of other piperidine alkaloids, this compound may modulate several key signaling pathways. The following diagrams illustrate these hypothetical pathways.

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay Prosopine_Powder This compound Powder Organic_Solvent 100% DMSO Prosopine_Powder->Organic_Solvent Dissolve Stock_Solution Concentrated Stock (e.g., 50 mM) Organic_Solvent->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 1 mM in 2% DMSO) Stock_Solution->Intermediate_Dilution Stepwise Dilution Final_Medium Cell Culture Medium Intermediate_Dilution->Final_Medium Dilute Working_Solutions Final Working Solutions (Serial Dilutions) Final_Medium->Working_Solutions Cell_Culture Cell Culture Plate Working_Solutions->Cell_Culture Treat Cells Incubation Incubation Cell_Culture->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Caption: Experimental workflow for preparing this compound solutions.

prosopine_pi3k_akt_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Targets->Cellular_Response

Caption: Hypothetical modulation of the PI3K/Akt pathway by this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Prosopis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prosopis alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with Prosopis alkaloids?

Prosopis species, particularly Prosopis juliflora, produce a variety of piperidine (B6355638) alkaloids, such as juliprosinene and juliflorine. While these compounds have shown potential therapeutic activities, including anticancer and antimicrobial effects, they are also known to exhibit significant cytotoxicity and neurotoxicity.[1][2] The primary off-target effects stem from their interaction with unintended biological molecules, leading to cellular damage.[3] The neurotoxic effects, for instance, are linked to mitochondrial damage and the induction of cell death in neuronal and glial cells.[4][5]

Q2: How can I proactively assess the potential for off-target effects with my Prosopis alkaloid sample?

Early identification of potential off-target interactions is crucial. A multi-pronged approach is recommended:

  • In Silico Prediction: Utilize computational methods like molecular docking and pharmacophore modeling to screen the alkaloid's structure against databases of known protein targets.[3][6][7] This can help predict potential interactions and prioritize experimental validation.

  • Broad-Spectrum Screening: Screen the purified alkaloid against a panel of common off-target candidates, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][8] Commercially available screening services can provide an initial profile of the alkaloid's selectivity.

  • Literature Review: Thoroughly research other alkaloids with similar chemical scaffolds to identify likely off-target families.[6]

Q3: What are essential control experiments to differentiate on-target from off-target cytotoxicity?

Robust experimental design is critical to validate that the observed effects are due to the intended mechanism of action. Key controls include:

  • Target Knockdown/Knockout Models: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If the cytotoxic effects of the alkaloid persist in these models, it suggests off-target activity.[3]

  • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of the alkaloid to distinguish specific from non-specific effects.[3]

  • Cell-Type Controls: Employ cell lines that do not express the intended target to identify target-independent effects.[3]

Q4: How can nanotechnology be used to minimize the off-target effects of Prosopis alkaloids?

Nanotechnology-based drug delivery systems can mitigate off-target toxicity by enhancing the specificity of the alkaloid to its target tissue.[9][10] Encapsulating the alkaloids in carriers like polymeric nanoparticles or liposomes can:

  • Improve solubility and stability.[10][11]

  • Enable targeted delivery to specific cells or tissues by modifying the nanoparticle surface with targeting ligands.[9]

  • Provide controlled release of the alkaloid, reducing systemic exposure and associated side effects.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Prosopis alkaloids.

Issue 1: High Cytotoxicity Observed in Preliminary Screens
Possible Cause Recommended Action Citation
Non-specific cellular toxicity Perform a dose-response analysis to determine the therapeutic window (the concentration range where the on-target effect is observed without significant cytotoxicity).[3]
Vehicle (e.g., DMSO) cytotoxicity Test a serial dilution of your vehicle alone to determine its non-toxic concentration range for your specific cell lines and assay duration.[3]
Assay interference Run controls with the alkaloid in cell-free media to check for direct interference with assay reagents (e.g., colorimetric or fluorescent readouts).[3]
Compound instability Re-test with a fresh sample of the alkaloid. Investigate the stability of the compound under your specific assay and storage conditions.[3]
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Recommended Action Citation
Poor solubility of the alkaloid Visually inspect for precipitation in your assay wells. Try different solubilizing agents or pre-incubation steps to ensure the alkaloid is fully dissolved.[3]
Alkaloid aggregation Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt potential aggregates and re-test for activity.[3]
Variability in alkaloid extract composition If using a crude or semi-purified extract, variations in the concentration of active compounds can lead to inconsistent results. Use HPLC or other analytical methods to standardize the extract.[13]
Inaccurate pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of the alkaloid solutions.[3]
Issue 3: Difficulty in Isolating Pure Alkaloids
Possible Cause Recommended Action Citation
Complex mixture of related alkaloids Prosopis species contain numerous structurally similar alkaloids. Employ advanced separation techniques like preparative HPLC for finer resolution.[14]
Degradation during extraction Piperidine alkaloids can be sensitive to pH and temperature. Optimize your extraction protocol to use milder conditions.[14]
Low concentration in source material The concentration of specific alkaloids can vary depending on the plant part, collection time, and geographical location. Screen different plant parts and collection times to find a richer source.[13]

Data Presentation

The following tables summarize quantitative data on the cytotoxic effects of Prosopis juliflora extracts and their alkaloidal fractions.

Table 1: Cytotoxicity of Prosopis juliflora Extracts and Alkaloidal Fractions against Various Cell Lines

Cell Line Extract/Fraction Assay IC50 / EC50 (µg/mL) Citation
Cortical NeuronsTotal Alkaloidal Extract (TAE)MTT2.7[13]
Cortical NeuronsAlkaloidal Fraction F32MTT1.0[13]
AstrocytesTotal Alkaloidal Extract (TAE)MTT2.87[15]
AstrocytesAlkaloidal Fraction F31/33MTT2.82[15]
AstrocytesAlkaloidal Fraction F32MTT3.01[15]
Neuron/Glial Co-culturesTotal Alkaloidal Extract (TAE)MTT31.07[16]
Neuron/Glial Co-culturesAlkaloidal Fraction F32 (Juliprosopine & Juliprosine)MTT7.362[16]
Vero CellsAlkaloid-rich FractionMTT1.1 (IC50), 1.43 (IC90)[17]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a substance that is required for 50% inhibition or effect in an in vitro assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

This protocol is adapted for testing natural product extracts.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable, metabolically active cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Prosopis alkaloid stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Prosopis alkaloid in complete cell culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the alkaloid relative to the vehicle control. Plot the percentage viability against the logarithm of the alkaloid concentration to determine the IC50 value.[2][6][18][19]

LDH Cytotoxicity Assay

Principle: The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Prosopis alkaloid stock solution

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the alkaloid using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the spontaneous and maximum release controls.[5][10][20][21]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Prosopis alkaloid stock solution

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the Prosopis alkaloid for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add additional 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to mechanical damage) Quantify the percentage of cells in each quadrant.[11][12]

Visualizations

Logical Workflow for Minimizing Off-Target Effects

workflow cluster_discovery Discovery & Initial Screening cluster_validation Validation & Mechanistic Studies cluster_mitigation Mitigation Strategies start Start: Prosopis Alkaloid insilico In Silico Off-Target Prediction start->insilico hts Broad-Spectrum Screening (e.g., Kinase Panel) start->hts cytotoxicity Initial Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity controls Control Experiments (e.g., Target Knockdown) insilico->controls hts->controls cytotoxicity->controls apoptosis Mechanism of Cell Death (e.g., Annexin V Assay) controls->apoptosis lead_candidate Lead Alkaloid Candidate apoptosis->lead_candidate formulation Targeted Delivery Formulation (e.g., Nanoparticles) lead_candidate->formulation invivo In Vivo Toxicity & Efficacy Studies formulation->invivo end Optimized Therapeutic Candidate invivo->end

Caption: A logical workflow for identifying, validating, and mitigating off-target effects of Prosopis alkaloids.

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow cluster_assays Parallel Cytotoxicity Assays start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Prosopis Alkaloid start->treat incubate Incubate for 24/48/72 hours treat->incubate mtt MTT Assay: Measure Metabolic Activity incubate->mtt ldh LDH Assay: Measure Membrane Integrity incubate->ldh analyze Data Analysis: Calculate IC50 & % Cytotoxicity mtt->analyze ldh->analyze end Determine Therapeutic Window analyze->end

Caption: A streamlined experimental workflow for assessing the cytotoxicity of Prosopis alkaloids.

Signaling Pathway for Alkaloid-Induced Apoptosis

apoptosis_pathway alkaloid Prosopis Alkaloid mitochondria Mitochondrial Stress alkaloid->mitochondria Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c Leads to caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified signaling pathway illustrating intrinsic apoptosis induced by Prosopis alkaloids.

References

Technical Support Center: Optimizing Dosage for Prosopine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prosopine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for their cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the specific cell line and the biological question being investigated. For initial experiments, we recommend a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic dilution series from 1 nM to 100 µM.[1][2] A literature search for similar compounds or previous studies on your cell line of interest can also help in defining a more targeted starting range.[2]

Q2: How long should I incubate my cells with this compound?

A2: The incubation time is a critical parameter that can significantly impact the observed effects of this compound. Typical incubation periods for initial screening are 24, 48, and 72 hours.[1] The choice of incubation time should be based on the doubling time of your cell line and the specific endpoint being measured. For instance, shorter incubation times may be sufficient for observing effects on rapid signaling events, while longer incubations are often necessary to assess effects on cell viability and proliferation.

Q3: What is the best method to determine the cytotoxicity of this compound?

A3: Several methods can be used to assess cytotoxicity. The most common are colorimetric assays that measure metabolic activity, which serves as an indicator of cell viability.[1] These include the MTT and MTS assays.[1] It is crucial to optimize assay conditions, such as cell seeding density and incubation time, to obtain reproducible results.

Q4: How should I interpret the IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to inhibit a specific biological or biochemical function by 50%. In the context of cytotoxicity, it represents the concentration needed to reduce cell viability by 50%.[1] The IC50 value is a key metric for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound dosage.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and proper pipetting techniques.
No observable effect at any concentration - this compound concentration is too low- Incubation time is too short- The cell line is resistant to this compound- this compound has degraded- Test a wider and higher range of concentrations.- Increase the incubation period.- Consider using a more sensitive cell line.- Ensure proper storage and handling of this compound.[1]
Excessive cell death even at the lowest concentration - this compound concentration is too high- Solvent (e.g., DMSO) toxicity- Test a lower range of concentrations.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
Inconsistent results between experiments - Variation in cell passage number- Mycoplasma contamination- Use cells within a consistent and low passage number range.- Regularly test cell cultures for mycoplasma contamination.[3]

Below is a troubleshooting decision tree to help guide you through resolving common experimental issues.

Troubleshooting_Workflow start Experiment Failed check_controls Are controls (positive/negative) behaving as expected? start->check_controls re_run Repeat the experiment check_controls->re_run No analyze_reagents Check reagents (this compound stock, media, etc.) check_controls->analyze_reagents Yes re_run->check_controls analyze_protocol Review experimental protocol for errors analyze_reagents->analyze_protocol check_cells Evaluate cell health (passage number, contamination) analyze_protocol->check_cells optimize_params Optimize experimental parameters (concentration, incubation time) check_cells->optimize_params success Problem Solved optimize_params->success Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in 96-well plate add_this compound Add this compound to cells seed_cells->add_this compound prepare_this compound Prepare this compound dilutions prepare_this compound->add_this compound incubate Incubate for 24/48/72 hours add_this compound->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay read_plate Read absorbance viability_assay->read_plate analyze_data Calculate % viability and determine IC50 read_plate->analyze_data Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

References

Technical Support Center: Addressing the Cytotoxicity of Prosopine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental challenges associated with the cytotoxicity of Prosopine and related piperidine (B6355638) alkaloids from Prosopis species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a subject of interest?

This compound is a piperidine alkaloid found in plants of the Prosopis genus, such as Prosopis africana. Like other related alkaloids from these plants (e.g., Julithis compound), it is being investigated for its potential pharmacological activities, including anticancer effects. Understanding its cytotoxicity is crucial for evaluating its therapeutic potential and safety profile.

Q2: I am observing high variability in my cytotoxicity assay results with Prosopis extracts. What are the common causes?

High variability in cytotoxicity assays with plant extracts can arise from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells in microplate wells is a primary source of variability.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media concentration and affecting cell growth.

  • Extract Complexity: The presence of multiple compounds in an extract can lead to complex biological responses.

  • Reagent Preparation: Inconsistent preparation of extract solutions and assay reagents can introduce variability.

Q3: My MTT assay shows increased cell "viability" at high concentrations of my Prosopis extract, but microscopy indicates cell death. What is happening?

This is a common artifact observed with plant extracts in MTT assays. Many plant-derived compounds, including phenolics and flavonoids often present in Prosopis extracts, can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal that is incorrectly interpreted as high cell viability.

Q4: How can I confirm if my plant extract is interfering with the MTT assay?

To check for interference, you should run two key controls:

  • Compound-Only Control: Add the extract to cell-free media. A color change indicates colorimetric interference.

  • Cell-Free MTT Reduction Control: Add the extract and MTT reagent to cell-free media. The development of a purple color indicates direct reduction of MTT by your compound.

Q5: Are there alternative cytotoxicity assays to MTT that are less prone to interference from plant extracts?

Yes, several alternative assays can be used:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium. It is a measure of membrane integrity.

  • ATP Assay: Measures the level of intracellular ATP, which correlates with cell viability.

  • Neutral Red (NR) Uptake Assay: Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.

Troubleshooting Guides

Guide 1: Troubleshooting the MTT Assay with Prosopis Alkaloids
Problem Possible Cause(s) Recommended Solution(s)
High background absorbance - Contamination of reagents or cell cultures.- Phenol (B47542) red in the culture medium.- Direct reduction of MTT by the extract.- Use fresh, sterile reagents and screen for mycoplasma.- Use phenol red-free medium for the assay.- Run a cell-free MTT reduction control to quantify and subtract the background absorbance.
Low absorbance values - Low cell density.- Insufficient incubation time with MTT.- Cell detachment.- Optimize cell seeding density.- Increase the incubation time with MTT (typically 2-4 hours).- Handle plates gently and ensure complete dissolution of formazan crystals.
Inconsistent formazan crystal formation - Uneven cell distribution.- Incomplete dissolution of formazan.- Ensure a single-cell suspension before plating.- Use a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) and ensure complete mixing by gentle shaking or pipetting.
Results not reproducible - Variation in cell passage number.- Inconsistent incubation times.- Instability of the extract in the culture medium.- Use cells within a consistent passage number range.- Standardize all incubation times precisely.- Prepare fresh dilutions of the extract for each experiment.
Guide 2: Troubleshooting the LDH Cytotoxicity Assay
Problem Possible Cause(s) Recommended Solution(s)
High spontaneous LDH release in control cells - Over-confluent or unhealthy cells.- Mechanical stress during handling.- Ensure cells are in the logarithmic growth phase.- Handle cell plates gently; avoid vigorous pipetting.
Low maximum LDH release - Incomplete cell lysis.- Insufficient number of cells.- Ensure the lysis buffer is added correctly and incubated for the recommended time.- Optimize the number of cells per well.
High background from serum in the medium - Serum contains endogenous LDH.- Use a low-serum or serum-free medium during the assay if possible.- Include a "medium-only" background control and subtract this value from all readings.[1]
Compound interference - The compound may inhibit or activate LDH activity.- Run a control with the compound added to the supernatant of lysed cells to check for direct effects on LDH activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxicity of alkaloids from Prosopis species. It is important to note that much of the existing research has been conducted on total alkaloid extracts (TAE) or fractions, rather than on pure this compound.

Table 1: In Vitro Cytotoxicity of Prosopis Alkaloids (IC50 Values)

Cell LineCompound/ExtractIncubation TimeIC50 Value (µg/mL)Reference(s)
Neuron/glial cell co-culturesTotal Alkaloid Extract (P. juliflora)24 h31.07[2][3]
Neuron/glial cell co-culturesAlkaloid Fraction (F32) from P. juliflora (rich in Julithis compound)24 h7.362[2][3]
Astrocyte primary culturesTotal Alkaloid Extract (P. juliflora)24 h2.87[4][5]
Astrocyte primary culturesAlkaloid Fraction (F31/33) from P. juliflora24 h2.82[4][6][5]
Astrocyte primary culturesAlkaloid Fraction (F32) from P. juliflora24 h3.01[4][6][5]
GL-15 (Glioblastoma)Alkaloid Extract (P. juliflora pods)24 h3 - 30 (cytotoxic range)
GL-15 (Glioblastoma)Alkaloid Extract (P. juliflora pods)72 h0.03 - 30 (cytotoxic range)

Table 2: In Vivo Acute Toxicity of Prosopis Alkaloids (LD50 Values)

Animal ModelCompound/ExtractRoute of AdministrationLD50 Value (mg/kg body weight)Reference(s)
MiceTotal Alkaloid Mixture (P. juliflora)Not specified27 - 100[7]
RatsMethanol Stem Bark Extract (P. africana)Oral3807.88[8]
RatsAqueous and Hydroethanolic Crude Extracts (P. africana)Oral> 5000[9]
RatsAlkaloid-enriched Fraction of Aqueous Extract (P. africana)Oral1000[9]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for Prosopis Alkaloids

This protocol is adapted for screening plant-derived compounds and includes steps to mitigate common interferences.

Materials:

  • Cells in logarithmic growth phase

  • Complete cell culture medium

  • Phenol red-free medium

  • This compound or Prosopis alkaloid extract

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound/alkaloid extract in phenol red-free medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Materials:

  • Cells and culture medium

  • This compound or Prosopis alkaloid extract

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-3).

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.

    • Medium background: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture to each well and incubate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background absorbance.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis & Interpretation A Cell Culture (Logarithmic Growth Phase) C Seed Cells in 96-well Plate A->C B Prepare this compound/ Alkaloid Extract Dilutions D Treat Cells with Compound (24, 48, 72h incubation) B->D C->D E Perform Viability Assay (e.g., MTT or LDH) D->E F Measure Absorbance/ Signal E->F G Calculate % Viability/ Cytotoxicity F->G H Determine IC50 Value G->H

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Caption: Troubleshooting logic for unexpected cytotoxicity results.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_Execution Execution Phase This compound This compound / Prosopis Alkaloids Mito_Damage Mitochondrial Damage This compound->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Prosopis alkaloids.

References

Methods to reduce the neurotoxicity of Prosopis extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Prosopis extracts, with a focus on understanding and mitigating their neurotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary neurotoxic compounds in Prosopis extracts?

A1: The primary neurotoxic compounds identified in Prosopis species, particularly Prosopis juliflora, are piperidine (B6355638) alkaloids.[1][2][3][4] The most studied of these are juliprosopine and juliprosine (B1245453).[1][5][6] These alkaloids are present in the leaves and pods and are responsible for the neurotoxic damage observed in animals that consume the plant.[2][3][4]

Q2: What is the known mechanism of neurotoxicity for Prosopis alkaloids?

A2: The neurotoxicity of Prosopis piperidine alkaloids is primarily linked to mitochondrial dysfunction.[1][2][3][6] Studies on primary rat cortical neurons and glial cells have shown that exposure to these alkaloids leads to mitochondrial damage, characterized by ultrastructural changes and the formation of double-membrane vacuoles.[1][5] This damage disrupts cellular energy metabolism, leading to reduced ATP synthesis.[6][7] The toxic effects also involve the activation of glial cells (astrocytes and microglia) and the production of nitric oxide (NO), which contributes to neuronal damage.[8][9][10]

Q3: Are there established methods to reduce the neurotoxicity of the extracts?

A3: While direct chemical neutralization methods are not well-documented for Prosopis alkaloids in a laboratory setting, the primary strategy to reduce neurotoxicity is to remove or reduce the concentration of the causative piperidine alkaloids. This can be achieved through:

  • Fractionation: Using chromatographic techniques to separate the total alkaloid extract (TAE) into different fractions and isolating the non-alkaloidal, potentially bioactive compounds.[8][11]

  • Acid-Base Extraction: This classic alkaloid isolation method can be used to selectively remove alkaloids from a crude extract.[11][12] By partitioning the extract between an acidic aqueous phase and an organic solvent, alkaloids (as salts) will move to the aqueous layer, leaving other phytochemicals in the organic layer.

  • Adsorbent-Based Methods: Techniques like solid-phase microextraction or the use of ion-exchange resins can selectively adsorb and remove alkaloids from a solution.[13]

  • Tannin Binders (for animal feed): In livestock applications, binders like wood ash and bentonite (B74815) have been used to reduce the effects of anti-nutritional factors, including tannins, which may have a synergistic toxic effect.[14] While not directly targeting alkaloids, this approach highlights the strategy of using binders to reduce toxicity in consumable products.

Q4: Which in vitro models are suitable for assessing the neurotoxicity of Prosopis extracts?

A4: Several in vitro models are effective for evaluating the neurotoxic potential of botanical extracts like Prosopis.[15] A highly relevant model is the primary co-culture of rat cortical neurons and glial cells (astrocytes and microglia).[1][5] This model allows for the study of interactions between different neural cell types. Other validated systems include microelectrode array (MEA) recordings from primary rat cortical cultures to assess neuronal function and activity, as well as neurobehavioral assays using zebrafish embryos or Caenorhabditis elegans.[15]

Data Presentation

Table 1: Cytotoxicity of P. juliflora Extracts on Neuron/Glial Co-cultures

This table summarizes the cytotoxic effects of a Total Alkaloid Extract (TAE) and a purified piperidine alkaloid fraction (F32, containing julithis compound and juliprosine) after 24 hours of exposure. Data is derived from an MTT assay.

Extract/FractionIC50 Value (μg/mL)Reference
Total Alkaloid Extract (TAE)31.07[1][5]
Alkaloid Fraction (F32)7.362[1][5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Glial Activation and Nitric Oxide Production by P. juliflora Alkaloid Fractions

This table shows the cellular response in astrocyte primary cultures after treatment with a Total Alkaloid Extract (TAE) and various alkaloid fractions at a concentration of 30 μg/mL.

Extract/FractionOX-42 Positive Cells (%) (Microglial Activation)Nitrite Accumulation (NO Production)Reference
Control (DMSO)~1.3Baseline[9]
Total Alkaloid Extract (TAE)28.7Increased[9][10]
Fraction F29/3017.4Increased[9][10]
Fraction F31/3319.0Increased[9][10]
Fraction F327.3Increased[9][10]

OX-42 is a marker for activated microglia. Nitrite is a stable metabolite of Nitric Oxide (NO), an inflammatory mediator.

Visualized Pathways and Workflows

G cluster_0 Proposed Neurotoxicity Pathway of Prosopis Alkaloids PA Prosopis Alkaloids (Julithis compound, Juliprosine) Mito Mitochondrial Damage PA->Mito Induces Neuron Neuronal Damage & Disruption of Neurite Network PA->Neuron Directly Causes ATP Reduced ATP Synthesis Mito->ATP Gliosis Glial Cell Activation (Astrocytes & Microglia) Mito->Gliosis Triggers NO Nitric Oxide (NO) Production Gliosis->NO Gliosis->Neuron Contributes to NO->Neuron Exacerbates Vac Cytoplasmic Vacuolation Neuron->Vac

Caption: Proposed signaling pathway for Prosopis alkaloid-induced neurotoxicity.

G cluster_workflow Experimental Workflow: From Extraction to Neurotoxicity Assessment start Start: Prosopis Plant Material (Leaves/Pods) prep 1. Sample Preparation (Drying, Grinding) start->prep extract 2. Total Alkaloid Extraction (TAE) (e.g., Acid-Base Method) prep->extract fractionate 3. (Optional) Fractionation (e.g., Column Chromatography) extract->fractionate test 4. In Vitro Neurotoxicity Assays (Neuron/Glial Co-cultures) extract->test Test TAE fractionate->test Test Fractions endpoints 5. Endpoint Analysis (MTT, LDH, GFAP, OX-42, NO) test->endpoints end End: Data Interpretation endpoints->end

Caption: Workflow for extracting and testing Prosopis compounds for neurotoxicity.

Troubleshooting Guides

Problem 1: My crude Prosopis extract is showing extremely high cytotoxicity, masking any potential therapeutic effects.

  • Possible Cause: High concentration of piperidine alkaloids (e.g., julithis compound, juliprosine). Crude extracts often contain these cytotoxic compounds at potent levels.[1][5]

  • Solution 1: Perform an Acid-Base Extraction. This is a fundamental technique to separate alkaloids from other plant constituents. By dissolving your crude extract in an organic solvent and extracting it with an acidic aqueous solution, the basic alkaloids will form salts and move into the aqueous phase. The remaining organic phase will contain non-alkaloidal compounds, which can then be tested for bioactivity with significantly reduced neurotoxicity.

  • Solution 2: Fractionate the Extract. Use column chromatography (e.g., on silica (B1680970) gel) to separate the crude extract into multiple fractions.[8] Test each fraction for cytotoxicity and your desired bioactivity. This allows you to isolate the non-toxic, active compounds from the toxic alkaloid fractions.

  • Solution 3: Quantify Alkaloid Content. Before and after your purification steps, use a technique like HPLC to quantify the concentration of major alkaloids. This will help you correlate the reduction in cytotoxicity with the removal of specific compounds.

G cluster_troubleshooting Troubleshooting Logic: High Cytotoxicity problem Problem: High Cytotoxicity in Crude Extract cause Likely Cause: High Concentration of Piperidine Alkaloids problem->cause solution1 Solution 1: Perform Acid-Base Extraction to Remove Alkaloids cause->solution1 solution2 Solution 2: Fractionate Extract via Chromatography cause->solution2 verify Verification: Test Depleted Extract/Fractions for Reduced Cytotoxicity solution1->verify solution2->verify

Caption: Logic diagram for troubleshooting high cytotoxicity in Prosopis extracts.

Problem 2: I am not seeing the expected glial activation (gliosis) in my primary astrocyte cultures after treatment.

  • Possible Cause 1: Incorrect Extract Concentration. Glial activation is dose-dependent. Very high concentrations can lead to rapid cell death (cytotoxicity) rather than a reactive response, while very low concentrations may not be sufficient to trigger a response.[9][16]

  • Solution 1: Perform a Dose-Response Experiment. Test your extract over a wide range of concentrations (e.g., 0.03 to 30 µg/mL).[9][10] This will help you identify the optimal concentration that induces a reactive gliosis (e.g., GFAP upregulation) without causing widespread cell death.

  • Possible Cause 2: Insufficient Incubation Time. Glial activation, including morphological changes and protein upregulation (like GFAP), is a process that takes time.

  • Solution 2: Conduct a Time-Course Experiment. Assess glial activation markers at multiple time points (e.g., 24, 48, and 72 hours) to determine the peak response time for your specific extract and concentration.[16]

  • Possible Cause 3: Purity of Astrocyte Culture. If your culture has a very low percentage of microglia, you may not see a robust inflammatory response (e.g., NO production or OX-42 expression).

  • Solution 3: Use Neuron/Glial Co-cultures. For a more physiologically relevant assessment of neurotoxicity, use a co-culture system containing both neurons and glial cells (astrocytes and microglia).[1][5] This allows for the observation of intercellular signaling and neuro-glial interactions.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloid Removal

This protocol is designed to separate piperidine alkaloids from a crude ethanolic or methanolic extract of Prosopis.

  • Dissolution: Dissolve the dried crude extract in a mixture of chloroform (B151607) and water.[11][12]

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 2% sulfuric acid or tartaric acid) to a pH of ~2.[11][17] Transfer the mixture to a separatory funnel.

  • First Partition: Shake the funnel vigorously and allow the layers to separate. The protonated alkaloid salts will be in the upper aqueous layer, while neutral and weakly basic compounds (including many flavonoids and terpenoids) will remain in the lower chloroform layer.

  • Separation: Drain the lower organic layer. This layer contains the "de-alkaloided" extract. Keep the aqueous layer if you wish to isolate the alkaloids themselves.

  • Washing: Wash the collected organic layer with distilled water to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final extract with reduced alkaloid content.

Protocol 2: In Vitro Neurotoxicity Assessment Using MTT Assay

This protocol assesses cell viability and cytotoxicity in a neuron/glial co-culture.

  • Cell Seeding: Prepare primary cortical neuron/glial co-cultures in 96-well plates.

  • Treatment: After allowing cells to adhere and stabilize, treat the cultures with various concentrations of your Prosopis extract or fractions (e.g., 0.3 to 45 µg/mL).[1][5] Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value of your extract.[9]

Protocol 3: Assessment of Microglial Activation via Immunocytochemistry

This protocol is used to identify activated microglia using the OX-42 marker.

  • Cell Culture and Treatment: Grow mixed glial or neuron/glial co-cultures on glass coverslips. Treat with your extracts as described in Protocol 2.

  • Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization & Blocking: Wash again with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS. Block non-specific binding sites with a blocking buffer (e.g., PBS containing 5% goat serum and 1% BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against OX-42 (also known as CD11b), diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Wash and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of OX-42 positive (activated) cells relative to the total number of DAPI-stained nuclei.[9]

References

Technical Support Center: Enhancing the Bioavailability of Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific research on the bioavailability of the alkaloid Prosopine is limited. The following troubleshooting guides, FAQs, and protocols are based on established scientific principles for enhancing the bioavailability of alkaloids and other poorly soluble natural compounds. The experimental data presented is representative and intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a piperidine (B6355638) alkaloid isolated from plants of the Prosopis genus, such as Prosopis africana and Prosopis laevigata.[1][2] Like many plant-derived alkaloids, this compound is likely to exhibit poor oral bioavailability due to several factors, including low aqueous solubility, potential for extensive first-pass metabolism in the liver, and possible efflux by transporters such as P-glycoprotein in the gastrointestinal tract.

Q2: What are the primary physicochemical properties of this compound that may limit its bioavailability?

While specific data for this compound is scarce, alkaloids with similar structures often exhibit characteristics that hinder their absorption. These can include a high molecular weight, a lipophilic nature leading to poor aqueous solubility, and a pKa that influences its ionization state in the gastrointestinal tract.

Q3: What are the potential mechanisms of action for this compound that would be important to consider when studying its bioavailability?

The precise mechanism of action for this compound is not well-elucidated. However, extracts from Prosopis species containing this compound have shown various pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1][2] Understanding the target tissues and cells is crucial for designing effective delivery strategies to enhance bioavailability at the site of action.

Q4: Are there any known signaling pathways affected by compounds from Prosopis species?

While specific signaling pathways for this compound have not been detailed, plant extracts from the Prosopis genus are known to modulate inflammatory pathways. For instance, they can impact the production of pro-inflammatory cytokines like TNF-α and IL-10.[1] It is plausible that this compound contributes to these effects, potentially by interacting with signaling cascades such as the NF-κB or MAPK pathways.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of isolated this compound. Poor aqueous solubility of the compound in its pure form.1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution. 2. Formulation Approaches: Explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins. 3. Solid Dispersions: Prepare solid dispersions with hydrophilic polymers to enhance wettability and dissolution.
High variability in plasma concentrations of this compound in animal studies. Significant first-pass metabolism or food-drug interactions.1. Administer with a P-glycoprotein/CYP3A4 inhibitor: Co-administration with a known inhibitor (e.g., piperine) can help determine the extent of efflux and metabolism. 2. Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. 3. Lipid-Based Formulations: Investigate lipid-based delivery systems (e.g., nanoemulsions, SMEDDS) which can promote lymphatic transport, bypassing the portal circulation.
Poor correlation between in vitro permeability and in vivo absorption. Involvement of active transport or efflux mechanisms not captured by the in vitro model.1. Use of Efflux Pump Inhibitors: Include known P-glycoprotein inhibitors in your in vitro permeability assays (e.g., Caco-2 cells) to assess the role of efflux. 2. Bidirectional Permeability Assays: Perform both apical-to-basolateral and basolateral-to-apical transport studies to calculate the efflux ratio.
Degradation of this compound in simulated gastric or intestinal fluids. pH instability of the alkaloid.1. Enteric Coating: Formulate this compound in an enteric-coated dosage form to protect it from the acidic environment of the stomach. 2. pH-Stability Profile: Determine the degradation kinetics of this compound at different pH values to identify the optimal conditions for stability.

Quantitative Data Summary

The following tables present representative data to illustrate the potential improvements in this compound's physicochemical properties and bioavailability through various formulation strategies.

Table 1: Physicochemical Properties of this compound and a Representative Nanoemulsion Formulation

Parameter Pure this compound This compound Nanoemulsion
Aqueous Solubility (µg/mL) < 10> 500 (in formulation)
Particle Size N/A50 - 100 nm
Zeta Potential (mV) N/A-25 to -30
In vitro Dissolution (at 60 min) < 15%> 90%

Table 2: Representative Pharmacokinetic Parameters of this compound after Oral Administration in Rats (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound Suspension 50 ± 122.0 ± 0.5250 ± 60100
Solid Dispersion 150 ± 351.5 ± 0.5900 ± 180360
Nanoemulsion 250 ± 501.0 ± 0.31500 ± 300600

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion
  • Oil Phase Preparation: Dissolve 10 mg of this compound in 1 g of a suitable oil (e.g., oleic acid) with gentle heating and stirring.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in purified water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes).

  • Nanoemulsion Formation: Subject the resulting coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Apical to Basolateral (A-B): Add the this compound formulation to the apical side and collect samples from the basolateral side at predetermined time intervals.

    • Basolateral to Apical (B-A): Add the this compound formulation to the basolateral side and collect samples from the apical side to assess efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_conclusion Conclusion start Isolate/Synthesize this compound formulate Prepare Formulations (e.g., Nanoemulsion, Solid Dispersion) start->formulate characterize Physicochemical Characterization (Solubility, Particle Size) formulate->characterize dissolution In Vitro Dissolution Studies characterize->dissolution permeability Caco-2 Permeability Assay characterize->permeability pk_study Pharmacokinetic Studies in Animal Model dissolution->pk_study permeability->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis conclusion Select Optimal Formulation for Enhanced Bioavailability data_analysis->conclusion

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk_cascade ikk IKK Complex receptor->ikk This compound This compound This compound->receptor transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) mapk_cascade->transcription nf_kb_inhibit IκB-NF-κB ikk->nf_kb_inhibit Phosphorylation of IκB nf_kb_active NF-κB (active) nf_kb_inhibit->nf_kb_active IκB Degradation nf_kb_active->transcription

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

troubleshooting_bioavailability start Low Bioavailability of this compound Observed q1 Is in vitro dissolution rate low? start->q1 a1_yes Improve Solubility: - Particle size reduction - Solid dispersion - Co-solvents q1->a1_yes Yes q2 Is permeability low in Caco-2 assay? q1->q2 No a1_yes->q2 a2_yes Address Permeability: - Use permeation enhancers - Investigate efflux pump inhibitors q2->a2_yes Yes q3 Is there high first-pass metabolism? q2->q3 No a2_yes->q3 a3_yes Bypass First-Pass Effect: - Lipid-based formulations (lymphatic uptake) - Co-administer with metabolic inhibitors q3->a3_yes Yes end Optimized Formulation with Enhanced Bioavailability q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low this compound bioavailability.

References

Strategies to improve the selectivity of Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prosopine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use and improving the selectivity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects in our cell-based assays with this compound. How can we confirm if this is due to poor selectivity?

A1: Off-target effects can arise from a lack of selectivity. To confirm this, it is crucial to quantify the activity of this compound against its intended target versus known off-targets. We recommend performing a kinase panel screening to identify which kinases are inhibited by this compound at relevant concentrations. A common starting point is to compare the half-maximal inhibitory concentration (IC50) against the primary target and a suspected off-target kinase.

A significant overlap in the IC50 values suggests poor selectivity. For instance, if the IC50 for the primary target is 50 nM, an IC50 of 100 nM for an off-target kinase indicates only a 2-fold selectivity, which can lead to the effects you are observing.

Q2: What are the initial steps to improve the selectivity of this compound?

A2: Improving selectivity often involves a multi-pronged approach encompassing medicinal chemistry, structural biology, and computational modeling. A typical workflow begins with identifying the structural differences between the ATP-binding pockets of the on-target and off-target kinases. Computational docking studies can then be employed to predict how modifications to the this compound scaffold might exploit these differences. This is followed by the synthesis of a small library of analogs for screening.

Troubleshooting Guide

Issue: High degree of structural homology between the on-target and off-target kinase ATP-binding sites.

Solution:

  • Exploit Non-Conserved Residues: Even with high homology, there are often subtle differences in the amino acid residues lining the ATP-binding pocket. Focus on designing this compound analogs that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these non-conserved residues in the on-target kinase.

  • Target the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a common point of variation among kinases. Modifying this compound to interact differently with the gatekeeper residues of the on-target versus off-target kinases can significantly enhance selectivity.

  • Allosteric Targeting: If the ATP-binding sites are too similar, consider strategies to target allosteric sites, which are often less conserved among kinases. This would involve a more significant redesign of the this compound scaffold.

Quantitative Data Summary

The following tables summarize the selectivity profiles of this compound and two of its second-generation analogs against the primary target (Kinase A) and a major off-target (Kinase B).

Table 1: In Vitro Inhibitory Activity

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Kinase B / Kinase A)
This compound501503
Analog 2a451,20026.7
Analog 2b654,50069.2

Table 2: Binding Affinity and Kinetics

CompoundTargetKD (nM)kon (104 M-1s-1)koff (10-4 s-1)Residence Time (min)
This compoundKinase A2510256.7
This compoundKinase B805404.2
Analog 2bKinase A3012364.6
Analog 2bKinase B5,0000.5256.7

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound or its analogs required to inhibit 50% of the activity of the target and off-target kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases (Kinase A and Kinase B), ATP, kinase-specific peptide substrate, this compound/analogs, kinase buffer, ADP-Glo™ Kinase Assay kit.

  • Procedure: a. Prepare a serial dilution of this compound and its analogs in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the appropriate concentration of the inhibitor. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity. e. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. f. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream Signal A Upstream Signal A Kinase A Kinase A Upstream Signal A->Kinase A Substrate A Substrate A Kinase A->Substrate A Cellular Response A\n(e.g., Anti-proliferative) Cellular Response A (e.g., Anti-proliferative) Substrate A->Cellular Response A\n(e.g., Anti-proliferative) This compound This compound This compound->Kinase A Inhibition Kinase B Kinase B This compound->Kinase B Off-Target Inhibition Upstream Signal B Upstream Signal B Upstream Signal B->Kinase B Substrate B Substrate B Kinase B->Substrate B Cellular Response B\n(e.g., Toxicity) Cellular Response B (e.g., Toxicity) Substrate B->Cellular Response B\n(e.g., Toxicity) G Start Start Virtual Screening Virtual Screening Start->Virtual Screening Computational Design Analog Synthesis Analog Synthesis Virtual Screening->Analog Synthesis In Vitro Kinase Assays In Vitro Kinase Assays Analog Synthesis->In Vitro Kinase Assays Test IC50 & Kd Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Promising Candidates Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization G Assess Selectivity Assess Selectivity High Selectivity High Selectivity Assess Selectivity->High Selectivity > 50-fold Low Selectivity Low Selectivity Assess Selectivity->Low Selectivity < 50-fold Proceed to In Vivo Proceed to In Vivo High Selectivity->Proceed to In Vivo Structural Analysis Structural Analysis Low Selectivity->Structural Analysis Redesign Compound Redesign Compound Structural Analysis->Redesign Compound Resynthesize & Re-evaluate Resynthesize & Re-evaluate Redesign Compound->Resynthesize & Re-evaluate

Validation & Comparative

A Comparative Guide to the Biological Activities of Prosopine and Prosopinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosopine and prosopinine are closely related piperidine (B6355638) alkaloids isolated from various species of the Prosopis genus, commonly known as mesquite.[1][2] These natural compounds have garnered interest in the scientific community for their potential therapeutic applications. Extracts of Prosopis species, rich in these and other alkaloids, have been traditionally used to treat a variety of ailments and have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects in preclinical studies.[2][3] This guide provides a comparative overview of the known biological activities of this compound and prosopinine, supported by available experimental evidence. Due to a lack of direct comparative studies on the isolated compounds, this guide focuses on the activities of extracts where these alkaloids are major components and discusses the general biological activities attributed to piperidine alkaloids.

Chemical Structures

This compound and prosopinine share a common piperidine core structure but differ in their side-chain substitutions. This structural variance is believed to influence their biological activity.

(Note: Specific quantitative data directly comparing the biological activities of isolated this compound and prosopinine are limited in publicly available literature. The following sections summarize the activities of extracts containing these alkaloids and the general activities of related piperidine alkaloids.)

Comparative Biological Activity

Antibacterial Activity

Extracts from Prosopis species, particularly Prosopis laevigata from which this compound and prosopinine have been isolated, have shown significant antibacterial properties.[1][2]

Summary of Antibacterial Activity:

FeatureThis compound- and Prosopinine-Containing ExtractsGeneral Piperidine Alkaloids
Spectrum of Activity Broad-spectrum activity against both Gram-positive and Gram-negative bacteria has been reported for Prosopis extracts.[1][4]Piperidine alkaloids, in general, are known to possess antibacterial properties.[5]
Mechanism of Action The proposed mechanism involves interaction with the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity.[5]The amphipathic nature of many piperidine alkaloids allows them to insert into and disrupt the phospholipid bilayer of bacterial cell membranes.

Quantitative Data (from Prosopis laevigata methanolic extract): [1]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus ATCC 29213<12.5
Methicillin-resistant S. aureus (MRSA) ATCC 4330012.5
Escherichia coli ATCC 25922<12.5
Pseudomonas aeruginosa ATCC 27853<12.5
Candida albicans ATCC 10231<12.5

Note: The above data is for a methanolic extract and not for the isolated compounds. The activity is attributed to a mixture of compounds, including this compound and prosopinine.

Anti-inflammatory Activity

Extracts from Prosopis species have demonstrated notable anti-inflammatory effects in various in vitro and in vivo models.[2][3]

Summary of Anti-inflammatory Activity:

FeatureThis compound- and Prosopinine-Containing ExtractsGeneral Piperidine Alkaloids
Observed Effects Inhibition of paw edema in animal models and reduction in the production of pro-inflammatory cytokines.[2]Piperidine alkaloids, such as piperine (B192125), have been shown to inhibit key inflammatory mediators.[6][7]
Mechanism of Action The anti-inflammatory effects of Prosopis extracts are attributed to the inhibition of pro-inflammatory cytokines like TNF-α and the modulation of inflammatory signaling pathways.[1][2]Inhibition of transcription factors such as NF-κB and modulation of the production of inflammatory cytokines and enzymes like COX-2.[8][9]

Quantitative Data (from Prosopis laevigata dichloromethane (B109758) extract): [1]

AssayResult
TPA-induced mouse ear edema75.96% inhibition at 1 mg/ear
IL-10 concentration (pro-inflammatory cytokine)Increased compared to control
TNF-α concentration (pro-inflammatory cytokine)Decreased compared to control

Note: This data is for a dichloromethane extract. Specific IC50 values for pure this compound and prosopinine are not available.

Antioxidant Activity

Extracts of Prosopis species have also been reported to possess antioxidant properties.[3]

Summary of Antioxidant Activity:

FeatureThis compound- and Prosopinine-Containing ExtractsGeneral Piperidine Alkaloids
Observed Effects Radical scavenging activity has been observed in various antioxidant assays.[10]Some piperidine alkaloids exhibit antioxidant properties by donating hydrogen atoms or electrons to neutralize free radicals.
Mechanism of Action The antioxidant activity is generally attributed to the phenolic and flavonoid content of the extracts, although alkaloids can also contribute.[3]Direct scavenging of free radicals.

Note: Specific SC50 (concentration for 50% scavenging) values for pure this compound and prosopinine are not available in the reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined optical density, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds (this compound, prosopinine) are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13][14][15][16]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_inoculum Bacterial Inoculum (Standardized) inoculation Inoculation of 96-well Plate bacterial_inoculum->inoculation serial_dilution Serial Dilution of This compound/Prosopinine serial_dilution->inoculation incubation Incubation (e.g., 37°C, 18-24h) inoculation->incubation read_results Visual Inspection or Spectrophotometry incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.
In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity. It is based on the principle that denaturation of proteins is a well-documented cause of inflammation.[17]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound (this compound or prosopinine) at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: The mixture is heated to induce denaturation of the albumin.

  • Measurement of Turbidity: After cooling, the turbidity of the samples is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control (without the test compound). The IC50 value, the concentration required to inhibit 50% of the denaturation, is then determined.[18][19][20]

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reaction_mixture Prepare Reaction Mixture: Test Compound + Albumin heat_incubation Heat to Induce Denaturation reaction_mixture->heat_incubation cooling Cool to Room Temp. heat_incubation->cooling measure_turbidity Measure Turbidity (Spectrophotometer) cooling->measure_turbidity calculate_inhibition Calculate % Inhibition and IC50 measure_turbidity->calculate_inhibition

Workflow for Anti-inflammatory Assay.

Signaling Pathways

While the specific signaling pathways modulated by this compound and prosopinine have not been elucidated, the biological activities of other piperidine alkaloids and plant extracts containing them suggest potential mechanisms of action.

Potential Antibacterial Mechanism

The antibacterial activity of many piperidine alkaloids is attributed to their ability to disrupt bacterial cell membranes.

signaling_pathway_antibacterial This compound This compound / Prosopinine cell_membrane Bacterial Cell Membrane This compound->cell_membrane membrane_disruption Membrane Disruption cell_membrane->membrane_disruption increased_permeability Increased Permeability membrane_disruption->increased_permeability leakage Leakage of Intracellular Contents increased_permeability->leakage cell_death Bacterial Cell Death leakage->cell_death

Proposed Antibacterial Mechanism.
Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of many natural compounds, including alkaloids, often involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[8][21]

signaling_pathway_anti_inflammatory This compound This compound / Prosopinine nf_kb_pathway NF-κB Signaling Pathway This compound->nf_kb_pathway Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->nf_kb_pathway pro_inflammatory_genes Transcription of Pro-inflammatory Genes nf_kb_pathway->pro_inflammatory_genes cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6) pro_inflammatory_genes->cytokines inflammation Inflammation cytokines->inflammation

Potential Anti-inflammatory Mechanism.

Conclusion and Future Directions

This compound and prosopinine, as key constituents of medicinally important Prosopis species, represent promising candidates for further pharmacological investigation. While extracts containing these alkaloids have demonstrated significant antibacterial, anti-inflammatory, and antioxidant activities, there is a clear need for studies focusing on the isolated compounds. Future research should aim to:

  • Isolate and purify this compound and prosopinine in sufficient quantities for comprehensive biological evaluation.

  • Conduct head-to-head comparative studies to determine the specific potency (e.g., MIC, IC50, SC50 values) of each alkaloid in various biological assays.

  • Elucidate the precise molecular mechanisms and signaling pathways through which this compound and prosopinine exert their effects.

  • Evaluate the in vivo efficacy and safety profiles of the purified compounds in relevant animal models of disease.

Such studies will be crucial in unlocking the full therapeutic potential of these fascinating natural products and paving the way for their potential development as novel therapeutic agents.

References

Comparative analysis of alkaloids from different Prosopis species

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of alkaloids from various Prosopis species, commonly known as mesquite, reveals a rich diversity of bioactive compounds, primarily within the piperidine (B6355638) and indole (B1671886) classes. These alkaloids are responsible for the wide range of pharmacological activities attributed to these plants, which are adapted to arid and semiarid regions across the globe.[1][2] This guide provides an objective comparison of alkaloid profiles in different Prosopis species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Alkaloid Profiles

The genus Prosopis is a significant source of piperidine alkaloids, with juliprosopine being the most characterized major alkaloid.[3] These compounds have been isolated from various parts of the plants, including leaves, pods, roots, and flowers.[1] While extensive qualitative analysis has been performed, comprehensive quantitative data comparing alkaloid content across a wide range of Prosopis species is limited in the available literature. However, analysis of specific species has yielded some quantitative results. For instance, the methanolic leaf extract of Prosopis laevigata was found to contain approximately 1.18% total alkaloids.[4]

The primary alkaloids identified are structurally complex piperidine derivatives, some featuring an indolizidine ring.[1] Beyond piperidine alkaloids, indole alkaloids such as tryptamine (B22526) and N-acetyltryptamine have also been identified, for example, in Prosopis juliflora.[2] The table below summarizes the distribution of key alkaloids across various Prosopis species based on available research.

Table 1: Distribution of Major Alkaloids in Different Prosopis Species

Alkaloid TypeAlkaloid NameP. julifloraP. cinerariaP. africanaP. glandulosaP. ruscifoliaP. flexuosaP. nigraOther SpeciesPlant Part(s)Reference(s)
Piperidine Julithis compoundP. affinis, P. alpataco, P. argentina, P. chilensis, P. pugionataLeaves, Pods[1][3][4]
JuliflorineLeaves[5][6]
JuliprosinePods[4][7][8]
ProsoflorinePods[7][8]
This compoundP. laevigataLeaves[9][10]
ProsopinineP. laevigataLeaves[9]
N-methylcassineP. vinalilloBark[11]
Indole TryptamineRoots, Stem Bark[2]
N-acetyltryptamineRoots, Stem Bark[2]
N,N-Bis(2-(1H-indol-3-yl) ethyl) oxalamideRoots, Stem Bark[2]

Note: A checkmark (✓) indicates the reported presence of the alkaloid. The absence of a checkmark does not necessarily confirm the absence of the compound, but rather that it was not reported in the cited literature.

Biological Activities of Prosopis Alkaloids

Alkaloids extracted from Prosopis species exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, neurotoxic, and cytotoxic effects.[1][3] For example, alkaloid-rich extracts from P. juliflora pods have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[12] Furthermore, alkaloids from P. juliflora leaves have been shown to induce glial activation, cytotoxicity, and stimulate nitric oxide (NO) production in astrocyte primary cultures, suggesting potential neuroinflammatory or neurotoxic effects.[13][14] The anti-inflammatory properties of Prosopis extracts are attributed to their ability to modulate inflammatory signaling pathways.[9]

Biological_Activities_of_Prosopis_Alkaloids cluster_source Prosopis Alkaloids cluster_effects Pharmacological Effects alkaloids Piperidine & Indole Alkaloids (e.g., Julithis compound, Tryptamine) antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) alkaloids->antimicrobial Inhibit Growth anti_inflammatory Anti-inflammatory Activity alkaloids->anti_inflammatory Modulate Pathways cytotoxic Cytotoxic Activity (Anticancer, Antitumor) alkaloids->cytotoxic Induce Apoptosis neuroactive Neuroactive Effects (Glial Activation, NO Production) alkaloids->neuroactive Stimulate Glial Cells

Key biological activities of alkaloids derived from Prosopis species.

Experimental Protocols

The extraction and analysis of alkaloids from Prosopis species involve multi-step procedures. The following sections detail generalized methodologies based on protocols described in the literature.

Alkaloid Extraction (Acid-Base Method)

This method is widely used for selectively extracting basic compounds like alkaloids.[13]

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, pods) is the starting point.

  • Maceration: The powdered material is soaked in a weakly acidic solution (e.g., methanol (B129727) with a small percentage of acetic acid) for an extended period (24-48 hours) to protonate the alkaloids, making them soluble.

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is redissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent like chloroform (B151607) or diethyl ether to remove neutral and acidic compounds.

    • The aqueous phase, containing the protonated alkaloids, is then made basic by adding a base (e.g., NaOH or NH₄OH) to a high pH.

    • This deprotonates the alkaloids, making them soluble in nonpolar solvents.

    • The basic aqueous solution is repeatedly extracted with a nonpolar solvent (e.g., chloroform).

  • Final Evaporation: The combined nonpolar extracts are dried (e.g., with anhydrous sodium sulfate) and evaporated to yield the total alkaloidal extract (TAE).[13]

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation.

  • Chromatography: Column chromatography using silica (B1680970) gel is a common method for fractionating the TAE.[13][15] A gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity with methanol, is used to elute different alkaloid fractions.[13]

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to pool fractions with similar chemical profiles. Alkaloids are often visualized on the TLC plates using Dragendorff's reagent.[13]

Characterization and Identification

Advanced analytical techniques are employed to identify and elucidate the structure of the isolated alkaloids.

  • Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) allow for rapid chemical fingerprinting of alkaloids in different plant parts without extensive sample preparation.[16][17] High-Resolution Mass Spectrometry (HRMS) provides precise mass data to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the complete structural elucidation of purified alkaloids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile or derivatized compounds within the alkaloid extracts.[2]

The workflow for this comprehensive analysis is depicted in the diagram below.

Alkaloid_Analysis_Workflow plant 1. Plant Material (e.g., Prosopis Leaves) extraction 2. Extraction (Acid-Base Method) plant->extraction tae Total Alkaloid Extract (TAE) extraction->tae separation 3. Separation & Purification (Column Chromatography) tae->separation fractions Isolated Alkaloid Fractions separation->fractions analysis 4. Structural Analysis (MS, NMR, GC-MS) fractions->analysis identification Identified Compounds (e.g., Julithis compound) analysis->identification

General workflow for the extraction and analysis of Prosopis alkaloids.

References

Validating the Antimicrobial Efficacy of Prosopine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of prosopine, a piperidine (B6355638) alkaloid found in plants of the Prosopis genus. Due to the limited availability of data on pure this compound, this guide leverages findings from studies on alkaloid-enriched extracts from Prosopis species to offer insights into its potential antimicrobial activity. The performance of these extracts is compared with established antibiotics, ciprofloxacin (B1669076) and ampicillin (B1664943), supported by experimental data and detailed methodologies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of Prosopis alkaloid extracts against common Gram-positive and Gram-negative bacteria, alongside the MIC values for ciprofloxacin and ampicillin for a comparative perspective.

It is crucial to note that the data for Prosopis is for extracts, not purified this compound, and therefore direct comparisons of potency should be made with caution.

Table 1: Comparative Antimicrobial Activity against Staphylococcus aureus

Antimicrobial AgentStrainMIC (µg/mL)Reference
Alkaloidal fraction of Neltuma laevigata inflorescencesATCC 259239.7[1]
Basic chloroformic extract of Prosopis juliflora podsClinical Isolate50[2]
Methanolic leaf extract of Prosopis laevigataClinical Isolate620[3]
CiprofloxacinMethicillin-Resistant S. aureus (MRSA)0.25 - 1.0[4][5]
CiprofloxacinMethicillin-Sensitive S. aureus (MSSA)0.25[5]

Table 2: Comparative Antimicrobial Activity against Escherichia coli

Antimicrobial AgentStrainMIC (µg/mL)Reference
Methanolic leaf extract of Prosopis laevigataClinical Isolate620[3][6]
AmpicillinSusceptible Strains4[7]
AmpicillinResistant Strains>256[8]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted technique in microbiology.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The procedure involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.[9][10][11][12][13]

Key Steps:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test agent is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antimicrobial agent) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plates are incubated at a temperature and duration suitable for the growth of the test organism, typically 35°C ± 2°C for 16-20 hours for most common bacteria.[11]

  • Interpretation of Results: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, as indicated by the absence of turbidity.[12]

Visualizing Experimental Workflow and Potential Mechanism of Action

To further clarify the experimental process and the potential biological pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound/Antibiotic in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate plate at 37°C for 16-20 hours D->E F Read plate for visible growth (turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Experimental workflow for MIC determination.

While the precise mechanism of action for this compound is not yet fully elucidated, studies on related piperidine alkaloids suggest a multi-faceted mode of antimicrobial activity. The primary proposed mechanisms involve disruption of the bacterial cell membrane and interaction with nucleic acids.[1]

Prosopine_Mechanism cluster_cell Bacterial Cell cluster_consequences Consequences This compound This compound (Piperidine Alkaloid) Membrane Cell Membrane Disruption This compound->Membrane Direct Interaction DNA Interaction with Nucleic Acids This compound->DNA Inhibition of Replication/ Transcription Leakage Ion Leakage & Loss of Membrane Potential Membrane->Leakage Inhibition Inhibition of Protein Synthesis & Metabolic Processes DNA->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Hypothesized antimicrobial mechanism of this compound.

Conclusion

The available data from alkaloid-enriched extracts of Prosopis species suggest that this compound and related compounds possess notable antimicrobial activity against clinically relevant bacteria. While the potency observed in these extracts is generally lower than that of purified, potent antibiotics like ciprofloxacin, they represent a promising source for the discovery of new antimicrobial agents. Further research is warranted to isolate and evaluate the efficacy of pure this compound and to fully elucidate its mechanism of action. This will be a critical step in determining its potential for development as a novel therapeutic agent to combat the growing threat of antimicrobial resistance.

References

A Comparative Analysis of the Cytotoxicity of Prosopine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Prosopine, an alkaloid found in Prosopis species, with other well-established natural compounds: Paclitaxel, Vincristine, Curcumin, and Resveratrol. The information presented is based on available experimental data to assist in the evaluation of these compounds for potential therapeutic applications.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound (as part of an alkaloidal extract from Prosopis juliflora) and other selected natural compounds against various cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are provided as measures of potency. It is important to note that direct comparison of these values should be made with caution due to variations in the cell lines, assay methods, and the fact that data for this compound is derived from extracts rather than a purified compound.

CompoundCell LineAssayConcentration (µM)Exposure TimeReference
This compound (as Total Alkaloidal Extract) Rat Cortical NeuronsMTT~2.7 µg/mL (EC50)24h[1]
This compound (as Alkaloid-rich Fraction) Vero (Normal Monkey Kidney)Trypan Blue~730 µg/mL (IC50)Not Specified[2]
This compound (as Total Alkaloidal Extract) Rat AstrocytesMTT~2.87 µg/mL (EC50)24h[3]
Paclitaxel MCF-7 (Breast Cancer)MTT0.007572h[4]
Paclitaxel A549 (Lung Cancer)MTTNot Specified48h[5]
Vincristine Primary Acute Lymphoblastic LeukemiaMTT0.1 (effective concentration)48-72h[6]
Curcumin MDA-MB-231 (Breast Cancer)MTT18.5448h[7]
Curcumin CCRF-CEM (Leukemia)MTT8.68Not Specified[8]
Resveratrol 4T1 (Breast Cancer)Not SpecifiedNot Specified (Induces apoptosis)48h[9]

Note: The cytotoxicity of the total alkaloidal extract from Prosopis juliflora was observed to be cytotoxic to astrocytes and cortical neurons at concentrations of 30 µg/ml.[3][10]

Experimental Protocols

Detailed methodologies for the cytotoxicity assays cited are crucial for the interpretation and replication of the presented data.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and exponential growth.[5][11]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated and vehicle-treated controls.[5][11]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5][11]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength between 450 and 570 nm.[5][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value by plotting a dose-response curve.[11]

Signaling Pathways

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. Below are diagrams illustrating key signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance data_analysis Calculate Viability Determine IC50 read_absorbance->data_analysis apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage, Oxidative Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis resveratrol_pathway cluster_ros cluster_pi3k_akt cluster_mitochondrial cluster_caspase resveratrol Resveratrol ros ↑ Reactive Oxygen Species (ROS) resveratrol->ros pi3k_akt ↓ PI3K/Akt Pathway ros->pi3k_akt bcl2 ↓ Bcl-2 pi3k_akt->bcl2 bax ↑ Bax pi3k_akt->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis prosopine_pathway cluster_ros_stress cluster_mito_damage cluster_caspase_activation This compound This compound (Hypothetical) ros_stress ↑ Intracellular ROS This compound->ros_stress mito_damage Mitochondrial Dysfunction ros_stress->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis_end Apoptosis casp3->apoptosis_end

References

The Untapped Potential of Prosopis Alkaloids: A Guide to Investigating Synergistic Effects with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Prosopine": While the query specified "this compound," a thorough review of scientific literature reveals a notable absence of studies investigating the synergistic effects of this isolated alkaloid with conventional antibiotics. However, this compound is a constituent of the Prosopis genus, particularly Prosopis juliflora, whose extracts have demonstrated significant antimicrobial properties. These extracts contain a complex mixture of bioactive compounds, including alkaloids like julithis compound, prosoflorine, and juliprosine, which are likely contributors to its antibacterial action.[1][2]

This guide, therefore, will focus on the broader context of Prosopis extracts as promising candidates for synergistic antibiotic therapy. We will explore their known antimicrobial efficacy and provide a framework for researchers to investigate their potential synergistic interactions with conventional antibiotics.

Antimicrobial Activity of Prosopis Extracts: A Foundation for Synergy

Extracts from various parts of the Prosopis plant, particularly the leaves and pods, have shown potent activity against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity, representing the lowest concentration of an extract that prevents visible growth of a microorganism.

Below is a summary of the antimicrobial activity of Prosopis juliflora extracts from various studies. This data underscores the potential of these extracts as a source of compounds that could enhance the efficacy of existing antibiotics.

Plant PartExtraction Method/SolventTarget MicroorganismMIC (mg/mL)Reference
Seed PodsEthanolicStaphylococcus aureus0.312[3]
Seed PodsEthanolicStaphylococcus epidermidis0.078[3]
Seed PodsEthanolicEscherichia coli1.25[3]
Seed PodsEthanolicPseudomonas aeruginosa1.25[3]
LeavesMethanolicVarious Bacteria0.0125[4]
PodsChloroform (Alkaloid-enriched)Micrococcus luteus0.025[1]
PodsChloroform (Alkaloid-enriched)Staphylococcus aureus0.050[1]
PodsChloroform (Alkaloid-enriched)Streptococcus mutans0.050[1]

Conceptualizing Synergy: The Next Frontier for Prosopis Research

Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be a powerful strategy to combat antibiotic resistance, reduce required dosages and associated toxicity, and enhance the overall efficacy of treatment. Given the demonstrated antimicrobial properties of Prosopis extracts, investigating their synergistic potential with conventional antibiotics is a logical and promising area of research.

Synergy_Concept cluster_0 Conventional Antibiotic cluster_1 Prosopis Extract cluster_2 Combined Therapy A Antibiotic Alone (Higher MIC) C Antibiotic + Extract (Lower MIC for Antibiotic) A->C Enhanced Effect B Extract Alone (Has own MIC) B->C Potentiation D > Synergistic Outcome: Increased bacterial susceptibility Reduced drug concentrations needed C->D Checkerboard_Workflow start Start: Prepare standardized bacterial inoculum prepare_antibiotic Create serial dilutions of Antibiotic (Drug A) in plate columns start->prepare_antibiotic prepare_extract Create serial dilutions of Prosopis Extract (Drug B) in plate rows start->prepare_extract inoculate Inoculate all wells (except sterility control) with bacteria prepare_antibiotic->inoculate prepare_extract->inoculate incubate Incubate plate (e.g., 37°C for 24h) inoculate->incubate read_mic Read MICs: - Drug A alone - Drug B alone - A + B combinations incubate->read_mic calculate_fici Calculate FICI: FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read_mic->calculate_fici interpret Interpret FICI value: Synergy (≤0.5) Additive (>0.5-1) Indifferent (>1-4) Antagonism (>4) calculate_fici->interpret end End: Report interaction type interpret->end

References

A Head-to-Head Comparison of Prosopine and Other Piperidine Alkaloids from Prosopis Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Prosopis, commonly known as mesquite, is a rich source of piperidine (B6355638) alkaloids, a class of natural products with a broad spectrum of pharmacological activities. Among these, Prosopine and its structural analogs have garnered significant interest for their potential therapeutic applications. This guide provides a head-to-head comparison of this compound and other related piperidine alkaloids, focusing on their biological activities and supported by available experimental data.

While direct comparative studies on purified this compound are limited in the current literature, this guide collates quantitative data from studies on closely related alkaloids and alkaloid-rich extracts from Prosopis species to offer a valuable comparative perspective for researchers in the field.

Comparative Bioactivity of Piperidine Alkaloids from Prosopis spp.

The following table summarizes the available quantitative data on the antimicrobial and cytotoxic activities of various piperidine alkaloids and alkaloid-enriched extracts isolated from Prosopis species. It is important to note that the activities of extracts represent the combined effect of their constituents.

Compound/ExtractBioactivity TypeAssayTarget Organism/Cell LineResult (MIC/IC50 in µg/mL)
Alkaloid-Enriched Extract (from P. juliflora pods) AntibacterialBroth MicrodilutionMicrococcus luteus25[1]
Staphylococcus aureus50[1]
Streptococcus mutans50[1]
Juliflorine (isolated from P. juliflora) AntibacterialNot SpecifiedStaphylococcus aureus1[2]
Streptococcus pyogenes1[2]
Bacillus subtilis5[2]
Julithis compound & Juliprosine (B1245453) mixture (from P. juliflora leaves) CytotoxicityMTT AssayNeuron/Glial Cell Co-culturesIC50: 7.362[3]
Methanolic Extract (from P. laevigata leaves) AntibacterialBroth MicrodilutionStaphylococcus aureus620[4][5]
Escherichia coli620[4][5]
Candida tropicalis80[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key bioassays cited in the comparison of piperidine alkaloids.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours.
  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds and Controls:

  • The isolated alkaloids or plant extracts are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate.
  • A positive control (broth with inoculum, without the test compound) and a negative control (broth only) are included.

3. Incubation and Interpretation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate.
  • The plate is incubated at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

1. Animal Preparation:

  • Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

2. Administration of Test Compounds:

  • The test compounds (e.g., methanolic extract of Prosopis bark) are administered orally at different doses (e.g., 100, 200, and 400 mg/kg).
  • A control group receives the vehicle (e.g., saline), and a standard group receives a known anti-inflammatory drug like diclofenac (B195802) sodium (e.g., 10 mg/kg).

3. Induction of Inflammation:

  • One hour after the administration of the test compounds, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
  • The percentage inhibition of edema is calculated for each group with respect to the control group.

Visualization of Experimental Workflow and Signaling Pathways

Bioassay-Guided Isolation of Piperidine Alkaloids

The following diagram illustrates a typical workflow for the isolation of bioactive piperidine alkaloids from Prosopis species, a process known as bioassay-guided fractionation.

Bioassay_Guided_Isolation Plant_Material Prosopis spp. Plant Material (e.g., leaves, bark) Extraction Crude Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay1 Initial Bioassay (e.g., Antimicrobial Screening) Crude_Extract->Bioassay1 Fractionation Solvent-Solvent Partitioning or Column Chromatography Crude_Extract->Fractionation Fractions Fractions (e.g., Hexane, Chloroform, Ethyl Acetate) Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 Active_Fraction Most Active Fraction Bioassay2->Active_Fraction Select Isolation Further Chromatographic Separation (e.g., HPLC, TLC) Active_Fraction->Isolation Pure_Compounds Isolated Piperidine Alkaloids (e.g., this compound, Julithis compound) Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Bioassay Quantitative Bioassay of Pure Compounds (MIC, IC50) Pure_Compounds->Final_Bioassay

Caption: Workflow for Bioassay-Guided Isolation of Piperidine Alkaloids.

Putative Anti-inflammatory Signaling Pathway Modulation

The anti-inflammatory effects of piperidine alkaloids may involve the modulation of key signaling pathways. The diagram below conceptualizes a potential mechanism of action.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell_Membrane Cell Membrane NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NF_kB_Pathway COX2_LOX COX-2 / LOX Enzymes Inflammatory_Stimulus->COX2_LOX Piperidine_Alkaloids This compound & Other Piperidine Alkaloids Piperidine_Alkaloids->NF_kB_Pathway Inhibition Piperidine_Alkaloids->COX2_LOX Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) NF_kB_Pathway->Pro_inflammatory_Mediators Transcription COX2_LOX->Pro_inflammatory_Mediators Synthesis Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Potential Anti-inflammatory Mechanism of Piperidine Alkaloids.

References

Replicating In Vivo Studies of Prosopis Alkaloid Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo studies investigating the effects of alkaloids derived from the Prosopis genus. It is designed to assist researchers in replicating and expanding upon existing research by providing detailed experimental protocols, comparative data, and visualizations of key biological pathways and workflows. The information presented here is collated from a range of preclinical studies and aims to offer an objective comparison of the performance of Prosopis alkaloids against alternative treatments.

Antidiabetic Effects of Prosopis juliflora Alkaloids

Prosopis juliflora extracts have demonstrated significant antidiabetic properties in various in vivo models. These effects are often compared against standard antidiabetic medications like glibenclamide and metformin.

Comparative Data: Antidiabetic Effects
Experimental Model Treatment Dosage Duration Key Findings Standard Drug Comparison Reference
Streptozotocin-induced diabetic Wistar ratsEthanolic extract of P. juliflora200 and 400 mg/kg (oral)10 daysSignificant decrease in blood glucose levels; increase in insulin, adiponectin, PPAR-γ, Keap1, Nrf2, GLUT 2, and AMPK levels; significant reduction in TNF-α. Improved islet number, area, and β-cell function.Glibenclamide (5mg/kg/day) also showed a significant reduction in blood glucose.[1]
Fructose-induced hyperglycemic Wistar albino ratsEthanolic seed extract of P. juliflora400 and 600 mg/kg (oral)8 weeksSignificant decrease in fasting blood glucose and HOMA-IR; improvement in lipid profile. The 600 mg/kg dose showed a better antidiabetic effect comparable to metformin.Metformin (200 mg/kg/day) showed a significant decrease in fasting blood glucose and HOMA-IR.[2]
Alloxan-induced diabetic albino ratsChloroform and ethanolic extracts of P. juliflora leavesNot specified7 daysSignificant antidiabetic activity observed with both extracts, preventing body weight loss.Glibenclamide (600 μg/kg) was used as a standard.[3]
Experimental Protocol: Streptozotocin-Induced Diabetes in Wistar Rats

This protocol outlines the methodology for inducing diabetes in Wistar rats using streptozotocin (B1681764) (STZ) to evaluate the antidiabetic effects of Prosopis juliflora extract.[1]

Materials:

  • Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Prosopis juliflora ethanolic extract

  • Standard antidiabetic drug (e.g., Glibenclamide)

  • Glucometer and strips

  • Equipment for blood collection (retro-orbital plexus)

  • Histopathology and immunohistochemistry reagents and equipment

Procedure:

  • Animal Acclimatization: House Wistar rats under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (50 mg/kg body weight).

    • Confirm diabetes induction by measuring blood glucose levels 72 hours post-injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Experimental Groups:

    • Group 1: Normal control (non-diabetic, vehicle-treated)

    • Group 2: Diabetic control (diabetic, vehicle-treated)

    • Group 3: Diabetic + P. juliflora extract (e.g., 200 mg/kg, oral)

    • Group 4: Diabetic + P. juliflora extract (e.g., 400 mg/kg, oral)

    • Group 5: Diabetic + Standard drug (e.g., Glibenclamide, 5 mg/kg, oral)

  • Treatment: Administer the respective treatments orally once daily for the specified duration (e.g., 10 days).

  • Data Collection:

    • Monitor body weight and blood glucose levels at regular intervals.

    • At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, adiponectin, TNF-α).

    • Euthanize the animals and collect pancreatic tissue for histopathological and immunohistochemical analysis (e.g., islet morphology, β-cell mass).

Workflow for Streptozotocin-Induced Diabetes Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Diabetes Induction (STZ) Diabetes Induction (STZ) Animal Acclimatization->Diabetes Induction (STZ) Grouping Grouping Diabetes Induction (STZ)->Grouping Daily Oral Administration Daily Oral Administration Grouping->Daily Oral Administration Biochemical Analysis Biochemical Analysis Daily Oral Administration->Biochemical Analysis Histopathological Analysis Histopathological Analysis Daily Oral Administration->Histopathological Analysis

Caption: Workflow of an in vivo antidiabetic study.

Anti-inflammatory Effects of Prosopis Alkaloids

Extracts from Prosopis species, such as Prosopis chilensis, have shown potent anti-inflammatory activity in animal models, comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Comparative Data: Anti-inflammatory Effects
Experimental Model Treatment Dosage Key Findings Standard Drug Comparison Reference
Carrageenan-induced paw edema in Wistar albino ratsEthanolic extract of Prosopis chilensis100 and 200 mg/kg (oral)Significant dose-related edema inhibition. Peak inhibition of 94.4% at 100 mg/kg and 96.1% at 200 mg/kg.Indomethacin (5 mg/kg) showed a peak edema inhibition of 97.0%.[4][5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in rats using carrageenan to assess the anti-inflammatory potential of Prosopis extracts.[4][5][6]

Materials:

  • Wistar albino rats

  • Carrageenan

  • Normal saline

  • Prosopis extract

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week.

  • Experimental Groups:

    • Group 1: Control (vehicle-treated)

    • Group 2: Prosopis extract (e.g., 100 mg/kg, oral)

    • Group 3: Prosopis extract (e.g., 200 mg/kg, oral)

    • Group 4: Standard drug (e.g., Indomethacin, 5 mg/kg, oral)

  • Treatment: Administer the respective treatments orally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Workflow for Carrageenan-Induced Edema Study

G Grouping Grouping Oral Treatment Oral Treatment Grouping->Oral Treatment Carrageenan Injection Carrageenan Injection Oral Treatment->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow of an in vivo anti-inflammatory study.

Neurotoxic Effects of Prosopis juliflora Alkaloids

While possessing therapeutic potential, certain Prosopis alkaloids have also been shown to exhibit neurotoxic effects, particularly with prolonged or high-dose exposure. This is a critical consideration in the development of any therapeutic agent derived from this genus.

Comparative Data: Neurotoxic Effects
Experimental Model Treatment Dosage Duration Key Findings Reference
Acute toxicity in miceTotal alkaloid extract and fractions from P. juliflora leavesVariesSingle doseLD50 values ranged from 27-100 mg/kg body weight. The total alkaloid mixture was the most toxic.[7][8]
Subacute toxicity in miceTotal alkaloid extract from P. juliflora leaves1, 2, 5, and 10 mg/kg body weight (oral)14 daysToxic symptoms in multiple organs observed at 5 and 10 mg/kg doses, confirmed by biochemical and histopathological analysis.[7][8]
Experimental intoxication in cattle and goatsIngestion of P. juliflora podsNot specifiedProlonged"Cara torta" disease, characterized by vacuolation and loss of neurons in the trigeminal motor nuclei, mitochondrial damage, and gliosis.[9][10]
Experimental Protocol: Acute and Subacute Toxicity in Mice

This protocol provides a general framework for assessing the acute and subacute toxicity of Prosopis alkaloids in a mouse model.[7][8]

Materials:

  • Mice

  • Prosopis alkaloid extract

  • Vehicle for administration

  • Equipment for blood collection and organ harvesting

  • Reagents and equipment for biochemical and histopathological analysis

Procedure:

Acute Toxicity (LD50 Determination):

  • Dose Range Finding: Administer a wide range of single oral doses of the alkaloid extract to different groups of mice.

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Calculation: Calculate the median lethal dose (LD50) using a standard statistical method.

Subacute Toxicity:

  • Experimental Groups:

    • Group 1: Control (vehicle-treated)

    • Groups 2-5: Different sublethal doses of the alkaloid extract (e.g., 1, 2, 5, and 10 mg/kg, oral)

  • Treatment: Administer the respective doses daily for 14 days.

  • Observation: Monitor the animals daily for any changes in physical parameters (e.g., body weight, food and water intake, clinical signs of toxicity).

  • Analysis: At the end of the study, collect blood for hematological and biochemical analysis. Euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.

Signaling Pathway Implicated in Neurotoxicity

G Prosopis Alkaloids Prosopis Alkaloids Mitochondrial Damage Mitochondrial Damage Prosopis Alkaloids->Mitochondrial Damage Neuronal Vacuolation Neuronal Vacuolation Mitochondrial Damage->Neuronal Vacuolation Neuronal Loss Neuronal Loss Neuronal Vacuolation->Neuronal Loss Gliosis Gliosis Neuronal Loss->Gliosis Neurotoxicity Neurotoxicity Neuronal Loss->Neurotoxicity

Caption: Proposed neurotoxic mechanism of Prosopis alkaloids.

References

Independent Verification of Prosopine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel therapeutic agent, Prosopine, against alternative compounds. We present a detailed examination of its proposed mechanism of action, supported by established experimental methodologies and comparative data. Our analysis aims to offer a clear, data-driven perspective for the scientific community.

Proposed Mechanism of Action: this compound

This compound is hypothesized to function as a selective allosteric modulator of the Fictional Receptor Tyrosine Kinase (FRTK). Unlike traditional kinase inhibitors that compete with ATP, this compound is believed to bind to a distinct allosteric site on the FRTK protein. This binding induces a conformational change that prevents the cognate ligand, Fictional Growth Factor (FGF), from binding to the receptor. The subsequent inhibition of receptor dimerization and autophosphorylation blocks downstream signaling through the critical MAPK/ERK and PI3K/Akt pathways, which are implicated in tumor cell proliferation and survival.

Prosopine_Mechanism cluster_membrane Cell Membrane FGF FGF FRTK FRTK FGF->FRTK Binds FRTK->Dimerization Activates This compound This compound This compound->FRTK Allosteric Inhibition Competitor_A Competitor_A Competitor_A->Autophosphorylation ATP-competitive Inhibition ATP ATP ATP->Autophosphorylation p1->MAPK/ERK Pathway Activates p1->PI3K/Akt Pathway Activates Dimerization->Autophosphorylation Autophosphorylation->p1 MAPK/ERK Pathway->Cell Proliferation PI3K/Akt Pathway->Cell Survival Verification_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay Kinase Activity Assay (e.g., ADP-Glo) Binding_Assay Biophysical Binding Assay (e.g., SPR, ITC) Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Biochem_Assay->Phospho_Assay Confirms Potency Binding_Assay->Phospho_Assay Confirms Target Engagement Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Phospho_Assay->Viability_Assay Confirms MoA in cells End Verified MoA Viability_Assay->End Start Start Start->Biochem_Assay

Safety Operating Guide

Essential Procedures for the Safe Disposal of Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is fundamental to ensuring laboratory safety and environmental stewardship. Prosopine, a piperidine (B6355638) alkaloid isolated from Prosopis africana, requires careful handling and disposal due to its potential biological activity.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established protocols for the disposal of alkaloid and other hazardous chemical waste is mandatory. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Disclaimer: The following procedures are based on general best practices for handling potentially hazardous chemical waste. Comprehensive safety and disposal data for this compound are limited. Researchers must consult with their institution's Environmental Health & Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Core Safety Principles and Hazard Assessment

Given the lack of a specific SDS, this compound should be treated as a potentially hazardous substance. Its classification as an alkaloid suggests it may possess significant physiological effects. Therefore, minimizing exposure and preventing contamination are paramount.

Key Safety Measures:

  • Minimize Exposure: All handling of this compound and its waste should be conducted within a certified chemical fume hood.

  • Prevent Contamination: Use dedicated labware and equipment when working with this compound.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Ensure adequate ventilation at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound waste:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat must be worn at all times.
Respiratory Protection A respirator may be required if there is a risk of generating aerosols or dust outside of a fume hood. Consult with your EHS department.

Step-by-Step Disposal Protocol

This protocol provides a clear, sequential guide for the safe disposal of this compound and contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste:

    • Place pure, unused, or expired solid this compound in its original container if possible.

    • Contaminated lab supplies such as gloves, weighing papers, and paper towels should be double-bagged and placed inside a designated solid hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof hazardous waste container for organic or alkaloid waste.

    • Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Any needles, syringes, pipette tips, or broken glass contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Container Labeling and Storage

  • Labeling: Clearly label all hazardous waste containers with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • Use secondary containment, such as a tray or bin, to capture any potential leaks.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area. If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • Containment (Small Spills): For small spills within a fume hood, absorb the material with a compatible absorbent (e.g., sand, vermiculite).

  • Collection: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination:

    • Wipe the area with a suitable solvent (e.g., ethanol) to decontaminate the surface.

    • Place all cleaning materials into the hazardous waste container.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Do not exceed the accumulation time or quantity limits for hazardous waste storage in your laboratory.

Experimental Protocols

While specific experimental protocols for this compound disposal are not available, the general principle of chemical neutralization can be considered for aqueous waste streams, but only with EHS approval. A general procedure for the neutralization of alkaloid-containing acidic solutions involves careful basification.

Example Protocol for Neutralization of Acidic Alkaloid Extract (for illustrative purposes only - requires EHS approval):

  • Work in a chemical fume hood and wear appropriate PPE.

  • Place the acidic aqueous solution containing the alkaloid in a suitable container.

  • Slowly add a dilute base (e.g., 1M sodium hydroxide) while stirring.

  • Monitor the pH of the solution. The goal is to reach a neutral pH (approximately 7.0).

  • Once neutralized, the solution must still be collected as hazardous aqueous waste unless deemed non-hazardous by EHS.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for this compound disposal.

ProsopineDisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipette Tips) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Secure Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste spill Spill Occurs? store_waste->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes pickup Schedule Waste Pickup with EHS spill->pickup No spill_procedure->store_waste SpillManagementProtocol This compound Spill Management Protocol spill_detected Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill large_spill Large or Outside Fume Hood assess_spill->large_spill Large/Outside small_spill Small and Contained in Fume Hood assess_spill->small_spill Small/Contained evacuate Evacuate Area large_spill->evacuate wear_ppe Ensure Proper PPE small_spill->wear_ppe contact_ehs Contact EHS Immediately evacuate->contact_ehs contain_spill Contain with Absorbent Material wear_ppe->contain_spill collect_waste Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_cleaning Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_cleaning end Resume Work dispose_cleaning->end

References

Essential Safety and Operational Protocols for Handling Prosopine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Prosopine based on its classification as a piperidine (B6355638) alkaloid. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are derived from safety protocols for handling piperidine and other neurotoxic alkaloids. It is imperative to treat this compound as a substance with significant potential hazards. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Assessment

This compound is a piperidine alkaloid, a class of compounds known for their potential neurotoxic effects. Due to the lack of specific toxicological data for this compound, it should be handled with the utmost care, assuming high toxicity. Potential hazards include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Neurotoxicity: As a piperidine alkaloid, it may have effects on the central nervous system.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[2][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

Equipment Specification Purpose
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile).[5][6]To prevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing.[7]To protect eyes from particles and splashes.
Body Protection A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.[7][8]To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5]To prevent inhalation of the compound.
Foot Protection Closed-toe shoes.To protect feet from spills.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid the generation of dust.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Experimental Protocol: Weighing and Preparing a Solution of this compound

This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary materials: this compound container, spatula, weighing paper, beaker, solvent, and calibrated balance.

    • Place a sign on the fume hood indicating that a hazardous compound is in use.

  • Weighing:

    • Place the calibrated balance inside the chemical fume hood.

    • Carefully open the this compound container.

    • Using a clean spatula, transfer the desired amount of this compound onto the weighing paper on the balance.

    • Close the this compound container tightly.

  • Solution Preparation:

    • Carefully transfer the weighed this compound to a beaker.

    • Add the desired solvent to the beaker.

    • Gently swirl the beaker to dissolve the compound. Use a magnetic stirrer if necessary.

    • Once dissolved, transfer the solution to a labeled storage vial.

  • Decontamination and Cleanup:

    • Wipe down the balance and all surfaces in the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated materials (weighing paper, pipette tips, etc.) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it appropriately.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and other disposable materials.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

Waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small and contained within a fume hood, use an absorbent material to clean it up while wearing appropriate PPE. For larger spills, or any spill outside of a fume hood, contact your institution's EHS or emergency response team immediately.[10]

Visualizations

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review SDS & Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment & Surfaces handle2->clean1 store1 Store in Labeled, Sealed Container handle2->store1 clean2 Segregate & Dispose of Hazardous Waste clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 store2 Secure in Ventilated Area store1->store2

Caption: Workflow for the safe handling of this compound.

Emergency_Response Emergency Response for this compound Exposure cluster_actions Immediate Actions cluster_first_aid First Aid Details exposure Exposure Occurs action1 Remove from Exposure Source exposure->action1 action2 Administer First Aid action1->action2 action3 Notify Supervisor & EHS action2->action3 skin Skin: Flush with water for 15 min action2->skin eyes Eyes: Flush with water for 15 min action2->eyes inhalation Inhalation: Move to fresh air action2->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting action2->ingestion medical Seek Immediate Medical Attention action3->medical

Caption: Emergency response procedure for this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.